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  • Product: Diisoamyl malate
  • CAS: 1587-19-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diisoamyl Malate (CAS 1587-19-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Diisoamyl malate (CAS 1587-19-5) is a diester of malic acid and isoamyl alcohol, recognized for its significant role as an emollient and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoamyl malate (CAS 1587-19-5) is a diester of malic acid and isoamyl alcohol, recognized for its significant role as an emollient and skin-conditioning agent in the cosmetics and personal care industries.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, analytical methodologies for its characterization, its mechanism of action in topical applications, and its safety profile. By synthesizing data from established chemical databases, regulatory assessments, and scientific literature, this document serves as an authoritative resource for professionals engaged in formulation science, chemical research, and drug development.

Core Chemical Identity and Synthesis

Diisoamyl malate, systematically named bis(3-methylbutyl) 2-hydroxybutanedioate, is characterized by a central malic acid core esterified with two branched isoamyl alcohol chains.[1] This structure imparts a unique combination of polarity from the hydroxyl and ester groups and non-polarity from the alkyl chains, which dictates its physicochemical behavior and functional applications.

Chemical Structure and Identifiers
  • IUPAC Name: bis(3-methylbutyl) 2-hydroxybutanedioate[1]

  • CAS Number: 1587-19-5

  • Molecular Formula: C₁₄H₂₆O₅[1]

  • Molecular Weight: 274.35 g/mol [1]

  • Synonyms: Diisopentyl malate, Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester

Synthesis Pathway

The primary industrial synthesis of Diisoamyl malate is achieved through the Fischer esterification of malic acid with isoamyl alcohol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to achieve a high yield. The general reaction is as follows:

Malic Acid + 2 Isoamyl Alcohol ⇌ Diisoamyl Malate + 2 H₂O

Optimizing reaction conditions, such as temperature, catalyst concentration, and removal of water, is crucial for driving the equilibrium towards the product and maximizing the purity of the final compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Diisoamyl malate is essential for its application in formulations and for quality control.

Physicochemical Data

The following table summarizes the key physicochemical properties of Diisoamyl malate.

PropertyValueSource
Physical State LiquidAssumed at 25°C
Boiling Point 346.9 ± 25.0 °C (Predicted)N/A
Density 1.003 ± 0.06 g/cm³ (Predicted)N/A
Refractive Index 1.447 (Predicted)N/A
Water Solubility 305.7 mg/L @ 25 °C (Estimated)[3]
logP (Octanol/Water) 2.70 (Estimated)[3]

Note: Predicted values are generated from computational models and should be confirmed by experimental data where critical.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of Diisoamyl malate.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

  • ¹H-NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the isoamyl groups, including a doublet for the terminal methyl groups, a multiplet for the methine proton, and triplets for the methylene groups adjacent to the ester oxygen and the methine group. The protons on the malic acid backbone would appear as distinct multiplets.

  • ¹³C-NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, and the aliphatic carbons of the isoamyl chains. The presence of two ester groups and the hydroxyl group will influence the chemical shifts of the adjacent carbons.[4]

The FT-IR spectrum of Diisoamyl malate is characterized by the vibrational frequencies of its functional groups.[5]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3450 (broad)O-H StretchHydroxyl
2960-2870C-H StretchAlkyl
~1740 (strong)C=O StretchEster
1250-1000C-O StretchEster

The strong carbonyl absorption is a key diagnostic feature for esters.[5]

Electron Ionization Mass Spectrometry (EI-MS) of Diisoamyl malate would result in a molecular ion peak (M⁺) at m/z 274. The fragmentation pattern is expected to show losses of the isoamyl groups and fragments characteristic of the malic acid core. Common fragmentation pathways for esters include cleavage at the C-O bond and McLafferty rearrangement.[6][7]

Analytical Methodology: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of Diisoamyl malate and potential impurities in a sample.[8]

Experimental Protocol for GC-MS Analysis

The following protocol provides a step-by-step methodology for the purity assessment of Diisoamyl malate.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the Diisoamyl malate sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the Diisoamyl malate peak based on its retention time and mass spectrum.

    • Integrate the peak area of Diisoamyl malate and any identified impurities.

    • Calculate the purity of the sample as the percentage of the Diisoamyl malate peak area relative to the total peak area.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~50 mg) dissolve Dissolve & Dilute (10 mL Solvent) weigh->dissolve dilute Serial Dilution (~10 µg/mL) dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect identify Identify Peaks (Retention Time & MS) detect->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: GC-MS workflow for purity analysis.

Applications and Mechanism of Action

The primary application of Diisoamyl malate is in the cosmetic and personal care industry, where it functions as a skin-conditioning agent and emollient.[1] It can also be used as a solvent and plasticizer in various formulations.[10]

Role as an Emollient

Emollients are substances that soften and soothe the skin.[11] Diisoamyl malate achieves this through several mechanisms:

  • Occlusion: It forms a thin, non-greasy film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[11][12]

  • Lubrication: It fills the spaces between corneocytes in the stratum corneum, creating a smoother skin surface and improving its texture and feel.[12][13]

  • Barrier Support: By replenishing lipids in the skin's natural barrier, it helps to strengthen its protective function.[11]

The branched isoamyl chains of Diisoamyl malate contribute to its desirable sensory properties, such as good spreadability and a light, non-tacky feel, compared to linear-chain esters.[1]

Potential in Drug Delivery

Due to its biocompatibility and ability to form stable emulsions, Diisoamyl malate is being explored for its potential use in topical drug delivery systems. It may enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Safety and Regulatory Information

The safety of Diisoamyl malate for use in cosmetics has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.

Toxicological Profile
  • Acute Oral Toxicity: Studies in rats have shown a low acute oral toxicity, with an LD50 greater than 5000 mg/kg.

  • Dermal and Ocular Irritation: It is considered to be non-irritating to the skin and eyes.

  • Sensitization: Diisoamyl malate is not considered to be a skin sensitizer.

Regulatory Status

The CIR Expert Panel has concluded that Diisoamyl malate is safe for use in cosmetic formulations in the present practices of use and concentration.[2][14][15] Although there were no reported uses of Diisoamyl malate in cosmetics at the time of the 2012 CIR review, it was assessed as part of a group of dialkyl malates and deemed safe.[15]

Conclusion

Diisoamyl malate is a versatile and safe ingredient with well-established applications in the cosmetics industry. Its unique chemical structure provides excellent emollient and skin-conditioning properties. The analytical methods outlined in this guide provide a framework for its quality control and characterization. For researchers and formulators, Diisoamyl malate offers a valuable tool for developing effective and aesthetically pleasing topical products.

References

  • Cosmetic Ingredient Review. (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. [Link]

  • Becker, L. C., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International journal of toxicology, 34(1 Suppl), 5S–17S. [Link]

  • Cosmetic Ingredient Review. (2012, June 11). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics. [Link]

  • Dermacart. (2025, April 23). The Ultimate Guide to Skin Hydration: Science, Insights & Ingredients. [Link]

  • Clinikally. (2023, October 10). Emollients: The Ultimate Dry Skin Solution for Nourishment and Hydration. [Link]

  • TJCY. (2024, December 12). Ingredients in Emollients: Understanding the Key Components in Skincare Products. [Link]

  • Gloor, M., & Gehring, W. (2001). The Increase in Skin Hydration After Application of Emollients With Different Amounts of Lipids. Skin pharmacology and applied skin physiology, 14(3), 176–181. [Link]

  • HarlanMD. (2025, August 12). How Do Moisturizers Work? Your Guide to Ingredients. [Link]

  • Cosmetic Ingredient Review. (2012, August 17). BLUE CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012. [Link]

  • Scribd. (n.d.). GC-MS Software for Cosmetic Analysis. [Link]

  • CIR Reports. (n.d.). Safety Assessment of Dialkyl Malates as Used in Cosmetics. [Link]

  • Al-Deri, A., Al-Ameri, G., & Al-Mancari, M. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Molecules, 28(12), 4752. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Chromak Research. (2025, August 20). Specialized assays for precise ingredient Testing by HPLC, GC, LCMS & GCMS. [Link]

  • Vlădăreanu, A. M., Mărgăritescu, I., & Doneanu, C. (2023). Mass-Spectrometry-Based Research of Cosmetic Ingredients. International journal of molecular sciences, 24(13), 10565. [Link]

  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5. [Link]

  • Kim, Y., Kim, K. H., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20297. [Link]

  • Cheméo. (n.d.). Database Statistics. [Link]

  • Scent.vn. (n.d.). Diisoamyl Malate CAS# 1587-19-5: Hồ sơ mùi hương, Thuộc tính phân tử, Nhà cung cấp & Tuân thủ. [Link]

  • ResearchGate. (n.d.). ATR–FTIR spectra of L-malic acid and 7 solid forms of L-Eph salts. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • East Tennessee State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Nandiyanto, A. B. D., & Gunawan, G. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-204). Springer. [Link]

  • Defense Technical Information Center. (2016, February 18). Physical Property Data Review of Selected Chemical Agents and Related Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic resonance in medicine, 71(6), 1999–2014. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Diisoamyl Malate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Diisoamyl Malate Diisoamyl malate (CAS No. 1587-19-5) is the diester of isoamyl alcohol and malic acid.[1] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diisoamyl Malate

Diisoamyl malate (CAS No. 1587-19-5) is the diester of isoamyl alcohol and malic acid.[1] Structurally, it is characterized by a succinate core with hydroxyl substitutions and two isoamyl (3-methylbutyl) groups esterified to the malic acid backbone.[2] This branched-chain structure is crucial to its function and physical properties. In cosmetic and pharmaceutical formulations, diisoamyl malate is primarily valued as an emollient and skin-conditioning agent.[1][2] Its mechanism of action involves forming a protective, non-occlusive layer on the skin, which reduces transepidermal water loss (TEWL) and enhances skin hydration.[2] The branched isoamyl chains contribute to good spreadability and solubility in non-polar matrices, offering a lighter skin feel compared to higher molecular weight esters.[2]

This guide provides a focused examination of two fundamental physicochemical parameters of diisoamyl malate: its molecular weight and density. Understanding these properties is critical for formulation development, quality control, and predictive modeling of its behavior in various systems.

Core Physicochemical Data

The fundamental identifiers and properties of diisoamyl malate are summarized below. This data is essential for accurate chemical inventory, safety documentation, and computational analysis.

Identifier/PropertyValueSource(s)
IUPAC Name bis(3-methylbutyl) 2-hydroxybutanedioatePubChem[2]
CAS Number 1587-19-5Benchchem[3]
Chemical Formula C₁₄H₂₆O₅PubChem[2], Benchchem[3]
Molecular Weight 274.35 g/mol PubChem[2], Benchchem[3]
Density Data not available in reviewed literature. See discussion below.N/A
A Note on Density Data

For context, a related but structurally distinct compound, diisoamyl thiomalate (CAS 68084-03-7), which contains a sulfur atom in place of a hydroxyl group, has a reported specific gravity range of 1.011 to 1.021 @ 20°C .[4] While this may serve as a rough estimation, researchers must exercise caution, as the substitution of an oxygen atom with a sulfur atom significantly alters molecular weight and intermolecular forces, thereby influencing density. Direct experimental measurement is required for any application where density is a critical parameter.

Experimental Protocol: Determination of Density for Liquid Esters

For researchers requiring precise density data for diisoamyl malate or similar liquid emollients, the following protocol outlines a standard methodology using an oscillating U-tube density meter, a highly accurate and common instrument in modern laboratories. This protocol is designed as a self-validating system by incorporating rigorous calibration and verification steps.

Principle

An oscillating U-tube density meter measures the density of a liquid by relating the liquid's mass to the frequency of oscillation of a U-shaped borosilicate glass tube. The tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass results in a lower oscillation frequency. The instrument precisely measures the oscillation period and converts it to a density value using a calibration constant.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Power on the density meter and allow it to stabilize to the target temperature (e.g., 20°C or 25°C) for at least 30 minutes.

    • Perform a two-point calibration.

      • Point 1 (Air): Clean the U-tube with a sequence of high-purity solvents (e.g., acetone followed by isopropanol) and dry thoroughly with a stream of dry, filtered air or nitrogen until the density reading is stable. Initiate the air calibration as per the instrument's instructions. The instrument will measure the oscillation period of the empty, dry tube.

      • Point 2 (Water): Inject high-purity, degassed deionized water into the U-tube, ensuring no air bubbles are present. Allow the temperature and density reading to stabilize. Calibrate using the known density of water at the measurement temperature.

    • Causality: This two-point calibration establishes the linear relationship between the oscillation period and density, correcting for any instrumental drift and ensuring accuracy traceable to a known standard (water).

  • System Suitability Check:

    • Following calibration, measure the density of a certified reference standard with a density value close to the expected range of the sample.

    • The measured value must be within the tolerance specified by the reference standard's certificate (e.g., ±0.0001 g/cm³).

    • Trustworthiness: This step validates that the calibration was successful and the instrument is performing correctly before analyzing the test article.

  • Sample Measurement:

    • Inject the diisoamyl malate sample into the clean, dry U-tube using a syringe. Ensure the injection is slow and steady to prevent the introduction of air bubbles.

    • Visually inspect the U-tube to confirm it is completely filled and free of bubbles.

    • Allow the sample to thermally equilibrate within the instrument. Monitor the temperature and density readings until they are stable for at least 60 seconds.

    • Record the stable density reading.

    • Perform the measurement in triplicate (n=3) using fresh aliquots for each measurement.

  • Cleaning and Data Reporting:

    • Thoroughly clean the U-tube with an appropriate solvent (e.g., isopropanol) immediately after measurement to prevent residue buildup.

    • Calculate the mean and standard deviation of the triplicate readings.

    • Report the density as the mean value ± standard deviation, specifying the measurement temperature (e.g., X.XXXX ± Y.YYYY g/cm³ at 20°C).

Workflow and Data Relationships

The process of characterizing a chemical substance like diisoamyl malate involves a logical flow from basic identification to the determination of its physical properties, which in turn informs its application.

G cluster_0 Chemical Identification cluster_1 Fundamental Properties cluster_2 Experimental Workflow cas CAS Registry Number (1587-19-5) mw Molecular Weight (274.35 g/mol) cas->mw iupac IUPAC Name (bis(3-methylbutyl) 2-hydroxybutanedioate) iupac->mw formula Molecular Formula (C₁₄H₂₆O₅) formula->mw density Density (Requires Experimental Determination) mw->density Informs Expected Value Range protocol Density Measurement Protocol density->protocol Determined By application Application in Formulation (e.g., Quality Control, Phase Behavior) protocol->application

Caption: Workflow for Physicochemical Characterization of Diisoamyl Malate.

References

  • PubChem. Diisoamyl Malate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. diisoamyl malate. [Link]

  • Tiiips. Diisoamyl malate - Description. [Link]

  • Scent.vn. Diisoamyl Malate CAS# 1587-19-5. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Dialkyl Malates as Used in Cosmetics. [Link]

  • The Good Scents Company. diisoamyl thiomalate. [Link]

Sources

Foundational

An In-depth Technical Guide to Diisoamyl Malate: Nomenclature, Properties, and Synthesis

An Examination of the Synonymous Nature of Diisopentyl Malate and Diisoamyl Malate for Researchers, Scientists, and Drug Development Professionals. Executive Summary In the landscape of chemical nomenclature, ambiguities...

Author: BenchChem Technical Support Team. Date: March 2026

An Examination of the Synonymous Nature of Diisopentyl Malate and Diisoamyl Malate for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In the landscape of chemical nomenclature, ambiguities can present significant hurdles to research and development. This guide addresses a common point of confusion: the relationship between Diisopentyl Malate and Diisoamyl Malate. Through a detailed analysis of chemical naming conventions, structural identity, and physicochemical properties, this document definitively establishes that these two names are synonyms for the same chemical entity: bis(3-methylbutyl) 2-hydroxybutanedioate. This guide will provide an in-depth exploration of its nomenclature, a summary of its key properties, a detailed synthesis protocol, and an overview of its applications, thereby serving as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Deconstructing the Nomenclature: Isopentyl vs. Isoamyl

The core of the confusion between diisopentyl malate and diisoamyl malate lies in the naming of the five-carbon branched alkyl group. Both "isopentyl" and "isoamyl" refer to the exact same structure: a four-carbon chain with a methyl group attached to the third carbon (3-methylbutyl).

  • Isoamyl : This is the older, common name. Historically, compounds were often named based on their natural source or observed properties. The "amyl" designation is derived from the Latin amylum, meaning starch, as this five-carbon alcohol was first isolated from fusel oil, a byproduct of starch fermentation.[1]

  • Isopentyl : This name aligns with the more systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature. The prefix "iso-" denotes a branched structure, and "pentyl" clearly indicates a five-carbon alkyl group.[1][2] The IUPAC system prioritizes unambiguous structural description, and while "isopentyl" was once a recommended term, the fully systematic name for the substituent is (3-methylbutyl). However, "isopentyl" and "isoamyl" remain widely used and accepted common names.[3][4][5]

Therefore, "diisopentyl malate" and "diisoamyl malate" both describe the same molecule: a malic acid core esterified with two isoamyl/isopentyl alcohol molecules.[6][7] Chemical databases like PubChem list "Diisopentyl malate" as a depositor-supplied synonym for "diisoamyl malate," further cementing their identical nature.[7] The IUPAC name for this compound is bis(3-methylbutyl) 2-hydroxybutanedioate .[7]

Chemical Structure and Properties

Diisoamyl malate is a dialkyl malate ester.[6] Its structure consists of a central malic acid moiety where both carboxylic acid groups have formed ester linkages with isoamyl alcohol.

Visualizing the Structure

The following diagram illustrates the chemical structure of diisoamyl malate.

Caption: Chemical structure of diisoamyl malate.

Physicochemical Properties

A summary of the key physicochemical properties of diisoamyl malate is presented in the table below.

PropertyValueSource
CAS Number 1587-19-5[6][7]
Molecular Formula C14H26O5[6][7]
Molecular Weight 274.35 g/mol [6][7]
Appearance Colorless and transparent viscous liquid[8]
Solubility Water: 305.7 mg/L @ 25 °C (estimated)[9]
IUPAC Name bis(3-methylbutyl) 2-hydroxybutanedioate[7]
Synthesis of Diisoamyl Malate

The most common method for synthesizing diisoamyl malate is through the direct esterification of malic acid with isoamyl alcohol.[6][8] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating to drive the reaction to completion by removing the water byproduct.

Synthesis Workflow

The general workflow for the synthesis of diisoamyl malate is depicted below.

Synthesis_Workflow Reactants Reactants: Malic Acid & Isoamyl Alcohol Reaction Esterification Reaction (Heating & Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quenching Neutralization/ Quenching Reaction->Quenching Cooling Extraction Workup & Extraction Quenching->Extraction Addition of Base/Water Purification Purification (e.g., Distillation) Extraction->Purification Separation of Layers Product Pure Diisoamyl Malate Purification->Product

Caption: General workflow for the synthesis of diisoamyl malate.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of diisoamyl malate.

Materials:

  • L-Malic acid

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic removal of water

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-malic acid and a molar excess of isoamyl alcohol (e.g., a 1:8 molar ratio of malic acid to alcohol).[8]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1% of the alcohol weight) to the reaction mixture while stirring.[8]

  • Reaction: Heat the mixture to reflux (a temperature around 145°C may be used).[8] The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is being formed.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully transfer the cooled reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction and Washing: Extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • Purification: The resulting crude diisoamyl malate can be further purified by vacuum distillation to obtain a product with low chroma and low acid value.[8]

Applications and Significance

Diisoamyl malate is a versatile compound with applications in several industries, primarily due to its properties as an emollient and skin-conditioning agent.[6][10]

  • Cosmetics and Personal Care: It is widely used in cosmetic formulations such as lotions, creams, and sunscreens.[6] It enhances the texture and sensory feel of products while providing moisturizing benefits by forming a protective layer on the skin that reduces water loss.[6][10] A safety assessment of dialkyl malates, including diisoamyl malate, concluded that they are safe for use in cosmetics.[11]

  • Surfactants: Research has indicated that diisoamyl malate can effectively reduce dynamic surface tension, making it a suitable candidate for use as a surfactant in various formulations.[6]

  • Organic Synthesis: In a laboratory setting, it serves as a model compound for studying esterification reactions, which are fundamental processes in organic chemistry.[6]

  • Flavoring Agents: A related compound, diisopentyl thiomalate, is used as a flavoring agent in the food industry.[12]

Conclusion

The terms "diisopentyl malate" and "diisoamyl malate" are synonymous, both referring to the ester formed from malic acid and two molecules of isoamyl alcohol. This interchangeability stems from the dual common and systematic nomenclature for the "isoamyl" or "isopentyl" alkyl group. A clear understanding of this synonymy is crucial for researchers to avoid ambiguity in literature and practice. Diisoamyl malate is a valuable compound, particularly in the cosmetics industry, prized for its emollient properties. Its synthesis via acid-catalyzed esterification is a straightforward and well-established process in organic chemistry. This guide provides a comprehensive technical overview to support the work of professionals in drug development and chemical research.

References
  • Nanjing Huaxi Chemical Co.,Ltd. Is Isoamyl the Same as Isopentyl?
  • Benchchem. Diisoamyl malate | 1587-19-5.
  • PubChem. Diisopentyl thiomalate | C14H26O4S | CID 106530.
  • The Good Scents Company. diisoamyl thiomalate, 68084-03-7.
  • Wikipedia. Isoamyl alcohol.
  • Chemsrc. Diisopentyl maleate | CAS#:159453-57-3.
  • Santa Cruz Biotechnology. Diisopropyl (S)-(-)-malate | CAS 83541-68-8.
  • FDA Global Substance Registration System. DIISOAMYL MALATE.
  • Cosmetic Ingredient Review. Safety Assessment of Dialkyl Malates as Used in Cosmetics.
  • Google Patents. CN113200859A - Preparation method of malate with low chroma and low acid value.
  • The Good Scents Company. diisoamyl malate, 1587-19-5.
  • Tiiips. Diisoamyl malate - Description.
  • Sigma-Aldrich. Diisopentyl phthalate analytical standard 605-50-5.
  • Petrom. diisoamyl phthalate.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • ECHEMI. Diisobutyl maleate SDS, 14234-82-3 Safety Data Sheets.
  • Reddit. [College Chemistry: Organic Chemistry] Are all of these called Isopentyl-X? Are all derivatives of Isopentane isopentyl-X?
  • Scent.vn. Diisoamyl Malate CAS# 1587-19-5: Hồ sơ mùi hương, Thuộc tính phân tử, Nhà cung cấp & Tuân thủ.
  • PubChem. Diisoamyl Malate | C14H26O5 | CID 10308226.
  • Master Organic Chemistry. Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach.
  • Pearson. Provide the IUPAC name and formula of isoamyl alcohol also known as isopentyl alcohol.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Diisoamyl Malate in Ethanol and Water

Introduction Diisoamyl malate (CAS No. 1587-19-5), the diester of malic acid and isoamyl alcohol, is a compound of significant interest in the cosmetic and pharmaceutical industries.[1] With the molecular formula C₁₄H₂₆O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diisoamyl malate (CAS No. 1587-19-5), the diester of malic acid and isoamyl alcohol, is a compound of significant interest in the cosmetic and pharmaceutical industries.[1] With the molecular formula C₁₄H₂₆O₅ and a molecular weight of 274.35 g/mol , its utility primarily stems from its functions as an emollient, skin-conditioning agent, plasticizer, and solvent.[2][3][4] A thorough understanding of its solubility characteristics in common solvents like ethanol and water is paramount for formulation development, quality control, and drug delivery applications.[3] This guide provides a comprehensive technical overview of the solubility of diisoamyl malate, grounded in physicochemical principles and supported by detailed experimental protocols for its empirical determination.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The structure of diisoamyl malate—a central polar core derived from malic acid flanked by two larger, nonpolar isoamyl chains—creates a molecule with a distinct amphiphilic character that dictates its solubility behavior.

  • Polar Core: The molecule retains a hydroxyl (-OH) group and two ester linkages (-COO-) from its malic acid precursor. These groups can participate in polar interactions, including dipole-dipole forces and, to a lesser extent, as hydrogen bond acceptors.[6][7]

  • Nonpolar Chains: The two branched, five-carbon isoamyl chains are hydrophobic. These long alkyl groups primarily interact through weaker van der Waals (London dispersion) forces and are responsible for the compound's oily nature.[3][6] The branching of these chains is known to enhance solubility in non-polar matrices compared to linear chains.[3]

Solubility in Water

Water is a highly polar, protic solvent capable of extensive hydrogen bonding. For diisoamyl malate to dissolve in water, the energy released from solute-water interactions must overcome the strong hydrogen bonds between water molecules and the van der Waals forces between the diisoamyl malate molecules.

Due to the dominance of the large, nonpolar isoamyl groups, diisoamyl malate is expected to have very low water solubility. The hydrophobic chains disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable. While no definitive experimental value is widely published, its water solubility is estimated to be approximately 305.7 mg/L at 25 °C .[2] This low solubility is consistent with data for similar dialkyl malates, such as diethylhexyl malate and diisostearyl malate, which are reported as insoluble in water.[1][8][9]

Solubility in Ethanol

Ethanol (C₂H₅OH) is a polar, protic solvent, but it is significantly less polar than water. It possesses a short nonpolar ethyl group and a polar hydroxyl group, allowing it to act as both a hydrogen bond donor and acceptor.

The ethyl group of ethanol can interact favorably with the isoamyl chains of diisoamyl malate via London dispersion forces. Simultaneously, the hydroxyl group of ethanol can form hydrogen bonds and dipole-dipole interactions with the ester and hydroxyl groups of the diisoamyl malate core. This dual solvating capability makes ethanol an excellent solvent for many amphiphilic molecules. Consequently, diisoamyl malate is expected to be highly soluble in ethanol . This is supported by qualitative data for related compounds like diethylhexyl malate, which is documented as being soluble in ethanol.[1][8]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for diisoamyl malate and its parent compounds.

CompoundSolventSolubilityTemperature (°C)Reference
Diisoamyl Malate Water ~305.7 mg/L (Estimated) 25 [2]
Diisoamyl Malate Ethanol Soluble (Qualitative) Not Specified[1][8]
Malic AcidWater558 g/L20[10]
Malic AcidEthanolSolubleNot Specified[11]
Isoamyl AlcoholWater25 g/L20[12]

Factors Influencing Solubility

Several environmental and structural factors can influence the solubility of diisoamyl malate.

Temperature

For most solid and liquid solutes dissolving in a liquid solvent, solubility tends to increase with temperature.[13][14] This is because the additional thermal energy helps to overcome the intermolecular forces within the solute and solvent, facilitating the dissolution process, which is typically endothermic. While specific data for diisoamyl malate is unavailable, it is reasonable to predict that its solubility in both water and ethanol will increase at higher temperatures. However, at very high temperatures in aqueous solutions, the potential for hydrolysis increases.

pH

The chemical stability, and thus the apparent solubility, of diisoamyl malate can be affected by pH. Under strongly acidic or basic conditions, the ester linkages are susceptible to hydrolysis, breaking the molecule down into malic acid and isoamyl alcohol.[3] This is not a true increase in the solubility of the parent compound but rather a chemical degradation. For formulation purposes, it is critical to maintain a pH range where the ester is stable, typically near neutral pH.

Intermolecular Forces

The interplay of intermolecular forces is the fundamental determinant of solubility. The diagram below illustrates the key interactions between diisoamyl malate and the two solvents.

G cluster_water Aqueous Environment (Water) cluster_ethanol Ethanolic Environment DIM_W Diisoamyl Malate Interactions_W Interactions DIM_W->Interactions_W Hydrophobic Effect (Dominant, Repulsive) Water Water (H₂O) Water->Interactions_W Strong H-Bonding (Cohesive) Low_Sol Low_Sol Interactions_W->Low_Sol Results in LOW SOLUBILITY DIM_E Diisoamyl Malate Interactions_E Interactions DIM_E->Interactions_E van der Waals (Nonpolar Chains) Ethanol Ethanol (C₂H₅OH) Ethanol->Interactions_E H-Bonding & Dipole-Dipole (Polar Groups) High_Sol High_Sol Interactions_E->High_Sol Results in HIGH SOLUBILITY

Caption: Intermolecular forces governing diisoamyl malate solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the shake-flask method is the gold standard and is highly recommended.[5] This protocol ensures that equilibrium is reached between the undissolved solute and the saturated solvent.

Objective

To determine the equilibrium solubility of diisoamyl malate in 95% ethanol and purified water at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • Diisoamyl malate (high purity)

  • 95% Ethanol (HPLC grade)

  • Purified water (Type I)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Workflow Diagram

G start Start prep 1. Preparation Add excess diisoamyl malate to solvent in vials. start->prep equilibrate 2. Equilibration Agitate in shaker at constant temperature for 24-48h. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solute. equilibrate->separate filter 4. Filtration Filter supernatant through a 0.45µm PTFE filter. separate->filter quantify 5. Quantification Analyze filtrate using a validated HPLC method. filter->quantify end End Report solubility in mg/mL. quantify->end

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

  • Add an excess amount of diisoamyl malate to separate glass vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is required (e.g., 100 mg in 5 mL of water; 2 g in 5 mL of ethanol).

  • Accurately add a known volume (e.g., 5.0 mL) of the respective solvent (water or ethanol) to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Part 2: Equilibration

  • Place the vials in a temperature-controlled shaker set to 25°C ± 0.5°C.

  • Agitate the vials at a constant speed (e.g., 150 rpm) for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow solid material to settle.

Part 3: Sample Analysis (HPLC Quantification)

  • Justification for HPLC: HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy for organic molecules like esters.[15][16]

  • Chromatographic Conditions (Recommended Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15][17]

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 80:20 v/v Acetonitrile:Water). The aqueous phase should be slightly acidified (e.g., with 0.1% phosphoric acid) to ensure good peak shape.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 205-210 nm, where the ester carbonyl group absorbs.[16][18]

    • Injection Volume: 10 µL.

  • Calibration Curve:

    • Prepare a stock solution of diisoamyl malate of known concentration in ethanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

    • Inject each standard in triplicate and plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis:

    • Carefully withdraw a sample of the clear supernatant from the equilibrated vials.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first few drops to saturate the filter.

    • For the ethanol samples, dilute the filtrate accurately with the mobile phase to bring the concentration within the range of the calibration curve.

    • For the water samples, no dilution may be necessary.

    • Inject the prepared samples into the HPLC system.

Part 4: Data Calculation and Reporting

  • Using the linear regression equation from the calibration curve, calculate the concentration of diisoamyl malate in the injected samples.

  • Account for any dilution factors used during sample preparation.

  • The final calculated concentration represents the solubility of diisoamyl malate in that solvent at the specified temperature. Report the mean and standard deviation of the triplicate measurements in units of mg/mL or g/L.

Conclusion

Diisoamyl malate exhibits classic amphiphilic solubility behavior, characterized by very low solubility in water and high solubility in ethanol. This is a direct consequence of its molecular structure, which combines a polar malic acid core with two nonpolar isoamyl side chains. While an estimated aqueous solubility of ~305.7 mg/L is available, quantitative data in ethanol is lacking and must be determined experimentally.[2] The provided shake-flask and HPLC protocol offers a robust, self-validating framework for researchers and drug development professionals to accurately quantify these values. A precise understanding of these solubility parameters is essential for leveraging the full potential of diisoamyl malate in cosmetic and pharmaceutical formulations, ensuring product stability, efficacy, and safety.

References

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International Journal of Toxicology, 34(Suppl. 1), 5-17. [Link]

  • Ataman Kimya. (n.d.). DL-MALIC ACID (CAS 6915-15-7). Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisoamyl malate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012, June 11). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics. Retrieved from [Link]

  • Daneshfar, A., et al. (2011). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. Fluid Phase Equilibria, 313.
  • Wikipedia. (n.d.). Malic acid. Retrieved from [Link]

  • PCC Group. (2022, September 20). Malic acid – formula, properties and application. Product Portal. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Intermolecular Forces. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-285. [Link]

  • Majda, A., et al. (2017). HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market. Annals of Agricultural and Environmental Medicine, 24(3), 479-483. [Link]

  • Cosmetic Ingredient Review. (2012, August 17). BLUE CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012. Retrieved from [Link]

  • Maczynski, A. (Ed.). (n.d.).
  • Biopurify. (n.d.). CAS 66178-02-7 | Malic acid 4-Me ester. Retrieved from [Link]

  • CSBSJU. (2008, February 8). Intermolecular Forces and Solutions. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisoamyl thiomalate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Maleic acid esters (medium to long Chain) - Evaluation statement. Retrieved from [Link]

  • Writing in Biology, University of Massachusetts Amherst. (2018, April 11).
  • CSBSJU. (2008, February 8). Intermolecular Forces and Solutions. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]

  • Rathi, P. B. (2010). Determination and evaluation of solubility parameter of satranidazole using dioxane-water system. Indian Journal of Pharmaceutical Sciences, 72(5), 671–674.
  • Cicek, D., et al. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Current Pharmaceutical Analysis, 16(7), 843-851. [Link]

  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Google Patents. (n.d.). CN113200859A - Preparation method of malate with low chroma and low acid value.
  • Al-kassas, R., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2779. [Link]

  • ResearchGate. (n.d.). Solubility of Dimethyl Fumarate in Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Water from (289.95 to 347.15) K. Retrieved from [Link]

  • Publications Office of the EU. (2016, March 7). SCOEL/REC/177 Isoamyl Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of solubility of thiomalic acid in different organic solvents from 278.15 K to 333.15 K. Retrieved from [Link]

Sources

Foundational

Bis(3-methylbutyl) 2-hydroxybutanedioate structure analysis

Technical Analysis of Bis(3-methylbutyl) 2-hydroxybutanedioate: Structural Characterization and Analytical Profiling Executive Summary Bis(3-methylbutyl) 2-hydroxybutanedioate (CAS: 10402-52-5), commonly known as Diisoam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis of Bis(3-methylbutyl) 2-hydroxybutanedioate: Structural Characterization and Analytical Profiling

Executive Summary

Bis(3-methylbutyl) 2-hydroxybutanedioate (CAS: 10402-52-5), commonly known as Diisoamyl Malate , is a dialkyl ester derived from malic acid and isoamyl alcohol (3-methylbutan-1-ol).[1] While primarily utilized as an emollient in cosmetics and a flavoring agent, its structural analysis serves as a critical model for characterizing chiral esters in drug development and excipient quality control.

This guide provides a rigorous structural analysis, focusing on the ABX spin system of the malate backbone in NMR, fragmentation pathways in Mass Spectrometry, and the detection of synthesis-related impurities like fumarate derivatives.

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name Bis(3-methylbutyl) 2-hydroxybutanedioate
Common Synonyms Diisoamyl malate, Diisopentyl malate
Molecular Formula

Molecular Weight 274.35 g/mol
Chirality Contains one stereocenter at C2.[2] Typically supplied as L-(-)-malate or racemate.
Physical State Colorless to pale yellow viscous liquid.
Solubility Soluble in ethanol, chloroform, oils; insoluble in water.

Structural Elucidation Strategy

The validation of Diisoamyl Malate requires a multi-modal approach. The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic , creating a distinct spectral signature often overlooked in routine QC.

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (400 MHz, 

) Interpretation:
The spectrum is dominated by the isoamyl alkyl chains and the characteristic "malate pattern."
  • The Malate Core (ABX System):

    • C2 Methine (

      
      ):  Appears as a doublet of doublets (dd) around 4.4 – 4.5 ppm . It couples to the two non-equivalent protons on C3.
      
    • C3 Methylene (

      
      ):  These protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center). They do not appear as a simple doublet. Instead, they manifest as two separate signals (dd) in the range of 2.7 – 2.9 ppm .
      
      • Coupling: Large geminal coupling (

        
         Hz) and distinct vicinal couplings (
        
        
        
        ) to the C2 methine.
  • The Isoamyl Ester Chains:

    • 
      -Methylene (-O-C
      
      
      
      -):
      Two triplets (or overlapping multiplets) at 4.1 – 4.2 ppm .
    • 
      -Methylene (-CH
      
      
      
      -C
      
      
      -):
      Multiplet at 1.5 – 1.6 ppm .
    • Methine (-C

      
      -(CH
      
      
      
      )
      
      
      ):
      Multiplet at 1.6 – 1.8 ppm .
    • Methyls (-C

      
      ):  Strong doublet at 0.92 ppm  (Integration = 12H).
      

C NMR Key Shifts: 
  • Carbonyls: ~170.5 ppm (Ester C1), ~173.5 ppm (Ester C4).

  • Chiral Center (C2): ~67.5 ppm.[2]

  • Methylene (C3): ~39.0 ppm.

  • Isoamyl Carbons: ~63.5 (O-CH2), ~37.0, ~25.0, ~22.5.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3450 cm

    
      (Alcoholic OH). Note: Intermolecular H-bonding may shift this.
    
  • C=O Stretch: Strong doublet or broadened peak at 1735 – 1750 cm

    
      (Ester carbonyls).
    
  • C-O Stretch: Strong bands at 1150 – 1300 cm

    
     .
    

Mass Spectrometry & Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), the molecular ion (


) at m/z 274 is often weak or absent. The fragmentation follows specific pathways driven by the ester functionality.

Key Fragmentation Pathways:

  • 
    -Cleavage:  Breaking bonds adjacent to the carbonyl groups.
    
  • McLafferty Rearrangement: Less prominent in malates than simple esters, but migration of

    
    -hydrogens from the isoamyl chain is possible.
    
  • Loss of Alkoxy Groups: Cleavage of the isoamyl ether linkage (

    
    ).
    

Visualization: Fragmentation Pathway

Fragmentation cluster_legend Legend M Molecular Ion [M]+ m/z 274 Frag1 Loss of Isoamyloxy [M - OC5H11]+ m/z 187 M->Frag1 - 87 Da Frag2 Dehydration [M - H2O]+ m/z 256 M->Frag2 - 18 Da Frag3 Isoamyl Cation [C5H11]+ m/z 71 M->Frag3 Alkyl Cleavage Frag4 Malic Anhydride Core Cyclization Product Frag1->Frag4 Cyclization key Blue: Parent | Red: Major Fragment | Green: Alkyl Chain

Caption: Predicted fragmentation pathway for Diisoamyl Malate under EI-MS conditions.

Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for predicting the impurity profile. The standard industrial route is the Fischer Esterification .

Reaction:



Critical Impurities:

  • Mono-esters: Incomplete esterification leads to Mono-isoamyl malate (regioisomers at C1 or C4).

  • Fumarate/Maleate Derivatives: Under high thermal stress or acidic conditions, malic acid can dehydrate to form Fumaric acid (trans) or Maleic acid (cis). This leads to Diisoamyl Fumarate and Diisoamyl Maleate .

    • Detection: These impurities have distinct alkene protons in NMR (

      
       6.2 for maleate, 
      
      
      
      6.8 for fumarate).
  • Isoamyl Ether: Formed by the self-condensation of isoamyl alcohol.

Visualization: Analytical Workflow

Workflow cluster_Methods Orthogonal Analysis Sample Raw Sample (Diisoamyl Malate) Prep Sample Prep Dilution in CDCl3 (NMR) or MeOH (HPLC) Sample->Prep NMR 1H NMR (Stereochemistry & Ratio) Prep->NMR Structural ID GCMS GC-MS (Volatile Impurities) Prep->GCMS Impurity Profile HPLC Chiral HPLC (Enantiomeric Excess) Prep->HPLC Chiral Purity Result Certificate of Analysis (Purity > 98%) NMR->Result GCMS->Result HPLC->Result

Caption: Integrated analytical workflow for the structural validation and purity assessment.

Experimental Protocol: GC-MS Analysis

To replicate this analysis, use the following standardized protocol.

Sample Preparation:

  • Dissolve 10 mg of Diisoamyl Malate in 10 mL of HPLC-grade Dichloromethane.

  • Filter through a 0.22 µm PTFE syringe filter.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (Hold 5 min).

  • Detector: MS Source 230°C, Quad 150°C. Scan range 40–400 m/z.

Self-Validation Check:

  • System Suitability: The isoamyl alcohol peak (solvent impurity) should elute early (< 3 min). The Diisoamyl Malate peak should be symmetrical with a tailing factor < 1.2.

  • Resolution: Ensure baseline separation between Diisoamyl Malate and potential Diisoamyl Fumarate traces.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10308226, Diisoamyl Malate. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2012).[3] Safety Assessment of Dialkyl Malates as Used in Cosmetics. Washington, DC.[4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for ABX spin system interpretation).

  • The Good Scents Company. (2024). Diisoamyl Malate Information and Organoleptic Properties. Retrieved from [Link]

Sources

Exploratory

Diisoamyl Malate: A Technical Guide to its Physicochemical Properties

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Diisoamyl Malate Diisoamyl malate, with the chemical formula C14H26O5, is a branched-chain dialkyl malate.[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diisoamyl Malate

Diisoamyl malate, with the chemical formula C14H26O5, is a branched-chain dialkyl malate.[3] Its structure, featuring two isoamyl groups ester-linked to a central malic acid core, imparts desirable properties such as good spreadability and a non-greasy feel, making it a valuable component in skincare and cosmetic formulations.[4] For drug development professionals, understanding its solvent characteristics and thermal stability is crucial for its potential use as a vehicle or excipient in topical or transdermal delivery systems.

Physicochemical Properties: Boiling and Flash Points

A critical aspect of characterizing any chemical compound for industrial and research applications is the determination of its boiling and flash points. The boiling point provides insight into its volatility and the conditions required for distillation and purification, while the flash point is a key indicator of its flammability and is essential for safe handling and storage.

Boiling Point and Flash Point Data

Extensive searches of chemical databases and literature have revealed a lack of specific, experimentally verified boiling and flash point values for diisoamyl malate. This suggests that either the data has not been publicly reported or the compound is not in widespread commercial use, limiting the availability of such information.

However, based on the properties of structurally similar compounds, we can infer the expected range for these values. For instance, diisoamyl thiomalate, a closely related compound, has a reported flash point of > 93.33 °C (> 200 °F).[5] It is important to note that the substitution of an oxygen atom with a sulfur atom can influence these properties.

The following table summarizes the available data for diisoamyl malate and related compounds to provide a comparative context.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)
Diisoamyl Malate 1587-19-5C14H26O5274.35[3]Not availableNot available
Diisoamyl Thiomalate 68084-03-7C14H26O4S290.42140-155 @ 1 mmHg[5]> 93.33[5]
Dimethyl Malate 1587-15-1C6H10O5162.14205 @ 760 mmHg100.1 (estimated)

Note: The boiling point of diisoamyl thiomalate is provided at reduced pressure. The flash point for dimethyl malate is an estimated value.

Structure-Property Relationships

The molecular structure of diisoamyl malate provides clues to its expected boiling and flash points. The presence of two ester functional groups and a hydroxyl group allows for hydrogen bonding, which would be expected to increase its boiling point compared to a non-polar compound of similar molecular weight. The branched isoamyl chains, however, may slightly lower the boiling point compared to a linear-chain isomer due to reduced surface area and weaker van der Waals forces.

The following diagram illustrates the relationship between the molecular structure of diisoamyl malate and its key physicochemical properties.

G Diisoamyl_Malate Diisoamyl Malate (C14H26O5) Molecular_Structure Molecular Structure - Two isoamyl groups - Malic acid core - Ester and hydroxyl groups Diisoamyl_Malate->Molecular_Structure is defined by Intermolecular_Forces Intermolecular Forces - Hydrogen Bonding (O-H) - Dipole-Dipole (C=O) - Van der Waals Molecular_Structure->Intermolecular_Forces determines Physical_Properties Physicochemical Properties Intermolecular_Forces->Physical_Properties influences Boiling_Point Boiling Point (Volatility) Physical_Properties->Boiling_Point Flash_Point Flash Point (Flammability) Physical_Properties->Flash_Point G start Start step1 Place Diisoamyl Malate in Ebulliometer start->step1 step2 Introduce Boiling Chips step1->step2 step3 Heat the Sample Gently step2->step3 step4 Observe for Continuous Stream of Bubbles step3->step4 step5 Record Temperature (Boiling Point) step4->step5 end End step5->end

Caption: Workflow for Boiling Point Determination via Ebulliometry.

Step-by-Step Methodology:

  • Sample Preparation: A small, pure sample of diisoamyl malate is placed in the boiling tube of an ebulliometer.

  • Initiating Boiling: A few boiling chips are added to ensure smooth boiling and prevent bumping.

  • Heating: The sample is heated gradually using a controlled heat source (e.g., a heating mantle or oil bath).

  • Observation: The temperature is monitored closely. The boiling point is the temperature at which a continuous and rapid stream of bubbles is observed, and the temperature reading on the thermometer stabilizes.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not at standard sea-level pressure (760 mmHg), a correction must be applied to the observed boiling point.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.

Experimental Workflow: Pensky-Martens Closed-Cup Tester

The Pensky-Martens closed-cup method is a widely used standard for determining the flash point of combustible liquids.

G start Start step1 Fill Test Cup with Diisoamyl Malate to Mark start->step1 step2 Place Lid and Thermometer step1->step2 step3 Heat at a Slow, Constant Rate step2->step3 step4 Apply Ignition Source at Specified Temperature Intervals step3->step4 step5 Observe for a Flash step4->step5 step6 Record Temperature (Flash Point) step5->step6 end End step6->end

Caption: Workflow for Flash Point Determination using a Closed-Cup Tester.

Step-by-Step Methodology:

  • Sample Introduction: The test cup of the Pensky-Martens apparatus is filled with diisoamyl malate to the specified level.

  • Apparatus Setup: The lid, which contains a thermometer and an ignition source applicator, is securely placed on the cup.

  • Controlled Heating: The sample is heated at a slow, constant, and prescribed rate.

  • Ignition Test: At regular temperature intervals, a small flame or spark is introduced into the vapor space above the liquid.

  • Flash Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.

  • Data Recording: The temperature at which the flash is observed is recorded as the flash point.

Conclusion

While experimentally determined boiling and flash points for diisoamyl malate are not currently found in readily accessible scientific literature and databases, this technical guide provides a robust framework for understanding and approaching these critical physicochemical parameters. By leveraging structure-property relationships with similar compounds and employing standardized experimental methodologies such as ebulliometry and the Pensky-Martens closed-cup method, researchers, scientists, and drug development professionals can confidently determine these values. This will ensure safe handling, facilitate informed formulation development, and support the potential application of diisoamyl malate in various scientific and industrial fields.

References

  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisoamyl thiomalate, 68084-03-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl malate, 1587-15-1. Retrieved from [Link]

  • Tiiips. (n.d.). Diisoamyl malate - Description. Retrieved from [Link]

  • Paula's Choice. (n.d.). What is Diisoamyl Malate? Retrieved from [Link]

Sources

Foundational

Safety data sheet SDS Diisoamyl malate hazards

The following is an in-depth technical monograph on the safety and handling of Diisoamyl Malate , designed for researchers and drug development professionals. Part 1: Executive Technical Summary In the context of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on the safety and handling of Diisoamyl Malate , designed for researchers and drug development professionals.

Part 1: Executive Technical Summary

In the context of pharmaceutical formulation and cosmetic chemistry, Diisoamyl Malate represents a class of dialkyl esters used primarily as emollients and potential permeation enhancers. Unlike its structural analogs in the phthalate family (specifically diisopentyl phthalate), Diisoamyl Malate exhibits a favorable toxicological profile, characterized by low acute toxicity and biodegradability.

Critical Safety Distinction: Researchers must strictly distinguish Diisoamyl Malate (CAS 1587-19-5) from Diisopentyl Phthalate (CAS 605-50-5) . While the names are phonetically similar, the latter is a reproductive toxicant (GHS Category 1B). Diisoamyl Malate is a benign ester of malic acid.

Core Hazard Mechanism: While the parent molecule is non-hazardous, the primary safety consideration stems from its metabolic or hydrolytic degradation. Upon exposure to esterases or extreme pH, the molecule hydrolyzes to release Isoamyl Alcohol , a known irritant and central nervous system (CNS) depressant.

Part 2: Physicochemical Profile

The safety of Diisoamyl Malate is dictated by its lipophilicity and hydrolytic stability.

PropertyValue / DescriptionSafety Implication
Molecular Formula C₁₄H₂₆O₅--
Molecular Weight 274.35 g/mol Low volatility; unlikely inhalation hazard under ambient conditions.[1]
Physical State Colorless to pale yellow liquidStandard liquid handling protocols apply.
Solubility Insoluble in water; Soluble in ethanol, oilsBioaccumulates in lipid layers; requires solvent-based cleanup.
Flash Point > 100°C (Predicted)Low flammability risk, classified as Combustible (Class IIIB).
LogP (Octanol/Water) ~3.5 - 4.0 (Estimated)High skin permeability; potential carrier for other solutes.
Hydrolysis Products Malic Acid + Isoamyl AlcoholIsoamyl Alcohol drives the secondary toxicity profile.

Part 3: Toxicological & Hazard Assessment

GHS Classification (29 CFR 1910.1200)

Based on available data from the Cosmetic Ingredient Review (CIR) and structural activity relationship (SAR) analysis, Diisoamyl Malate is Not Classified as a hazardous substance under the Globally Harmonized System (GHS) for acute toxicity.

  • Signal Word: None

  • Hazard Statements: None

  • Precautionary Statements: P262 (Do not get in eyes, on skin, or on clothing - Good Laboratory Practice).

Detailed Toxicological Mechanisms

Although the parent ester is benign, the "Application Scientist" perspective requires analyzing the in vivo fate of the molecule.

  • Acute Toxicity:

    • Oral LD50 (Rat): > 5,000 mg/kg (Extrapolated from Dialkyl Malates group).[2][3]

    • Dermal: Non-irritating to mild irritation (Rabbit).

    • Ocular: Minimal transient irritation.

  • The Hydrolysis Hazard (Hidden Risk): The molecule contains two ester linkages. In the presence of cutaneous esterases or mucosal contact, hydrolysis yields:

    • L-Malic Acid: A Krebs cycle intermediate (GRAS status), generally safe but acidic.

    • Isoamyl Alcohol (3-Methyl-1-butanol):

      • Hazard:[2][3][4][5][6] Flammable liquid, Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE 3 (Respiratory irritation).

      • Implication: Prolonged skin contact with the ester may eventually cause irritation due to the slow release of the alcohol moiety.

Comparative Hazard Logic

The following diagram illustrates the critical decision logic for distinguishing this malate from toxic plasticizers often found in the same supply chain.

HazardLogic Figure 1: Structural Differentiation of Diisoamyl Esters Start Unknown Reagent: Diisoamyl/Diisopentyl... CheckStructure Check Chemical Structure Start->CheckStructure IsPhthalate Contains Benzene Ring? (Phthalate Core) CheckStructure->IsPhthalate Aromatic IsMalate Contains Succinate Core? (Malate Diester) CheckStructure->IsMalate Aliphatic HazardPhthalate HAZARD: Diisopentyl Phthalate (CAS 605-50-5) Reprotox Cat 1B Aquatic Acute 1 IsPhthalate->HazardPhthalate HazardMalate SAFETY: Diisoamyl Malate (CAS 1587-19-5) Low Toxicity / Non-Hazardous Standard PPE IsMalate->HazardMalate

Part 4: Operational Safety Protocol

Engineering Controls
  • Ventilation: Use within a chemical fume hood is recommended during heating or synthesis to capture potential volatile hydrolysis products (Isoamyl alcohol).

  • Material Compatibility: Compatible with High-Density Polyethylene (HDPE), Polypropylene (PP), and Stainless Steel. Avoid natural rubber seals which may swell due to the lipophilic nature of the ester.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationRationale
Ocular Safety Glasses with Side ShieldsPrevent direct contact; ester is difficult to rinse out due to insolubility in water.
Dermal (Hand) Nitrile Gloves (0.11 mm min)Excellent resistance to aliphatic esters. Latex is not recommended.
Respiratory Not required (Ambient)Low vapor pressure.[3] Use organic vapor cartridge (OV) if heating >60°C.
Spill Response Workflow (Self-Validating)

This protocol relies on the "Solubility Rule": Lipophilic esters cannot be diluted with water.

  • Isolate: Evacuate immediate area if spill is > 1 Liter.

  • Contain: Do NOT use water. Water will spread the slick.

  • Absorb: Use inert clay (vermiculite) or polypropylene pads.

  • Clean: Post-absorption, wash the surface with a 10% ethanolic surfactant solution to emulsify residual lipid film.

  • Disposal: Incinerate in an approved chemical waste facility (EPA Waste Code: None specific, treat as organic non-haz).

Part 5: Metabolic Fate & Research Implications

For drug development professionals, understanding the in vivo breakdown is crucial for toxicology submissions.

MetabolicPathway Figure 2: Metabolic Hydrolysis Pathway Parent Diisoamyl Malate (Lipophilic Carrier) Intermediate Mono-Isoamyl Malate Parent->Intermediate Hydrolysis 1 Product2 Isoamyl Alcohol (Excreted/Metabolized) Parent->Product2 Release Enzyme Carboxylesterase (Skin/Liver) Enzyme->Parent Catalysis Product1 L-Malic Acid (Krebs Cycle) Intermediate->Product1 Hydrolysis 2 Intermediate->Product2

Research Insight: When using Diisoamyl Malate as a vehicle in dermal formulations, the release of Isoamyl Alcohol may act as a permeation enhancer by disrupting the stratum corneum lipid structure. However, this same mechanism necessitates exclusion from ophthalmic formulations due to irritation potential.

Part 6: References

  • Benchchem. (n.d.). Diisoamyl malate Structure and Applications. Retrieved from

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. Washington, DC. Retrieved from

  • The Good Scents Company. (2023).[4] Diisoamyl Malate Safety and Organoleptic Data. Retrieved from

  • PubChem. (2023). Compound Summary: Diisoamyl Malate (CID 10308226).[7][8] National Center for Biotechnology Information. Retrieved from

  • National Institute of Health (NIH). (2024). Diisopentyl Phthalate Toxicity Profile (Contrast Reference). Retrieved from

Sources

Exploratory

Diisoamyl malate refractive index and specific gravity

Diisoamyl Malate: A Technical Whitepaper on Physicochemical Properties and Formulation Dynamics Executive Summary Diisoamyl malate (CAS: 1587-19-5), chemically identified as bis(3-methylbutyl) 2-hydroxybutanedioate, is a...

Author: BenchChem Technical Support Team. Date: March 2026

Diisoamyl Malate: A Technical Whitepaper on Physicochemical Properties and Formulation Dynamics

Executive Summary

Diisoamyl malate (CAS: 1587-19-5), chemically identified as bis(3-methylbutyl) 2-hydroxybutanedioate, is a branched dialkyl ester of malic acid widely utilized in topical pharmaceuticals and advanced cosmetic formulations[1]. As a highly efficient emollient, plasticizer, and solvent, its performance in a lipid matrix is heavily dictated by two critical physicochemical parameters: Refractive Index (RI) and Specific Gravity (SG) [2]. This whitepaper provides an in-depth mechanistic analysis of these properties, detailing the causality behind their values, and outlines self-validating analytical protocols for their precise quantification in a laboratory setting.

Chemical Identity and Quantitative Profile

The structural architecture of Diisoamyl malate—a four-carbon hydroxy-diacid core esterified with two branched five-carbon alkyl chains—fundamentally governs its physical state[3]. The quantitative baseline for this compound is summarized below:

PropertyValueReference / Source
IUPAC Name bis(3-methylbutyl) 2-hydroxybutanedioate1[1]
CAS Number 1587-19-51[1]
Molecular Formula C₁₄H₂₆O₅1[1]
Molecular Weight 274.35 g/mol 1[1]
Refractive Index (n_D) 1.462
Specific Gravity (25°C) 0.908

Causality: The Physics of Refractive Index and Specific Gravity

Refractive Index (RI = 1.462): The refractive index is a dimensionless measure of how light propagates through a medium, directly correlating to the molar polarizability of the molecule. For Diisoamyl malate, the RI of 1.462 is characteristic of mid-weight aliphatic esters. The presence of two ester carbonyl groups and a central hydroxyl group increases the electron density and polarizability compared to pure alkanes. However, the absence of aromatic rings or conjugated pi-systems prevents the RI from exceeding 1.5. In drug development, this specific RI is highly advantageous; matching the RI of the oil phase (containing Diisoamyl malate) with the aqueous phase allows formulators to create optically transparent microemulsions and nanogels.

Specific Gravity (SG = 0.908 at 25°C): Specific gravity represents the ratio of the substance's density to that of water. An SG of 0.908 indicates that Diisoamyl malate is significantly less dense than water. The causality behind this low density lies in its molecular branching. The isoamyl (3-methylbutyl) chains introduce steric bulk, which disrupts the ability of the molecules to pack tightly together in the liquid state. This increased "free volume" between molecules lowers the density compared to linear-chain analogs. Clinically, this translates to a lightweight, non-occlusive skin feel, allowing the ester to spread easily across the stratum corneum without leaving a greasy residue[2].

Self-Validating Analytical Protocols

To ensure batch-to-batch consistency and regulatory compliance, the following self-validating methodologies must be employed.

Protocol A: High-Precision Refractometry (Abbe Method)

Causality of Design: Refractive index is inversely proportional to temperature due to thermal expansion (which reduces density and polarizability per unit volume). Strict thermal regulation is mandatory.

  • System Calibration: Calibrate the Abbe refractometer using ultra-pure distilled water (known RI = 1.3330 at 20°C) or a certified organic calibration fluid.

  • Thermal Equilibration: Connect the refractometer to a circulating water bath. Set and verify the temperature to exactly 25.0 ± 0.1°C.

  • Sample Introduction: Apply 2-3 drops of pure Diisoamyl malate to the lower prism. Close the prism assembly slowly to prevent the entrapment of micro-bubbles, which scatter light and skew the boundary line.

  • Data Acquisition: Adjust the light source and compensator dial until the chromatic aberration is eliminated and a sharp light/dark boundary intersects the crosshairs.

  • Validation Check: Record the RI value. Repeat the measurement in triplicate. The system is validated if the Relative Standard Deviation (RSD) is <0.05%. A passing result should read ~1.462.

Protocol B: Specific Gravity via Oscillating U-Tube Pycnometry

Causality of Design: The oscillating U-tube measures the change in resonant frequency of a borosilicate glass tube. This frequency is strictly dependent on the mass (and thus density) of the injected fluid.

  • Purge and Baseline: Flush the measuring cell with a volatile solvent (e.g., acetone) and dry completely with ambient air.

  • Two-Point Calibration: Calibrate the instrument using dry air and ultra-pure water (density ~0.9970 g/cm³ at 25°C). This establishes the spring constant of the oscillator.

  • Sample Injection: Using a Luer-slip syringe, inject 1-2 mL of Diisoamyl malate into the cell. Ensure the built-in camera confirms the absence of air bubbles.

  • Thermal Stabilization: Allow the internal Peltier thermostat to equilibrate the sample to exactly 25.0°C.

  • Validation Check: The instrument will output the absolute density. Calculate Specific Gravity by dividing the sample density by the density of water at 25°C. A validated batch will yield an SG of 0.908 ± 0.005.

Formulation Workflow Integration

G A Diisoamyl Malate (CAS: 1587-19-5) B Physicochemical Characterization A->B C Refractive Index (RI) Target: 1.462 B->C D Specific Gravity (SG) Target: 0.908 B->D E Quality Control & Data Validation C->E D->E F Formulation Integration (Topical/Transdermal) E->F

Workflow for the physicochemical validation of Diisoamyl Malate in formulation development.

References

  • Title: Diisoamyl Malate | C14H26O5 | CID 10308226 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: GREEN Dialkyl Hydroxysuccinates CIR EXPERT PANEL MEETING DECEMBER 12-13, 2011 Source: Cosmetic Ingredient Review (CIR) Safety Data URL: [Link]

Sources

Foundational

Toxicity Profile and Dermal Safety Assessment of Diisoamyl Malate in Cosmetic Formulations

Executive Summary Diisoamyl malate (CAS 1587-19-5) is a dialkyl malate ester widely utilized in advanced cosmetic formulations as a high-performance skin-conditioning agent, emollient, and plasticizer[1]. As formulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisoamyl malate (CAS 1587-19-5) is a dialkyl malate ester widely utilized in advanced cosmetic formulations as a high-performance skin-conditioning agent, emollient, and plasticizer[1]. As formulators increasingly seek non-tacky, barrier-enhancing emollients, understanding the precise toxicological boundaries and dermal metabolic pathways of these esters is critical. This technical whitepaper synthesizes the physicochemical properties, enzymatic degradation pathways, and comprehensive toxicity profile of diisoamyl malate, grounded in authoritative safety assessments from the Cosmetic Ingredient Review (CIR) Expert Panel[2][3].

Chemical Identity and Physicochemical Properties

Diisoamyl malate is synthesized via the direct esterification of malic acid with isoamyl alcohol. Structurally, it features a succinate core (a four-carbon alkyl diacid ester) with hydroxyl substitutions, esterified at each acid group with a branched, five-carbon alkyl chain[2]. This specific structural configuration is responsible for its low polarity, high molecular weight, and excellent spreadability on the stratum corneum.

Table 1: Physicochemical Properties of Diisoamyl Malate

PropertyValueSignificance in Formulation
CAS Number 1587-19-5Unique identifier for regulatory tracking[1].
Molecular Formula C14H26O5Dictates lipophilicity and barrier-forming potential[3].
Molecular Weight 274.35 g/mol High MW limits rapid transdermal systemic absorption[3].
Chemical Structure Bis(3-methylbutyl) 2-hydroxybutanedioateBranched chains reduce crystallization, maintaining fluid emolliency[3].
Primary Function Skin-conditioning agent, emollientFills gaps in intercorneocyte clusters to reduce transepidermal water loss (TEWL)[4].

Mechanistic Toxicology & Dermal Metabolism

The safety of diisoamyl malate is intrinsically linked to its dermal metabolism. Because it is a diester, it acts as a pro-metabolite that is subject to hydrolysis by ubiquitous non-specific esterases present in the viable epidermis and dermis[5].

The causality behind its low systemic toxicity lies in this enzymatic cleavage: skin esterases hydrolyze the ester bonds, yielding malic acid and isoamyl alcohol. Malic acid is a naturally occurring alpha-hydroxy acid (AHA) and an intermediate in the Krebs cycle, which is rapidly metabolized to carbon dioxide[6]. Isoamyl alcohol is a well-characterized compound with a favorable safety profile that is easily cleared systemically. This localized enzymatic cleavage prevents the accumulation of the parent lipophilic diester in systemic circulation, effectively neutralizing potential systemic toxicity.

DermalMetabolism DM Diisoamyl Malate (Topical Application) SC Stratum Corneum (Penetration) DM->SC Absorption EST Skin Esterases (Enzymatic Cleavage) SC->EST Viable Epidermis MA Malic Acid (Krebs Cycle -> CO2) EST->MA Hydrolysis IA Isoamyl Alcohol (Systemic Clearance) EST->IA Hydrolysis

Dermal metabolism of Diisoamyl Malate via skin esterases into Malic Acid and Isoamyl Alcohol.

Comprehensive Toxicity Profile

Extensive toxicological evaluations, including robust read-across data from structurally similar dialkyl malates (e.g., di-C12-13 alkyl malate, diethylhexyl malate), demonstrate a highly favorable safety profile for diisoamyl malate[2][7].

Table 2: Summary of Toxicity Data for Dialkyl Malates (Read-Across)

Toxicity EndpointTest SystemResultCausality / Mechanistic Significance
Acute Oral Toxicity RatLD50 > 5000 mg/kgRapid metabolism of the malic acid core prevents systemic accumulation[7].
Acute Dermal Toxicity RatLD50 > 2000 mg/kgHigh molecular weight limits rapid transdermal flux of the intact ester[7].
Ocular Irritation Rabbit / CAM AssayNon-irritatingLack of free acidic protons in the diester form prevents pH-induced ocular damage[7].
Dermal Sensitization Guinea Pig / HumanNon-sensitizingAbsence of reactive electrophilic centers prevents haptenation with skin proteins[7].
Genotoxicity Ames Test / MicronucleusNegativeNo DNA-reactive functional groups (e.g., epoxides, aromatic amines) are present[7][8].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, toxicity and metabolic testing must employ self-validating systems. Below are the detailed, step-by-step methodologies used to establish the sensitization and metabolic profiles of diisoamyl malate.

Protocol 1: Human Repeat Insult Patch Test (HRIPT) for Sensitization

The HRIPT is the gold standard for evaluating allergic contact dermatitis. The experimental choice to separate the study into induction, rest, and challenge phases is critical: it isolates primary irritation (seen during induction) from true immunological sensitization (seen only at challenge after the adaptive immune system has processed the antigen)[8].

  • Panel Selection: Recruit 50–200 healthy human volunteers. Validation: Include a subset (25%) with self-identified sensitive skin to capture a robust demographic baseline and prevent false negatives[8].

  • Induction Phase: Apply 0.2 mL of diisoamyl malate (formulated at the maximum expected use concentration) to an occlusive patch. Apply to the infrascapular region of the back.

  • Exposure & Grading: Leave the patch in place for 24 hours. Remove and grade the site for erythema and edema. Repeat this process 3 times per week for 3 consecutive weeks (9 total applications). Causality: Repeated exposure is necessary to present the potential hapten to Langerhans cells, initiating T-cell clonal expansion if the material is a sensitizer.

  • Rest Period: Implement a 10-to-14-day non-treatment period. Causality: This allows sufficient time for the adaptive immune response (T-cell maturation and systemic distribution) to occur.

  • Challenge Phase: Apply a naive patch containing the same concentration of diisoamyl malate to a previously unexposed site (e.g., the opposite side of the back).

  • Evaluation: Remove the patch after 24 hours. Grade the site at 24, 48, and 72 hours post-removal. Validation: A positive reaction at the challenge site, but not during early induction, confirms sensitization rather than cumulative irritation.

HRIPTWorkflow Induction Induction Phase (9 Patches / 3 Weeks) Rest Rest Period (10-14 Days) Induction->Rest Immune Processing Challenge Challenge Phase (Naive Site Patch) Rest->Challenge T-Cell Maturation Eval Evaluation (24h, 48h, 72h) Challenge->Eval Sensitization Check

Step-by-step logical workflow of the Human Repeat Insult Patch Test (HRIPT) for sensitization.

Protocol 2: In Vitro Esterase Metabolism Assay

To validate the hypothesis that diisoamyl malate does not cause systemic toxicity due to rapid dermal cleavage, an in vitro esterase assay is utilized.

  • Tissue Preparation: Isolate human viable epidermis from reconstructive surgery discard tissue. Homogenize in a phosphate buffer (pH 7.4) to extract native esterases.

  • Substrate Incubation: Introduce 100 µM of diisoamyl malate into the tissue homogenate at 37°C.

  • Reaction Quenching & Extraction: At specific time intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately quench the enzymatic reaction using cold acetonitrile (1:3 v/v). Causality: Acetonitrile precipitates the esterase proteins, halting metabolism instantly to provide an accurate temporal snapshot of degradation.

  • LC-MS/MS Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry. Monitor the disappearance of the parent mass (m/z 274.35) and the appearance of the malic acid metabolite (m/z 134.09). Validation: The stoichiometric conversion of the diester to the free acid confirms that the compound is fully metabolized before systemic entry, validating the safety hypothesis.

Regulatory Status and Safety Conclusion

The Cosmetic Ingredient Review (CIR) Expert Panel conducted a comprehensive safety assessment of dialkyl malates, including diisoamyl malate. Based on the lack of systemic toxicity, absence of dermal/ocular irritation, and negative genotoxicity profiles, the panel concluded that diisoamyl malate is safe in the present practices of use and concentration in cosmetic formulations[3][7]. Furthermore, the high molecular weight and rapid esterase-mediated metabolism ensure that the ingredient functions efficiently as an emollient on the stratum corneum without posing a risk of systemic accumulation[5].

References

  • Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics June 11, 2012 , Cosmetic Ingredient Review (CIR). 2

  • Safety Assessment of Dialkyl Malates as Used in Cosmetics , Cosmetic Ingredient Review (CIR). 6

  • Diisoamyl malate | 1587-19-5 , Benchchem. 1

  • Diisoamyl Malate | C14H26O5 | CID 10308226 , PubChem - NIH. 3

  • BLUE CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012 , Cosmetic Ingredient Review (CIR).

  • Diisostearyl Malate | C40H78O5 | For Research Use , Benchchem. 8

Sources

Exploratory

Diisoamyl malate biodegradability and environmental impact

Executive Summary Diisoamyl malate (Bis(3-methylbutyl) 2-hydroxybutanedioate) is a dialkyl ester increasingly utilized in cosmetic formulations, drug delivery systems, and as a specialty solvent. Its environmental profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisoamyl malate (Bis(3-methylbutyl) 2-hydroxybutanedioate) is a dialkyl ester increasingly utilized in cosmetic formulations, drug delivery systems, and as a specialty solvent. Its environmental profile is governed by its amphiphilic structure, characterized by a hydrophilic malic acid core and two lipophilic isoamyl tails.

Key Technical Findings:

  • Biodegradability: Classified as Readily Biodegradable .[1][2] The compound undergoes rapid enzymatic hydrolysis in aerobic environments, preventing long-term persistence.

  • Aquatic Toxicity: Categorized as Moderately Toxic (Acute Category 2) to aquatic life, with estimated LC50 values in the 1–10 mg/L range. This toxicity is driven by the parent ester's bioavailability before hydrolysis occurs.

  • Bioaccumulation: Despite a LogP > 4.0, the rapid biotransformation rate significantly mitigates bioaccumulation potential (BCF < 500).

Chemical Identity & Physicochemical Drivers

The environmental fate of Diisoamyl malate is dictated by its physicochemical properties. As a C5-diester, it occupies a "sweet spot" of solubility—lipophilic enough to partition into organic matter, yet soluble enough to be bioavailable to microorganisms for degradation.

PropertyValue (Experimental/Estimated)Environmental Implication
CAS Number 1587-19-5Unique Identifier
Molecular Formula C₁₄H₂₆O₅MW: 274.35 g/mol
Water Solubility ~20–50 mg/L (Est.)Moderate bioavailability; limits acute exposure concentrations.
Log P (Octanol/Water) 4.2 – 4.6 (Est.)High adsorption potential to soil/sediment; potential for membrane permeability.
Vapor Pressure < 0.01 Pa @ 25°CVolatilization from water/soil is negligible.
Henry’s Law Constant LowPartitions primarily into water and organic phases, not air.

Note: Estimates are based on read-across from the structural analogue Dibutyl malate (CAS 105-76-0), which has a measured LogP of 3.38 and solubility of 173 mg/L [1].

Biodegradability Mechanism & Kinetics

Diisoamyl malate follows a predictable degradation pathway common to aliphatic esters. The primary mechanism is enzymatic hydrolysis rather than abiotic hydrolysis, which is slow at neutral pH.

Degradation Pathway

The compound is cleaved by carboxylesterases (ubiquitous in bacteria and eukaryotic tissue) into its constituent parts: L-Malic Acid and Isoamyl Alcohol . Both metabolites are readily biodegradable and enter standard metabolic cycles (TCA cycle and Beta-oxidation).

DegradationPathway Diisoamyl Diisoamyl Malate (C14H26O5) Mono Monoisoamyl Malate (Intermediate) Diisoamyl->Mono Esterase/Hydrolysis (Fast) Alcohol Isoamyl Alcohol (x2) Diisoamyl->Alcohol Release Malic Malic Acid (TCA Cycle Entry) Mono->Malic Esterase/Hydrolysis Mono->Alcohol Release CO2 Mineralization (CO2 + H2O) Malic->CO2 Metabolic Oxidation Alcohol->CO2 Beta-Oxidation

Figure 1: Enzymatic degradation pathway of Diisoamyl malate. The ester bonds are the primary points of attack, yielding non-persistent metabolites.

Kinetic Data (Read-Across)

Using Dibutyl malate as a surrogate [1]:

  • OECD 301 (Ready Biodegradability): 93–95% Dissolved Organic Carbon (DOC) removal within 19 days.

  • 10-Day Window: Met.

  • Abiotic Hydrolysis: Half-life at pH 7 is ~120 days; however, biotic half-lives in sludge/soil are typically <7 days.

Ecotoxicological Profile

Unlike high molecular weight esters (e.g., Diisostearyl malate) which are insoluble and essentially non-toxic, Diisoamyl malate possesses sufficient water solubility to interact with aquatic organisms.

Aquatic Toxicity Data
OrganismEndpointValue (Est.[1][2][3] based on C4-C5 Esters)Classification
Fish 96h LC501.2 – 5.0 mg/L Toxic
Daphnia 48h EC5010 – 50 mg/L Harmful
Algae 72h EC5010 – 100 mg/L Harmful

Critical Insight: The toxicity is likely narcotic (non-polar narcosis) driven by the ester's lipophilicity disrupting cell membranes before it is hydrolyzed. Once hydrolyzed, the toxicity drops significantly as Malic Acid and Isoamyl Alcohol are far less toxic (LC50 > 100 mg/L).

Environmental Fate Modeling (Fugacity)

In a release scenario (Level III Fugacity Model), the compound partitions as follows:

  • Water: ~30% (Rapid degradation).

  • Sediment/Soil: ~65% (Adsorption due to LogP ~4.5).

  • Air: <1% (Negligible volatility).

Experimental Protocols for Validation

To validate these properties internally, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Sodium Benzoate) ensure inoculum viability.

Protocol A: Determination of Hydrolysis Rate (OECD 111 Modified)
  • Objective: Distinguish abiotic vs. biotic degradation.

  • System: Sterile buffers (pH 4, 7, 9) vs. Active Sludge supernatant.

  • Method:

    • Spike Diisoamyl malate (10 mg/L) into reactors. Use Acetonitrile as a co-solvent (<0.1%) if needed.

    • Incubate at 25°C in dark.

    • Sample at t=0, 4h, 24h, 72h.

    • Analysis: HPLC-UV (210 nm) or GC-MS. Monitor disappearance of parent peak and appearance of Isoamyl alcohol.

  • Validation: Mass balance must be >90%.

Protocol B: Activated Sludge Respiration Inhibition (OECD 209)
  • Objective: Ensure the compound does not kill the bacteria meant to degrade it.

  • Method:

    • Mix activated sludge with synthetic sewage.

    • Add Diisoamyl malate at 10, 100, 1000 mg/L.

    • Measure Oxygen Uptake Rate (OUR) after 3 hours.

    • Result: If EC50 > 100 mg/L, the compound is safe for wastewater treatment plants (WWTP).

Regulatory & Safety Context

  • REACH (EU): Diisoamyl malate falls under the "Dialkyl Malates" category.[4] Registration is required for tonnages >1 TPA. The "Readily Biodegradable" status allows for waiving long-term chronic toxicity studies.

  • TSCA (USA): Listed. No Significant New Use Rules (SNURs) currently apply.

  • GHS Labeling:

    • Environment:[1][2][3][5][6][7] H401 (Toxic to aquatic life).

    • Disposal: Avoid release to the environment; dispose of contents in accordance with local regulations.

References

  • OECD SIDS. (2004). Maleic Acid, Dibutyl Ester (CAS 105-76-0): SIDS Initial Assessment Report. UNEP Publications. Link

  • Cosmetic Ingredient Review (CIR). (2012).[4] Safety Assessment of Dialkyl Malates as Used in Cosmetics. Washington, DC.[4] Link

  • PubChem. (2025). Diisoamyl Malate (Compound Summary). National Library of Medicine. Link

  • ECHA. (2023). Registration Dossier: Reaction mass of 2-methylbutyl salicylate and pentyl salicylate (Read-across for amyl esters). European Chemicals Agency.[8][9] Link(Note: Used for physicochemical read-across of C5 esters).

Sources

Protocols & Analytical Methods

Method

Synthesis of Diisoamyl Malate via Acid-Catalyzed Esterification: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol for the synthesis of diisoamyl malate, a valuable diester with applications in the cosmetics and pharmaceutical industries as an emollient and skin-condition...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of diisoamyl malate, a valuable diester with applications in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent.[1][2][3] The synthesis is achieved through the well-established Fischer-Speier esterification, a classic acid-catalyzed reaction between malic acid and isoamyl alcohol.[1][4][5][6] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and product characterization. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the laboratory-scale production of diisoamyl malate.

Introduction: The Significance of Diisoamyl Malate

Diisoamyl malate, with the chemical formula C₁₄H₂₆O₅, is the diester formed from malic acid and two units of isoamyl alcohol.[1][2][7] Its molecular structure, featuring branched alkyl chains, imparts desirable physicochemical properties, making it a sought-after ingredient in various formulations.[1] Primarily, it functions as an emollient and skin-conditioning agent, forming a protective barrier on the skin to reduce water loss and maintain hydration.[1][2] This property is highly valued in the formulation of lotions, creams, and other cosmetic products.[1] Beyond cosmetics, diisoamyl malate serves as a model compound for studying esterification reactions and has potential applications in drug delivery systems due to its biocompatibility.[1]

The Chemistry: Understanding Fischer-Speier Esterification

The synthesis of diisoamyl malate from malic acid and isoamyl alcohol is a prime example of the Fischer-Speier esterification. This reaction is a reversible, acid-catalyzed process where a carboxylic acid and an alcohol react to form an ester and water.[4][5][6][8]

The Reaction Mechanism

The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), plays a dual role in this reaction.[9][10] Firstly, it protonates the carbonyl oxygen of the carboxylic acid groups on malic acid, which significantly increases the electrophilicity of the carbonyl carbon.[11][12][13] This activation facilitates the nucleophilic attack by the oxygen atom of isoamyl alcohol.[6][11]

A tetrahedral intermediate is formed, which then undergoes a series of proton transfers.[11][14] Ultimately, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.[6][11]

Secondly, concentrated sulfuric acid acts as a dehydrating agent, sequestering the water produced during the reaction.[9][10][15][16] This is crucial because Fischer esterification is an equilibrium-limited reaction.[8][17][18] According to Le Châtelier's principle, removing a product (in this case, water) shifts the equilibrium to the right, favoring the formation of the diisoamyl malate and thereby increasing the overall yield.[10][16]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products malic_acid Malic Acid (R-COOH) protonated_acid Protonated Carboxylic Acid malic_acid->protonated_acid + H⁺ isoamyl_alcohol Isoamyl Alcohol (R'-OH) H_plus H⁺ (Acid Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'-OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O diisoamyl_malate Diisoamyl Malate (R-COOR') protonated_ester->diisoamyl_malate - H⁺ water Water (H₂O)

Caption: Mechanism of Acid-Catalyzed Esterification.

Experimental Protocol

This protocol details the synthesis of diisoamyl malate on a laboratory scale. Adherence to standard laboratory safety procedures is mandatory.

Materials and Equipment
Reagent/EquipmentSpecification
L-Malic Acid≥99% purity
Isoamyl Alcohol (3-methyl-1-butanol)≥98% purity
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)
TolueneAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (Saturated NaCl)Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Round-bottom flask (500 mL)
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware
Synthesis Workflow

Synthesis_Workflow A 1. Reactant Charging B 2. Catalytic Esterification (Reflux with Dean-Stark) A->B C 3. Reaction Work-up (Quenching & Extraction) B->C D 4. Purification (Washing & Drying) C->D E 5. Solvent Removal D->E F 6. Product Characterization E->F

Caption: Overall workflow for diisoamyl malate synthesis.

Step-by-Step Procedure
  • Reactant Charging:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add L-malic acid (0.1 mol, 13.41 g) and isoamyl alcohol (0.3 mol, 32.8 mL, a 1.5-fold molar excess per carboxylic acid group).

    • Add 150 mL of toluene. Toluene serves as the solvent and facilitates the azeotropic removal of water.[19]

  • Catalytic Esterification:

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[20][21]

    • Begin stirring the mixture.

    • Slowly and carefully add concentrated sulfuric acid (2 mL, ~1-2 mol% of the limiting reactant) to the flask. Caution: The addition of concentrated sulfuric acid is exothermic and should be done with care.[10][22]

    • Heat the mixture to reflux using a heating mantle. The reflux temperature will be determined by the boiling point of the toluene-water azeotrope.

    • Continue the reflux for 4-6 hours, or until the theoretical amount of water (0.2 mol, ~3.6 mL) has been collected in the Dean-Stark trap.[23] The removal of water drives the reaction to completion.[18]

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a 500 mL separatory funnel.

    • Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently to release pressure.[22][24] This step neutralizes the sulfuric acid catalyst and any unreacted malic acid.

  • Purification:

    • Separate the organic layer (top layer) from the aqueous layer.

    • Wash the organic layer sequentially with:

      • 100 mL of saturated sodium bicarbonate solution.

      • 100 mL of water.

      • 100 mL of brine (saturated NaCl solution) to aid in the removal of residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the sodium sulfate.

    • Remove the toluene and any excess isoamyl alcohol under reduced pressure using a rotary evaporator.

  • Product Characterization:

    • The final product, diisoamyl malate, should be a clear, viscous liquid.

    • Determine the yield of the purified product.

    • Characterize the product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure and assess purity.[1] Mass spectrometry can be used to confirm the molecular weight.[1]

Expected Results and Optimization

ParameterValueRationale
Molar Ratio (Malic Acid:Isoamyl Alcohol)1:3 (or 1:1.5 per carboxyl group)Using an excess of the alcohol helps to shift the equilibrium towards the product side, increasing the yield.[10][14]
Catalyst Loading (H₂SO₄)1-2 mol%A catalytic amount is sufficient to achieve a reasonable reaction rate without causing significant side reactions like charring.[10]
Reaction TemperatureReflux temperature of toluene (~110 °C)Provides sufficient energy to overcome the activation energy barrier while allowing for the efficient azeotropic removal of water.
Reaction Time4-6 hoursShould be monitored by the collection of water in the Dean-Stark trap.
Expected Yield>85%Dependent on the efficiency of water removal and the work-up procedure.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or unfavorable equilibrium.

    • Solution: Ensure the complete removal of water using the Dean-Stark apparatus. Increase the reflux time or use a larger excess of isoamyl alcohol.[10]

  • Dark Reaction Mixture (Charring):

    • Cause: The reaction temperature is too high, or the sulfuric acid was added too quickly, causing localized overheating and decomposition of the organic material.[10]

    • Solution: Add the sulfuric acid slowly to a cooled mixture with vigorous stirring. Ensure the heating mantle temperature is controlled to maintain a gentle reflux.[10]

  • Product Contamination:

    • Cause: Incomplete removal of starting materials or catalyst during the work-up.

    • Solution: Ensure thorough washing with sodium bicarbonate solution to remove all acidic components.[24] If necessary, the product can be further purified by vacuum distillation.[1]

Safety Considerations

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and toluene.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup in a sealed container. Always vent the separatory funnel frequently.

Conclusion

The acid-catalyzed esterification of malic acid with isoamyl alcohol using a Dean-Stark apparatus is a robust and efficient method for the synthesis of diisoamyl malate. This protocol, grounded in the principles of Fischer-Speier esterification, provides a clear pathway for researchers to obtain this valuable compound in high yield and purity. By understanding the underlying chemical principles and carefully controlling the reaction parameters, this synthesis can be reliably performed in a standard laboratory setting.

References

  • Quora. (2020, August 15). Why is sulfuric acid used in esterification? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Tiiips. (n.d.). Diisoamyl malate - Description. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • SIHM. (n.d.). Esterification Experiment Report. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Paula's Choice. (n.d.). What is Diisostearyl Malate? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Dialkyl Malates as Used in Cosmetics. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). CN113200859A - Preparation method of malate with low chroma and low acid value.
  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Enzymatic Synthesis of Diisoamyl Malate

Executive Summary & Industrial Relevance Diisoamyl malate is a high-value dialkyl malate ester utilized extensively as a premium emollient, solvent, and skin-conditioning agent in advanced cosmetic and dermatological for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Relevance

Diisoamyl malate is a high-value dialkyl malate ester utilized extensively as a premium emollient, solvent, and skin-conditioning agent in advanced cosmetic and dermatological formulations[1]. Traditional chemical synthesis of this ester relies on harsh inorganic acid catalysts (e.g., sulfuric acid). These aggressive conditions inevitably trigger the dehydration of malic acid's secondary hydroxyl group, generating unwanted maleate or fumarate byproducts that require costly downstream purification[2].

This application note details a green, self-validating biocatalytic protocol utilizing immobilized Candida antarctica Lipase B (CALB) in a solvent-free system. This approach guarantees strict chemoselectivity, high volumetric productivity, and minimal environmental impact, making it highly suitable for pharmaceutical and cosmetic scale-up[3].

Mechanistic Rationale & Biocatalyst Architecture

The core challenge in esterifying L-malic acid lies in its trifunctional nature (two primary carboxyl groups and one secondary hydroxyl group) and its relatively low pKa, which can acidify the microenvironment and deactivate certain enzymes[4].

To overcome this, Novozym 435 (CALB physically adsorbed within a macroporous acrylic resin) is selected as the biocatalyst. CALB exhibits exceptional robustness and strict chemoselectivity: it exclusively catalyzes the esterification of the primary carboxyl groups of L-malic acid while leaving the sterically hindered secondary hydroxyl group completely intact[5]. This precise mechanistic action prevents the formation of branched oligoesters or cross-linked polymers, ensuring the selective synthesis of the target diester[6].

Workflow A L-Malic Acid (Acyl Donor) D Solvent-Free Biocatalysis (65°C, 200 rpm) A->D B Isoamyl Alcohol (Acyl Acceptor & Solvent) B->D C Novozym 435 (CALB) Immobilized Lipase C->D Selectively esterifies carboxyl groups E In-situ Water Scavenging (4Å Molecular Sieves) D->E Generates H2O F Diisoamyl Malate (Chemoselective Product) D->F Filtration & Evaporation E->D Shifts equilibrium forward

Fig 1. Workflow for the solvent-free enzymatic synthesis of diisoamyl malate using Novozym 435.

Reaction Thermodynamics & Parameter Optimization

Esterification is a reversible, water-generating reaction. To drive the thermodynamically unfavorable equilibrium forward (Le Chatelier’s principle), the reaction employs a solvent-free (bulk) approach . Here, an excess of isoamyl alcohol serves a dual purpose: it acts as the acyl acceptor and the reaction solvent, reducing system viscosity and preventing mass transfer limitations[5].

The continuous removal of the water byproduct is critical. Activated 4Å molecular sieves are utilized because their pore size selectively traps water molecules while excluding the larger isoamyl alcohol and malic acid substrates.

Table 1: Quantitative Optimization of Reaction Parameters
ParameterInvestigated RangeOptimal ConditionCausality / Mechanistic Effect
Molar Ratio (Acid:Alcohol)1:2 to 1:61:4 Excess alcohol acts as a solvent, reduces viscosity, and drives thermodynamic equilibrium forward without overly diluting the acid.
Temperature 45°C to 85°C65°C Balances reaction kinetics with enzyme thermal stability. Temperatures >75°C cause gradual denaturation of the CALB protein structure.
Enzyme Loading 2% to 15% (w/w)10% (w/w) Provides sufficient active sites for >95% conversion. Higher loadings cause particle agglomeration and mass transfer limitations.
Water Scavenging None vs. 4Å Sieves4Å Sieves (20% w/w) Shifts equilibrium toward esterification. Without sieves, the reaction plateaus at ~60% conversion due to hydrolytic reversal.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, researchers can continuously verify enzyme activity and chemoselectivity without waiting for final product isolation.

Phase 1: Substrate Preparation & Dehydration
  • Drying: Pre-dry L-malic acid (1.0 eq, ~134 g/mol ) in a vacuum oven at 40°C for 12 hours to remove surface moisture.

  • Sieve Activation: Activate 4Å molecular sieves in a muffle furnace at 300°C for 4 hours. Cool in a desiccator.

  • Solvent Preparation: Distill isoamyl alcohol (4.0 eq, ~88 g/mol ) over magnesium sulfate to ensure anhydrous conditions prior to use.

Phase 2: Biocatalytic Esterification
  • Assembly: In a 500 mL jacketed glass reactor equipped with an overhead stirrer, add the dried L-malic acid (0.1 mol, 13.4 g) and anhydrous isoamyl alcohol (0.4 mol, 35.2 g).

  • Homogenization: Stir the mixture at 200 rpm and heat to 65°C using a circulating water bath until the L-malic acid is fully dissolved or uniformly suspended.

  • Initiation: Add 10% w/w (based on total substrate weight, ~4.8 g) of Novozym 435 and 20% w/w (~9.7 g) of activated 4Å molecular sieves to the reactor.

  • Incubation: Seal the reactor to prevent evaporation of the alcohol, and maintain stirring at 200 rpm at 65°C for 48 hours.

Phase 3: In-Process Validation (Quality Control)

To validate the system's efficacy in real-time:

  • At 12h, 24h, and 48h: Withdraw a 50 µL aliquot. Centrifuge to remove the enzyme and sieves.

  • TLC Analysis: Spot the supernatant on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation Criteria: The successful progression of the reaction is validated by the disappearance of the highly polar L-malic acid spot (low Rf) and the emergence of a single, distinct non-polar spot representing Diisoamyl malate (high Rf). The absence of intermediate spots confirms the strict chemoselectivity of CALB, proving the secondary hydroxyl group remains unreacted.

Phase 4: Product Isolation & Catalyst Recycling
  • Filtration: Vacuum filter the hot reaction mixture through a sintered glass funnel (Porosity 2) to recover the Novozym 435 beads and molecular sieves.

  • Enzyme Washing: Wash the recovered biocatalyst with cold, anhydrous hexane (3 × 20 mL) to remove residual product. Dry under a gentle nitrogen stream. Note: The enzyme can typically be reused for up to 10 cycles with <5% loss in activity.

  • Purification: Transfer the filtrate to a rotary evaporator. Remove the excess isoamyl alcohol under reduced pressure (40 mbar, 60°C).

  • Final Polish: The resulting pale-yellow to colorless viscous liquid is highly pure Diisoamyl malate. Purity can be definitively confirmed via GC-FID or ^1H-NMR (checking for the intact secondary hydroxyl proton signal).

References

  • Title: Lipase-catalyzed syntheses of sugar esters in non-aqueous media.
  • Title: Diisoamyl malate | 1587-19-5 Source: Benchchem URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid Source: MDPI URL
  • Title: Lipase-catalyzed synthesis of biodegradable copolymer containing malic acid units in solvent-free system Source: ResearchGate URL
  • Title: Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers Source: Beilstein Journals URL

Sources

Method

Diisoamyl Malate: A Biodegradable, Bio-Based Plasticizer for Advanced Polymer Formulations

Application Note AP-2026-03-04 Abstract The imperative to replace traditional petroleum-based phthalate plasticizers, driven by health and environmental concerns, has accelerated the search for safe, effective, and susta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AP-2026-03-04

Abstract

The imperative to replace traditional petroleum-based phthalate plasticizers, driven by health and environmental concerns, has accelerated the search for safe, effective, and sustainable alternatives.[1][2][3] Diisoamyl malate (DIAM), a diester of renewable malic acid and isoamyl alcohol, presents a compelling profile as a bio-based, biodegradable plasticizer. This document provides a comprehensive technical guide for researchers on the application and evaluation of diisoamyl malate in key polymer systems, including Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC). While direct published data on diisoamyl malate in these specific polymer applications is emerging, this guide leverages extensive data from closely related, structurally analogous acetylated malic acid alkyl esters (AcMAE) to establish performance benchmarks and detailed evaluation protocols.[4] Protocols for polymer processing, thermal and mechanical characterization, migration testing, and biodegradability assessment are provided to enable robust, self-validating investigations into this promising class of bioplasticizers.

Introduction: The Rationale for Malic Acid-Based Plasticizers

Plasticizers are essential additives that impart flexibility, reduce brittleness, and enhance the processability of polymers by lowering the glass transition temperature (Tg).[5][6] For decades, phthalates like di(2-ethylhexyl) phthalate (DEHP) have dominated the market, but their association with endocrine disruption and tendency to leach from the polymer matrix have led to regulatory restrictions and a demand for safer alternatives, particularly in sensitive applications like medical devices and food packaging.[1][7][8][9][10]

Bio-based plasticizers derived from renewable resources such as vegetable oils, citric acid, and other natural feedstocks offer a sustainable and often less toxic alternative.[4][11] Diisoamyl malate (DIAM) belongs to a promising class of malic acid esters. The rationale for its use is threefold:

  • Bio-Based Origin: It is synthesized from L-malic acid, a natural and renewable organic acid, and isoamyl alcohol, which can also be derived from bio-based sources (e.g., as a byproduct of fermentation).

  • Predicted Biodegradability: The ester linkages in DIAM are susceptible to hydrolysis and enzymatic action, and the parent molecules are readily metabolized in biological systems, suggesting a favorable environmental fate.

  • Structural Efficacy: The molecular structure allows it to effectively disrupt polymer chain packing, increase intermolecular spacing, and enhance chain mobility, which is the fundamental mechanism of plasticization.

Physicochemical Properties of Diisoamyl Malate

Diisoamyl malate is the diester of isoamyl alcohol and malic acid.[12] Its synthesis is typically achieved through the direct esterification of malic acid with isoamyl alcohol, often using an acid catalyst.[13]

PropertyValueSource
IUPAC Name bis(3-methylbutyl) 2-hydroxybutanedioate[5]
CAS Number 1587-19-5[5]
Molecular Formula C₁₄H₂₆O₅[5]
Molecular Weight 274.35 g/mol [5]
Appearance Colorless to light-colored liquid[14]
Primary Functions Plasticizer, Emollient, Solvent[12]

Performance Evaluation in Polymer Systems (Based on Analogue Data)

To provide a robust performance benchmark, this section presents data on acetylated malic acid alkyl esters (AcMAE-Cn, where 'n' is the carbon number of the alcohol chain), which are structurally and functionally analogous to DIAM.[4] These malate esters demonstrate high efficacy in both PVC and PLA, with performance being tunable based on the alkyl chain length. The data strongly suggests that AcMAE-C6 (acetylated hexyl malate) provides a compelling balance of properties, serving as an excellent proxy for the expected performance of DIAM.[4]

Application in Flexible Poly(vinyl chloride) (PVC)

PVC is an inherently rigid polymer that requires significant amounts of plasticizer (20-80 parts per hundred resin, phr) for applications like medical tubing, blood bags, and flexible films.[9][15] Malic acid esters represent a non-toxic alternative to DEHP.

The primary indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. As shown below, malate esters significantly reduce the Tg of PVC, with AcMAE-C6 and AcMAE-C8 outperforming the traditional plasticizer DEHP. This translates to enhanced flexibility at lower temperatures.

Plasticizer (50 phr)Tg (°C) by DMATensile Strength (MPa)Elongation at Break (%)
DEHP (Reference) 15.619.8355
DOA (Reference) 1.418.5378
AcMAE-C4 13.522.1301
AcMAE-C6 10.520.5365
AcMAE-C8 12.319.2389
Data sourced from a study on acetylated malic acid alkyl esters (AcMAE-Cn), serving as an analogue for Diisoamyl Malate.[4]

The mechanical properties confirm this trend. AcMAE-C6 and AcMAE-C8 provide an elongation at break comparable to or exceeding DEHP, indicating excellent flexibility, while maintaining high tensile strength.[4]

Application in Biodegradable Poly(lactic acid) (PLA)

While PLA is a leading biodegradable polymer, its inherent brittleness and low flexibility limit its use in packaging films and other applications requiring ductility.[16] Plasticization is a key strategy to overcome these limitations.

Short-chain malate esters are particularly effective plasticizers for PLA. The data shows that AcMAE-C4 and AcMAE-C6 dramatically reduce PLA's Tg from 62.1°C to 28.5°C and 35.5°C, respectively, transforming it from a rigid to a flexible material at room temperature.[4]

Plasticizer (50 phr)Tg (°C) by DMATensile Strength (MPa)Elongation at Break (%)
Neat PLA 62.155.45
AcMAE-C4 28.515.3298
AcMAE-C6 35.520.1255
AcMAE-C8 48.735.815
Data sourced from a study on acetylated malic acid alkyl esters (AcMAE-Cn), serving as an analogue for Diisoamyl Malate.[4]

This plasticizing effect is mirrored in the mechanical properties, where the elongation at break increases by over 50-fold with the addition of AcMAE-C4 and AcMAE-C6, indicating a significant improvement in ductility.[4] This demonstrates the potential of malate esters like DIAM to broaden the application scope of PLA in flexible packaging.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and evaluating polymer formulations plasticized with diisoamyl malate.

Overall Experimental Workflow

The comprehensive evaluation of a novel plasticizer follows a logical progression from material preparation to multi-faceted characterization.

G cluster_prep 1. Material Preparation cluster_char 2. Characterization cluster_analysis 3. Data Analysis & Interpretation P1 Dry Polymer Resin (e.g., PLA at 80°C, 12h) P2 Weigh Polymer & DIAM (Specify phr loading) P1->P2 P3 Melt Blending (Twin-Screw Extruder) P2->P3 P4 Sample Fabrication (Compression/Injection Molding) P3->P4 C1 Thermal Analysis (DSC, TGA) P4->C1 C2 Mechanical Testing (Tensile Test) P4->C2 C3 Migration Assessment (Food Simulants) P4->C3 C4 Biodegradability Test (Composting ISO 14855) P4->C4 A1 Determine Tg, Tm, Td C1->A1 A2 Calculate Modulus, Strength, Elongation C2->A2 A3 Quantify Migrated Plasticizer C3->A3 A4 Measure CO2 Evolution / % Biodegradation C4->A4 G S1 Prepare Film Sample (Known surface area, e.g., 6 dm²) S2 Immerse in Food Simulant (e.g., 10% Ethanol, 95% Ethanol) S1->S2 S3 Incubate (e.g., 10 days at 60°C) S2->S3 S4 Remove Film Sample S3->S4 S5 Analyze Simulant (GC-MS or HPLC) S4->S5 S6 Quantify Migrated DIAM (mg/kg or mg/dm²) S5->S6

Caption: Workflow for conducting a plasticizer migration test.

Procedure:

  • Cut film samples with a precise surface area (e.g., 10 cm x 10 cm).

  • Immerse the film in a known volume of a food simulant in a sealed glass container. Common simulants under EU Regulation 10/2011 include:

    • Simulant A: 10% (v/v) ethanol for aqueous foods.

    • Simulant B: 3% (w/v) acetic acid for acidic foods.

    • Simulant D2: 95% (v/v) ethanol or vegetable oil for fatty foods. [17]3. The standard ratio is 6 dm² of film surface area per 1 kg (or 1 L) of simulant. [18]4. Incubate the samples under conditions representing worst-case use, for example, 10 days at 60°C for long-term storage at elevated temperatures. [17]5. After incubation, remove the film. Take an aliquot of the simulant for analysis.

  • Analyze the simulant using a validated chromatography method (e.g., GC-MS or HPLC) to quantify the concentration of leached diisoamyl malate.

  • Express the results as mg of plasticizer per kg of food simulant (mg/kg) or mg per dm² of surface area.

Protocol 4.5: Biodegradability Evaluation (Aerobic Composting)

Rationale: This protocol follows the ISO 14855-1 standard to determine the ultimate aerobic biodegradability of the plasticized polymer by measuring carbon dioxide evolution. Plasticizers can significantly influence the degradation rate. [19] Procedure:

  • Prepare a solid matrix of mature compost with appropriate moisture content and microbial activity.

  • Mix a known amount of the powdered or finely cut plasticized polymer sample with the compost.

  • Place the mixture in a temperature-controlled composting vessel (typically held at 58 ± 2°C). [20]4. Aerate the vessel with a controlled flow of CO₂-free air.

  • Continuously monitor the amount of CO₂ produced by microbial respiration over time (e.g., using an infrared gas analyzer or by trapping the CO₂ in a barium hydroxide solution).

  • Run a positive control (e.g., microcrystalline cellulose) and a negative control (blank compost) in parallel. [19]7. The test continues until the CO₂ evolution plateaus, typically for up to 180 days.

  • Calculate the percentage of biodegradation based on the ratio of cumulative CO₂ produced to the theoretical maximum amount of CO₂ that can be produced from the carbon content of the test sample.

Data Interpretation and Discussion

  • Plasticizing Efficacy: A significant decrease in Tg accompanied by a substantial increase in elongation at break confirms effective plasticization. For PLA, a target Tg below 35°C is often desired for flexible film applications.

  • Migration Resistance: Lower migration values are critical for safety and product longevity. Polymeric plasticizers or those with higher molecular weights and lower volatility generally exhibit lower migration. [2][13]The migration of DIAM should be compared against regulatory limits (e.g., an overall migration limit of 60 mg/kg in the EU). [18]* Impact on Biodegradation: The addition of a readily biodegradable plasticizer like DIAM is expected to accelerate the overall degradation of the polymer matrix. [19][20]This is because the plasticizer can be consumed first by microorganisms, increasing the surface area and porosity of the polymer for subsequent attack.

Conclusion

Diisoamyl malate stands out as a highly promising bio-based and biodegradable plasticizer. Analogue data from related malic acid esters strongly indicate its potential to effectively plasticize both PVC and PLA, offering a sustainable, non-toxic alternative to phthalates. [4]The protocols detailed in this guide provide a comprehensive framework for researchers to validate the performance of diisoamyl malate in their specific polymer systems, from initial formulation through to final performance and end-of-life assessment. This will enable the development of safer, more sustainable materials for a wide range of applications, including those in the highly regulated fields of medicine and food packaging.

References

A comprehensive list of references will be provided upon request.

Sources

Application

Application Note: Formulation Protocol for Diisoamyl Malate Oil-in-Water (O/W) Emulsions

Introduction & Mechanistic Rationale Diisoamyl malate (IUPAC: bis(3-methylbutyl) 2-hydroxybutanedioate) is a highly versatile, branched-chain dialkyl ester derived from malic acid and isoamyl alcohol[1]. In the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diisoamyl malate (IUPAC: bis(3-methylbutyl) 2-hydroxybutanedioate) is a highly versatile, branched-chain dialkyl ester derived from malic acid and isoamyl alcohol[1]. In the development of advanced topical therapeutics and cosmetic formulations, selecting the optimal lipid-phase solvent is critical for ensuring active pharmaceutical ingredient (API) bioavailability, photostability, and sensory elegance.

  • Superior Solvation via High Dielectric Constant: Diisoamyl malate exhibits a dielectric constant of approximately 7.42 at 25°C[2]. This elevated polarity closely matches the polarity of complex, recalcitrant organic molecules (such as the UV filters Avobenzone and Oxybenzone), thereby preventing API recrystallization during long-term storage and significantly enhancing photostability[3],[2].

  • Optimal Particulate Wetting: When formulating with inorganic metal oxides (e.g., Titanium Dioxide or Zinc Oxide >100 nm), Diisoamyl malate acts as an exceptional wetting agent[4]. Its branched structure allows it to intercalate between particulate agglomerates, lowering dynamic surface tension and creating highly stable, homogeneous dispersions[5],[4].

  • Biocompatible Epidermal Metabolism: Because it is a diester, Diisoamyl malate is actively metabolized by endogenous esterases within the stratum corneum[6]. This enzymatic cleavage yields malic acid (an alpha-hydroxy acid that improves hydration by filling intercorneocyte gaps) and isoamyl alcohol, providing a self-regulating moisturizing effect without the heavy, occlusive barrier typical of high-molecular-weight lipids[5],[7].

MetabolismPathway DIM Diisoamyl Malate (Topical Application) Esterase Epidermal Esterases (Stratum Corneum) DIM->Esterase MalicAcid Malic Acid (Humectant / AHA) Esterase->MalicAcid Isoamyl Isoamyl Alcohol (Permeation Enhancer) Esterase->Isoamyl

Epidermal enzymatic metabolism of Diisoamyl malate into malic acid and isoamyl alcohol.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical boundaries of your excipients ensures a self-validating formulation process. The table below summarizes the critical parameters of Diisoamyl malate compared to standard industry metrics.

Physicochemical PropertyValue / CharacteristicReference
Chemical Formula C₁₄H₂₆O₅[5],[1]
Molecular Weight 274.35 g/mol [1]
Dielectric Constant (25°C) 7.42[2]
Acute Oral LD50 (Rats) > 5000 mg/kg[5],
Mutagenicity (Ames Test) Non-mutagenic[5]
Optimal Use Concentration 2.0% (Emollient) to 25.0% (Particulate Dispersant)[5],

Experimental Protocol: Preparation of Diisoamyl Malate O/W Emulsions

Objective: To formulate a highly stable Oil-in-Water (O/W) emulsion incorporating a lipophilic active or inorganic particulate (e.g., ZnO/TiO2) utilizing Diisoamyl malate as the primary lipid-phase solvent and dispersant.

Phase A: Oil Phase & Active Dispersion

Scientific Rationale: High-shear mechanical stirring is mandatory at this stage to impart sufficient kinetic energy to break down particulate agglomerates, maximizing the surface area wetted by the polar ester[4].

  • Solvent Charging: In a jacketed compounding vessel, add Diisoamyl malate (10.0% - 20.0% w/w)[4].

  • Active Incorporation: Slowly introduce the lipophilic API or inorganic particulate (e.g., Zinc Oxide) at a weight ratio of 0.2 to 2.0 (Active to Diisoamyl malate)[4].

  • High-Shear Dispersion: Subject the mixture to mechanical stirring at 1000 rpm for 15–20 minutes [4].

    • In-Process Control (IPC): Draw a 1 mL sample and assess on a Hegman gauge. Proceed only when no visible agglomerates >10 µm are present.

  • Emulsifier Addition: Add secondary lipophilic emulsifiers (e.g., Steareth-2, 2.0% w/w) and heat the phase to 75°C - 80°C.

Phase B: Aqueous Phase
  • Hydration: In the main emulsification vessel, combine purified water (Q.S. to 100%), water-soluble emulsifiers (e.g., Steareth-21, 2.0% w/w), and humectants (e.g., Glycerin, 3.0% w/w).

  • Polymer Dispersion: Gradually disperse a thickening/gelling agent (e.g., Xanthan gum, 0.1% - 0.5% w/w) to stabilize the external continuous phase and prevent Ostwald ripening[4].

  • Heating: Heat Phase B to 75°C - 80°C under continuous propeller agitation (400 rpm).

Phase C: Emulsification & Maturation

Scientific Rationale: Slowly adding the oil phase to the aqueous phase prevents catastrophic phase inversion, ensuring uniform packing of the lipid droplets within the continuous water phase.

  • Primary Emulsification: Slowly transfer Phase A into Phase B. Immediately initiate rotor-stator homogenization at 3000 - 4000 rpm for 5-10 minutes .

  • Cooling Phase: Switch from homogenization to sweep agitation (150 rpm) to degas the batch. Begin cooling the vessel jacket to 40°C.

  • Preservation: Once the bulk temperature drops below 40°C, add heat-sensitive preservatives (e.g., Phenoxyethanol, 0.5% w/w)[4].

  • Validation: Cool to room temperature (25°C).

    • Self-Validating IPC: Centrifuge a 10 mL aliquot at 3000 rpm for 15 minutes. A successful emulsion will exhibit zero phase separation or syneresis.

EmulsionWorkflow PhaseA Phase A: Oil Phase Diisoamyl Malate + Actives Heat to 75-80°C Dispersion High-Shear Dispersion (1000 rpm, 15 mins) PhaseA->Dispersion Emulsification Homogenization (3000-4000 rpm) Dispersion->Emulsification PhaseB Phase B: Aqueous Phase Water + Thickeners Heat to 75-80°C PhaseB->Emulsification Cooling Cooling & Addition Preservatives at <40°C Emulsification->Cooling Final Stable O/W Emulsion Cooling->Final

Workflow for formulating stable O/W emulsions using Diisoamyl malate as the lipid-phase solvent.

References

  • Source: benchchem.
  • Source: tiiips.
  • Source: nih.
  • Source: cir-safety.
  • Source: cir-safety.
  • Source: google.
  • Title: Volume 54 No 1 page 86 (Dielectric Constants of Common Lipophilic Sunscreen Ingredients)
  • Source: epo.

Sources

Method

Application Notes &amp; Protocols: The Use of Diisoamyl Malate in Transdermal Drug Delivery Systems

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diisoamyl Malate as a potential penetration enhancer and excipient in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diisoamyl Malate as a potential penetration enhancer and excipient in transdermal drug delivery (TDD) systems. Diisoamyl Malate, a diester of malic acid and isoamyl alcohol, is widely recognized in the cosmetics industry for its emollient and skin-conditioning properties.[1][2] These characteristics, combined with its favorable safety profile, suggest its utility in facilitating the transport of therapeutic agents across the stratum corneum. This guide details the physicochemical properties of Diisoamyl Malate, proposes its mechanism of action in skin permeation, and provides detailed, field-proven protocols for formulation, in-vitro permeation testing, skin retention analysis, and safety assessment.

Introduction: Beyond Cosmetic Emolliency

Transdermal drug delivery offers a non-invasive route that bypasses first-pass metabolism, providing controlled and sustained drug release.[3][4] The primary challenge in TDD is overcoming the formidable barrier of the stratum corneum (SC), the outermost layer of the epidermis.[5][6] Chemical penetration enhancers are frequently incorporated into topical formulations to reversibly decrease the barrier function of the SC and facilitate drug permeation.

Diisoamyl Malate (C₁₄H₂₆O₅) is a well-characterized cosmetic ingredient, functioning primarily as a skin-conditioning agent and emollient.[2][7][8] It is known to form a protective, hydrating layer on the skin, reducing transepidermal water loss.[1][2] While its use has been confined to cosmetics, its chemical structure and physical properties—being an oil-soluble ester with moderate lipophilicity—make it a compelling candidate for exploration in TDD. Its established safety profile, as reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, further strengthens its potential for pharmaceutical applications.[7][9]

This guide will explore the untapped potential of Diisoamyl Malate, providing the foundational knowledge and practical methodologies to evaluate its efficacy as a key component in novel transdermal formulations.

Physicochemical Properties of Diisoamyl Malate

Understanding the fundamental properties of Diisoamyl Malate is critical for formulation design and for predicting its interaction with the skin barrier.

PropertyValue / DescriptionSignificance in Transdermal DeliveryReference(s)
Chemical Name bis(3-methylbutyl) 2-hydroxybutanedioateDefines the ester structure, which is susceptible to enzymatic hydrolysis in the skin.[8]
CAS Number 1587-19-5Unique identifier for the chemical substance.[8][10]
Molecular Formula C₁₄H₂₆O₅Indicates the elemental composition.[1][8]
Molecular Weight 274.35 g/mol Relatively small molecular weight, which is generally favorable for skin penetration.[1][8][10]
Physical Form Clear, viscous liquidAllows for easy incorporation into semi-solid formulations like creams, gels, and ointments.[11][12]
Solubility Oil-soluble; Water solubility estimated at 305.7 mg/L @ 25°CHigh lipid solubility facilitates partitioning into the lipid-rich stratum corneum.[2][10]
logP (XlogP3-AA) ~2.70 (estimated)Indicates moderate lipophilicity, suggesting a good balance for partitioning from a vehicle into the SC without being excessively retained.[10]
Function Emollient, Skin-Conditioning Agent, SolventAs an emollient, it can hydrate the SC and potentially disrupt lipid packing. As a solvent, it can dissolve or disperse active ingredients.[1][2][7]

Hypothesized Mechanism of Action in Skin Permeation

While direct studies on Diisoamyl Malate as a drug penetration enhancer are not widely published, its mechanism can be hypothesized based on its known functions and chemical nature. The proposed mechanism is twofold:

  • Disruption of Stratum Corneum Lipids: As an emollient and a moderately lipophilic molecule, Diisoamyl Malate can partition into the intercellular lipid matrix of the stratum corneum. This integration can disrupt the highly ordered lamellar structure of the lipids (ceramides, cholesterol, free fatty acids), increasing their fluidity and creating more permeable pathways for a co-formulated drug molecule.[2][13]

  • In-Situ Modification by Skin Enzymes: Diisoamyl Malate is a diester. It is plausible that esterases present in the skin could metabolize it into its constituent parts: malic acid and isoamyl alcohol.[1][9] Isoamyl alcohol, a small amphiphilic molecule, could act as a potent penetration enhancer by further disordering the lipid bilayer and potentially interacting with intracellular keratin.

G cluster_0 Transdermal Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis cluster_3 Proposed Mechanisms Formulation Drug + Diisoamyl Malate in Vehicle SC_Surface SC Surface Formulation->SC_Surface Topical Application Lipid_Matrix Intercellular Lipid Matrix SC_Surface->Lipid_Matrix Partitioning Viable_Epidermis Viable Epidermis & Dermis Lipid_Matrix->Viable_Epidermis Enhanced Drug Permeation Mechanism1 Mechanism 1: Lipid Disruption Lipid_Matrix->Mechanism1 Diisoamyl Malate intercalates Mechanism2 Mechanism 2: Enzymatic Metabolism Lipid_Matrix->Mechanism2 Skin Esterases Corneocytes Corneocytes Mechanism1->Lipid_Matrix Increases Fluidity Mechanism2->Lipid_Matrix Generates Isoamyl Alcohol & Malic Acid

Caption: Hypothesized mechanisms of Diisoamyl Malate in enhancing drug permeation.

Application Notes for Formulation Development

Formulation Considerations
  • Concentration: Based on cosmetic usage levels, a starting concentration range of 2-10% (w/w) Diisoamyl Malate in a formulation is a reasonable starting point for screening studies. Higher concentrations could be explored but may impact the aesthetic properties of the final product.[1]

  • Solubility & Compatibility: Diisoamyl Malate is oil-soluble and should be incorporated into the oil phase of an emulsion (cream, lotion) or dissolved in a suitable solvent for anhydrous systems (ointment, gel). Its compatibility with common pharmaceutical excipients, including gelling agents, emulsifiers, and preservatives, should be confirmed during pre-formulation studies.

  • pH: The stability of the ester linkage in Diisoamyl Malate is generally good, but extreme pH values should be avoided to prevent premature hydrolysis in the vehicle. Formulations should ideally be buffered to a pH compatible with skin (pH 4.5-6.0).

  • Vehicle Influence: The overall composition of the vehicle will significantly impact the efficacy of Diisoamyl Malate. The thermodynamic activity of the drug in the vehicle is a key driver for partitioning into the skin. The inclusion of Diisoamyl Malate may alter drug solubility in the vehicle, which must be accounted for.

Selection of Model Drugs

The potential enhancing effect of Diisoamyl Malate is likely most pronounced for molecules with the following characteristics:

  • Molecular Weight: < 500 Da.

  • logP: Between 1 and 4. Molecules that are either too hydrophilic or too lipophilic may not benefit as significantly.

  • Dose: Suitable for transdermal delivery (typically requires a low daily dose).

Candidates could include non-steroidal anti-inflammatory drugs (NSAIDs), steroids, or local anesthetics.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the efficacy and safety of Diisoamyl Malate in a transdermal formulation.

G Start Concept: Diisoamyl Malate as Penetration Enhancer P1 Protocol 1: Formulation Preparation (Control vs. Test) Start->P1 P2 Protocol 2: In Vitro Permeation Test (IVPT) using Franz Cells P1->P2 P4 Protocol 4: In Vitro Skin Irritation (RhE Model) P1->P4 P3 Protocol 3: Skin Retention Analysis via Tape Stripping P2->P3 Post-IVPT Skin Samples Analysis Data Analysis: Flux, Lag Time, Retention, Viability P2->Analysis Permeation Data P3->Analysis Retention Data P4->Analysis Irritation Data Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Caption: Overall experimental workflow for evaluating Diisoamyl Malate in TDD.

Protocol 1: Formulation of a Topical Gel

Objective: To prepare a control gel and a test gel containing Diisoamyl Malate for comparative analysis. Model Drug: Ibuprofen (a model NSAID).

Materials:

  • Ibuprofen powder, USP grade

  • Carbopol® 940 (or similar gelling agent)

  • Propylene Glycol (co-solvent and humectant)

  • Diisoamyl Malate

  • Triethanolamine (neutralizing agent)

  • Purified Water

Procedure:

  • Prepare the Drug Phase:

    • For the Test Formulation (5% Diisoamyl Malate) : In a beaker, dissolve 2 g of Ibuprofen in a mixture of 10 g of Propylene Glycol and 5 g of Diisoamyl Malate with gentle heating (~40°C) and stirring until a clear solution is formed.

    • For the Control Formulation : In a separate beaker, dissolve 2 g of Ibuprofen in 15 g of Propylene Glycol.

  • Prepare the Gel Phase: Disperse 1 g of Carbopol® 940 in 82 g of purified water with vigorous stirring. Allow it to hydrate for at least 2 hours to form a uniform, translucent dispersion.

  • Combine Phases: Slowly add the drug phase (either Test or Control) to the gel phase under continuous stirring.

  • Neutralization: Add triethanolamine dropwise while monitoring the pH. Adjust to pH 5.5 ± 0.2. The dispersion will thicken into a clear gel.

  • Final Mass Adjustment: Add purified water to bring the final mass to 100 g.

  • Homogenization: Homogenize the gel to ensure uniformity and remove any entrapped air. Store in airtight containers.

Protocol 2: In Vitro Skin Permeation Test (IVPT)

Objective: To quantify the permeation of the model drug across a skin barrier from the control and test formulations. This protocol is based on the OECD 428 guideline.[14]

Apparatus & Materials:

  • Franz Diffusion Cells (static type)[15][16][17]

  • Dermatomed human or porcine skin (the gold standard is human skin)[14]

  • Receptor Fluid: Phosphate Buffered Saline (PBS), pH 7.4, containing a solubility enhancer for the drug if necessary (e.g., 0.5% Tween 20) to maintain sink conditions.[15][16]

  • Circulating water bath set to 32 ± 1°C.[15][18]

  • HPLC system for drug quantification.

Procedure:

  • Receptor Fluid Preparation: Prepare and degas the PBS receptor fluid by vacuum filtration or sonication to prevent air bubble formation.[15]

  • Skin Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit the Franz cells. Visually inspect for any imperfections.

  • Franz Cell Assembly:

    • Fill the receptor chamber with the degassed receptor fluid, ensuring no bubbles are trapped beneath the skin mounting area.

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[15]

    • Clamp the chambers together securely.

    • Place the assembled cells into the heating block/water bath and allow the system to equilibrate to 32°C for at least 30 minutes.[15]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test or control gel formulation evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm.[15]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[16]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.[19][20]

Protocol 3: Evaluation of Drug Retention in Skin Layers

Objective: To determine the amount of drug retained in the stratum corneum (SC) and the remaining epidermis/dermis after the IVPT study.

Apparatus & Materials:

  • Adhesive tapes (e.g., D-Squame®)[5][21]

  • Surgical scalpel

  • Homogenizer

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • HPLC system

Procedure:

  • Post-IVPT Skin Processing: At the end of the 24-hour permeation study, carefully dismantle the Franz cells.

  • Surface Cleaning: Gently wash the skin surface with a mild detergent solution and then rinse with water to remove any excess formulation. Pat dry.

  • Tape Stripping (Stratum Corneum):

    • Apply an adhesive tape disc firmly to the skin surface and remove it smoothly and consistently.[22]

    • Repeat this process 15-20 times on the same area to progressively remove the stratum corneum.[6][21]

    • Pool all tapes for a given replicate into a vial containing a known volume of extraction solvent.

  • Separation of Epidermis and Dermis (Optional but Recommended): The remaining skin can be heat-separated (e.g., 60°C water for 2 minutes) to peel the epidermis from the dermis.

  • Drug Extraction:

    • Tapes (SC): Sonicate the vial containing the tapes and solvent for 30 minutes to extract the drug.

    • Epidermis/Dermis: Mince the remaining tissue, place it in a known volume of extraction solvent, and homogenize thoroughly.

  • Sample Preparation: Centrifuge the extracts to pellet any tissue debris. Filter the supernatant before analysis.

  • Quantification: Analyze the drug concentration in the extracts using HPLC.[20][23]

Protocol 4: In Vitro Skin Irritation Assessment

Objective: To assess the potential of the formulation to cause skin irritation, following the OECD 439 guideline.[24][25][26]

Apparatus & Materials:

  • Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™ RHE)[24][25]

  • MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (for formazan extraction)

  • Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS)

  • Negative Control (NC): Phosphate Buffered Saline (PBS)

  • Plate reader (570 nm)

Procedure:

  • Tissue Pre-Incubation: Upon receipt, place the RhE tissue inserts into 6-well plates with maintenance medium and pre-incubate at 37°C, 5% CO₂ for 24 hours.

  • Dosing:

    • Remove the maintenance medium and replace it with fresh, warm medium.

    • Topically apply 25 µL of the Test Formulation, Control Formulation, PC, and NC to the surface of the tissues (in triplicate).

  • Exposure & Incubation: Expose the tissues to the test materials for a defined period (e.g., 60 minutes).

  • Rinsing: After exposure, thoroughly rinse the tissue surface with PBS to remove the applied substances.

  • Post-Incubation: Blot the tissues, place them in fresh medium, and incubate for 42 hours.[26]

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours. Viable cells will convert the yellow MTT into a purple formazan precipitate.

    • Extract the formazan from the tissues by submerging them in isopropanol.

  • Measurement: Measure the optical density (OD) of the isopropanol extract at 570 nm.

  • Viability Calculation: Calculate the percent viability for each tissue relative to the negative control:

    • % Viability = (OD_test / OD_negative_control) * 100

Data Analysis and Interpretation

  • Permeation Data (IVPT):

    • Plot the cumulative amount of drug permeated per unit area (μg/cm²) versus time (hours).

    • The steady-state flux (Jss) is the slope of the linear portion of the curve, representing the rate of penetration.

    • The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.

    • A formulation containing Diisoamyl Malate is considered effective if it results in a significantly higher flux and/or a shorter lag time compared to the control.

  • Skin Retention Data:

    • Calculate the total amount of drug (μg/cm²) retained in the SC and the viable epidermis/dermis.

    • This data is crucial for topical formulations where the target site is within the skin itself. Increased retention in the target layer is a desirable outcome.

  • Skin Irritation Data:

    • According to UN GHS criteria applied to the OECD 439 protocol, a substance is classified as an irritant (Category 2) if the mean tissue viability is ≤ 50%.[24][26]

    • A formulation with viability > 50% is considered non-irritating.

References

  • Benchchem. (n.d.). Diisoamyl malate | 1587-19-5.
  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5.
  • Becker, L. C., et al. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 5S-17S.
  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem.
  • Cosmetic Ingredient Review. (2012). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics.
  • Jakobsen, T. H., et al. (2016). Tape Stripping Technique for Stratum Corneum Protein Analysis. Journal of Visualized Experiments, (108), 53533.
  • Sigma-Aldrich. (n.d.). Protocol for In-vitro Permeation Testing Using Strat-M® Membranes.
  • Tiiips. (n.d.). Diisoamyl malate - Description.
  • Dreher, F., et al. (1998). Colorimetric Method for Quantifying Human Stratum Corneum Removed by Adhesive-Tape-Stripping. Acta Dermato-Venereologica, 78(3), 186-189.
  • Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439).
  • Imokawa, G., et al. (2001). Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography. Archives of Dermatological Research, 293(4), 177-183.
  • DGK e.V. (n.d.). Anti-Pollution Matrix – Methods – Differential tape stripping.
  • University of Copenhagen. (2019, October 24). Stratum corneum tape stripping [Video]. YouTube.
  • Gibbs, S., et al. (2022). Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis. Alternatives to Animal Experimentation, 39(1), 3-20.
  • PermeGear. (2025, January 21). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance.
  • React4Life. (n.d.). Skin Irritation MIVO® Technology Assay.
  • Charles River Laboratories. (n.d.). In Vitro Skin Irritation, Corrosion, and Sensitization Testing.
  • Ruela, A. L. M., et al. (2016). Evaluation of skin absorption of drugs from topical and transdermal formulations. Brazilian Journal of Pharmaceutical Sciences, 52(3), 527-544.
  • European Commission, Joint Research Centre. (n.d.). SkinEthic Skin Irritation Test (SIT).
  • CDF Supplies. (n.d.). Diisostearyl Malate | Hydrating & Long-Wearing Emollient for Cosmetics.
  • Ng, S. F., & Rouse, J. J. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432-1441.
  • ResearchGate. (n.d.). Figure 4. (A) Experimental set-up using a Franz diffusion cell for....
  • Singh, I., & Morris, A. P. (2021). Dermato-pharmacokinetic: assessment tools for topically applied dosage forms. Journal of Applied Pharmaceutical Science, 11(1), 1-11.
  • Gratieri, T., et al. (2017). Quantification of Anti-Inflammatory Drugs Retained in Different Layers of Skin after in Vitro Permeation Studies by Liquid Chromatography Assay. Journal of Chromatography & Separation Techniques, 8(5), 1-10.
  • WuXi AppTec. (2024, May 15). Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs.
  • Gratieri, T., et al. (2017). Quantification of Anti-Inflammatory Drugs Retained in Different Layers of Skin after in Vitro Permeation Studies by Liquid Chromatography Assay. Journal of Chromatography & Separation Techniques, 8(5).
  • Tiiips. (2024, October 4). Diisostearyl malate - Descrizione.
  • Google Patents. (n.d.). EP1909772A1 - Transdermal drug delivery formulation.
  • D'Accolti, M., et al. (2023). Advances in Transdermal Drug Delivery Systems: A Bibliometric and Patent Analysis. Pharmaceutics, 15(12), 2736.

Sources

Application

Using Diisoamyl malate as a solvent for hydrophobic drugs

Application Note: Diisoamyl Malate (DIAM) as a High-Performance Solvent for Hydrophobic Drug Delivery Executive Summary The delivery of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diisoamyl Malate (DIAM) as a High-Performance Solvent for Hydrophobic Drug Delivery

Executive Summary

The delivery of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains a critical challenge in pharmaceutical development. Traditional solvents often force a trade-off: ethanol offers high solubility but causes skin irritation and rapid evaporation; mineral oils are safe but offer poor solubility for polar-hydrophobic drugs.

Diisoamyl Malate (DIAM) emerges as a "bridge solvent"—a diester that combines the high solubilizing power of short-chain esters with the biocompatibility of malic acid derivatives. This guide details the physicochemical rationale, safety profile, and experimental protocols for validating DIAM as a primary solvent or permeation enhancer in topical and transdermal formulations.

Chemical Profile & Mechanism of Action

Physicochemical Properties

DIAM is the diester of Malic Acid and Isoamyl Alcohol (3-methyl-1-butanol). Unlike its heavier counterpart, Diisostearyl Malate (used in lip gloss for viscosity), DIAM possesses a low molecular weight and low viscosity, essential for drug diffusion.

PropertyValue / DescriptionImpact on Formulation
CAS Number 1587-19-5Regulatory identification.[1]
Molecular Weight 274.35 g/mol Low MW facilitates rapid skin penetration.
Appearance Clear, colorless liquidSuitable for aesthetic topical gels/sprays.
Polarity Medium (Amphiphilic)Solubilizes both lipophilic (LogP >3) and semi-polar drugs.
Viscosity Low (< 50 cPs est.)Enhances diffusion coefficient (

) in Fick’s Law.
Metabolites Malic Acid + Isoamyl AlcoholMalic acid is a Krebs cycle intermediate (GRAS).
Mechanism: The "Solubility-Permeability" Paradox

Most solvents that increase solubility (e.g., PEG-400) decrease skin permeability due to lack of affinity with skin lipids. DIAM solves this via a dual mechanism:

  • Solvation: The ester groups (-COO-) form hydrogen bonds with drug molecules (e.g., Indomethacin, Ibuprofen), disrupting the drug's crystal lattice.

  • Lipid Fluidization: The branched isoamyl chains insert into the Stratum Corneum lipid bilayers, increasing fluidity (disorder) and lowering the barrier resistance without the severe irritation caused by linear alcohols.

Mechanism DIAM Diisoamyl Malate (Solvent) Solvation Lattice Disruption (H-Bonding) DIAM->Solvation Ester Groups Permeation Lipid Fluidization (Branched Chain Insertion) DIAM->Permeation Isoamyl Chains Drug Hydrophobic Drug (Crystal Lattice) Drug->Solvation SC Stratum Corneum (Lipid Bilayer) SC->Permeation Result Enhanced Flux (J) Solvation->Result Permeation->Result

Figure 1: Mechanism of Action. DIAM acts simultaneously on the drug (solvation) and the biological barrier (fluidization).

Safety & Regulatory Considerations

  • Metabolism: Upon enzymatic hydrolysis in the skin (esterases), DIAM yields Malic Acid (endogenous, safe) and Isoamyl Alcohol .

  • Isoamyl Alcohol Note: While generally safe, Isoamyl Alcohol is a Class 3 solvent (low toxic potential) but can be an irritant at 100%. However, in the slow-release context of ester hydrolysis, local concentrations remain below irritation thresholds.

  • Regulatory Status: Widely used in cosmetics (INCI: Diisoamyl Malate). For pharma, it is treated as a novel excipient in some regions, requiring bridging toxicity data (refer to Cosmetic Ingredient Review safety assessments for foundational data).

Protocol 1: Saturation Solubility Screening

Objective: To quantify the maximum drug loading capacity of DIAM compared to standard solvents.

Materials
  • Diisoamyl Malate (High purity, >98%).

  • Comparator Solvents: MCT Oil (Lipophilic control), Ethanol (Hydrophilic control).

  • Model Drug: Indomethacin (or target hydrophobic API).

  • 0.45 µm PTFE Syringe Filters.

  • HPLC System (UV Detector).

Methodology
  • Preparation: Add excess API (approx. 500 mg) to 2 mL of DIAM in a glass vial. The solution must remain opaque (saturated) throughout the experiment.

  • Equilibration:

    • Place vials in a shaking water bath at 25°C ± 0.5°C (for shelf stability) or 32°C (for skin application).

    • Shake at 100 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Sampling:

    • Centrifuge vials at 10,000 RPM for 10 minutes to pellet undissolved drug.

    • Withdraw supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption).

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water).

    • Analyze via HPLC.

    • Calculation:

      
      
      

Protocol 2: Formulation of a Microemulsion

Objective: To create a thermodynamically stable, clear formulation using DIAM as the oil phase.

DIAM is an excellent oil phase for microemulsions due to its polarity, which reduces the interfacial tension required to form nanodroplets.

Workflow: Pseudo-Ternary Phase Diagram
  • Phase Selection:

    • Oil: Diisoamyl Malate.

    • Surfactant: Polysorbate 80 (High HLB) + Sorbitan Monooleate (Low HLB) in a 2:1 ratio (

      
      ).
      
    • Co-Surfactant: Ethanol or Transcutol® P.

    • Aqueous Phase: Water or Phosphate Buffer.

  • Titration Method:

    • Prepare a mixture of Oil (DIAM) and

      
       at ratios of 1:9, 2:8, ... 9:1.
      
    • Titrate water dropwise into each oil/surfactant mixture under moderate stirring.

    • Visual Endpoint: Record the volume of water added when the solution transitions from Clear (Microemulsion) to Turbid (Emulsion) .

  • Plotting: Use the data points to construct a triangular phase diagram. The "Microemulsion Region" represents the safe formulation window.

Protocol 3: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: To validate that DIAM enhances the flux of the drug across the skin barrier.

Experimental Setup
  • Membrane: Porcine ear skin (dermatomed to 500 µm) or Strat-M® synthetic membrane.

  • Donor Chamber: 500 µL of Drug-Saturated DIAM solution.

  • Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for hydrophobic drugs).

Step-by-Step Procedure
  • Mounting: Clamp the skin between donor and receptor compartments. Ensure no air bubbles exist below the skin in the receptor arm.

  • Dosing: Apply the DIAM formulation to the donor compartment. Occlude with Parafilm to prevent evaporation (unless testing a finite dose).

  • Sampling:

    • Withdraw 200 µL from the receptor arm at

      
       hours.
      
    • Immediately replace with fresh, pre-warmed receptor fluid to maintain volume.

  • Analysis: Quantify drug concentration via HPLC.

  • Data Processing: Plot Cumulative Amount Permeated (

    
    , 
    
    
    
    ) vs. Time (
    
    
    ).
    • Flux (

      
      ):  Slope of the linear portion of the curve.
      
    • Enhancement Ratio (

      
      ): 
      
      
      

Workflow cluster_0 Phase 1: Solubility cluster_1 Phase 2: Permeation Start Start: DIAM Formulation Validation Step1 Saturation Solubility (48h Equilibrium) Start->Step1 Step2 HPLC Quantification Step1->Step2 Decision1 Is Solubility > Target Dose? Step2->Decision1 Decision1->Start No (Add Co-solvent) Step3 Franz Cell Diffusion (Porcine Skin) Decision1->Step3 Yes Step4 Calculate Flux (J) & ER Step3->Step4

Figure 2: Validation Workflow. A systematic approach to qualifying DIAM for a specific drug pipeline.

References

  • PubChem. (2025). Diisoamyl Malate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2012).[2] Safety Assessment of Dialkyl Malates as Used in Cosmetics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2016). Isoamyl Alcohol - Substance Information. Retrieved from [Link]

  • Osborne, D. W., & Musakhanian, J. (2018). Skin Penetration and Permeation Properties of Neopentyl Glycol Diheptanoate. AAPS PharmSciTech.
  • Lane, M. E. (2013). Skin penetration enhancers.[3][4][5] International Journal of Pharmaceutics. (General mechanism of lipid fluidization by branched esters).

Sources

Method

Diisoamyl malate in biodegradable polyester synthesis

Application Notes & Protocols Topic: Diisoamyl Malate in Biodegradable Polyester Synthesis: A Guide to Melt Polycondensation and Polymer Characterization Abstract The pursuit of advanced biodegradable polymers for biomed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Diisoamyl Malate in Biodegradable Polyester Synthesis: A Guide to Melt Polycondensation and Polymer Characterization

Abstract

The pursuit of advanced biodegradable polymers for biomedical applications, such as drug delivery and tissue engineering, has driven innovation in monomer design and polymerization techniques. Malic acid, a naturally occurring and non-toxic metabolite, serves as a valuable renewable feedstock for creating functional and degradable polyesters.[1] This guide focuses on diisoamyl malate, a hydrophobic derivative of malic acid, as a monomer for synthesizing novel biodegradable polyesters. Its branched isoamyl ester groups are anticipated to modulate key polymer properties, including hydrophobicity, degradation kinetics, and thermal characteristics. We present a detailed protocol for the synthesis of a polyester from diisoamyl malate via melt polycondensation, a robust and widely applicable method for polyester synthesis.[2][3] Furthermore, we provide comprehensive procedures for the structural and thermal characterization of the resulting polymer, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Malic Acid-Based Polyesters

Biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), are cornerstones of modern biomaterials science due to their excellent biocompatibility and tunable degradation profiles.[4][5][6] However, the need for polymers with a broader range of properties and functionalities remains. Poly(malic acid) (PMA) and its derivatives have emerged as a promising class of materials because they degrade into malic acid, an intermediate in the citric acid cycle, ensuring minimal toxicity.[1][7]

The direct polycondensation of malic acid itself can lead to cross-linked systems due to its trifunctionality (one hydroxyl and two carboxyl groups).[8][9] Therefore, synthetic strategies often involve the use of protected malic acid derivatives or ring-opening polymerization (ROP) of corresponding cyclic monomers to achieve linear, high-molecular-weight polymers.[5][6][7]

Diisoamyl malate, the diester of malic acid and isoamyl alcohol, presents a unique monomer for polycondensation reactions.[10][11][12] By reacting it with a diol, the hydroxyl group on the malic acid backbone can participate in polymerization, while the isoamyl ester groups act as pendant side chains. This approach allows for the synthesis of linear polyesters with tailored properties:

  • Increased Hydrophobicity: The bulky, aliphatic isoamyl groups increase the polymer's hydrophobicity, which can slow the rate of hydrolytic degradation and is desirable for sustained-release drug delivery applications.[13][14]

  • Modulated Thermal Properties: The flexible side chains can lower the glass transition temperature (Tg), resulting in softer, more amorphous materials suitable for flexible scaffolds or films.

  • Enhanced Solubility: The branched side chains can improve solubility in common organic solvents, facilitating polymer processing and formulation.[10]

Synthetic Strategy: Melt Polycondensation

Two primary methods are employed for polyester synthesis: ring-opening polymerization (ROP) and polycondensation.[3][15]

  • Ring-Opening Polymerization (ROP): Generally yields high molecular weight polymers with good control over the architecture but requires the synthesis of a high-purity cyclic monomer, which can be a multi-step and challenging process.[5][6][16]

  • Polycondensation: Involves the direct reaction of monomers (e.g., a dicarboxylic acid and a diol) to form ester linkages, with the elimination of a small molecule like water.[2][17] Melt polycondensation, performed without a solvent at high temperatures and under vacuum, is a powerful technique to drive the reaction toward high molecular weight polymers by efficiently removing the condensation byproducts.[3]

For diisoamyl malate, which possesses a free hydroxyl group and two ester functionalities, melt transesterification polycondensation with a diol is the most direct and efficient synthetic route.

Mechanism of Melt Polycondensation

The process occurs in two main stages:

  • Transesterification: At a moderately high temperature (150-190°C), the hydroxyl groups of the diol react with the ester groups of diisoamyl malate. This reaction is catalyzed and results in the formation of oligomers and the release of isoamyl alcohol.

  • Polycondensation: The temperature is increased (200-240°C) and a high vacuum is applied. This critical step facilitates the removal of isoamyl alcohol and any other volatile byproducts, shifting the equilibrium towards the formation of long polymer chains, thereby increasing the molecular weight.[3][18]

The choice of catalyst is crucial. While various catalysts can be used, including inorganic acids and enzymes, organometallic catalysts like Tin(II) 2-ethylhexanoate (Sn(Oct)₂) are highly effective for polyesterification due to their high activity and good solubility in the molten monomers.[5][8][19]

Experimental Protocol: Synthesis of Poly(1,4-butylene-co-diisoamyl malate)

This protocol describes the synthesis of a novel polyester using diisoamyl malate and 1,4-butanediol as a representative diol.

Materials & Equipment
  • Reactants:

    • Diisoamyl malate (C₁₄H₂₆O₅, MW: 274.35 g/mol )[12]

    • 1,4-Butanediol (BDO) (Distilled prior to use)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

    • Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)

    • Chloroform (for purification)

    • Methanol (for purification)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a vacuum-tight seal

    • Schlenk line for inert gas (Nitrogen/Argon) and vacuum

    • Heating mantle with a temperature controller and thermocouple

    • Distillation bridge and collection flask

    • High-vacuum pump (<1 mBar)

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet connected to the Schlenk line, and a distillation bridge connected to a collection flask. Ensure all glassware is oven-dried and assembled hot under a flow of dry nitrogen to eliminate atmospheric moisture.

  • Charging Reactants: Charge the flask with diisoamyl malate (e.g., 0.1 mol) and 1,4-butanediol (e.g., 0.1 mol, for a 1:1 molar ratio). Add the antioxidant (e.g., 0.1 wt%) and the Sn(Oct)₂ catalyst (e.g., 0.1-0.5 mol% relative to the diisoamyl malate).

    • Causality Note: An exact 1:1 stoichiometry of reactive hydroxyl and ester groups is critical for achieving high molecular weight in step-growth polymerization. The antioxidant prevents thermal degradation and discoloration at high temperatures.

  • Stage 1: Transesterification:

    • With the system under a gentle positive pressure of nitrogen, begin stirring and heat the reaction mixture to 180°C .

    • Maintain this temperature for 2-3 hours . During this time, the formation of isoamyl alcohol as a byproduct will be observed condensing in the distillation bridge.

    • Causality Note: This initial stage allows for the formation of low-molecular-weight oligomers without prematurely distilling the 1,4-butanediol monomer.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220°C .

    • Simultaneously, slowly apply vacuum using the Schlenk line, reducing the pressure to below 1 mBar over about 30-60 minutes.

    • A significant increase in the viscosity of the molten mixture will be observed as the polymerization progresses. The isoamyl alcohol byproduct will be vigorously removed under vacuum.

    • Continue the reaction under these conditions for 4-6 hours , or until the stirring becomes difficult due to the high viscosity of the polymer melt.

    • Causality Note: High vacuum is essential to remove the byproduct, which drives the reversible polycondensation reaction forward according to Le Châtelier's principle, enabling the formation of high-molecular-weight polymer chains.

  • Polymer Recovery:

    • Release the vacuum with nitrogen and allow the reactor to cool to room temperature.

    • The resulting polymer will be a viscous liquid or a solid mass. Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.

  • Purification:

    • Slowly pour the polymer solution into a large excess (10x volume) of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate.

    • Decant the solvent/non-solvent mixture and collect the precipitated polymer.

    • Repeat the dissolution-precipitation cycle two more times to ensure the complete removal of unreacted monomers, oligomers, and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis cluster_char Characterization A Reactant Charging (Diisoamyl Malate, Diol, Catalyst) B Inert Atmosphere Purge (Nitrogen/Argon) A->B C Stage 1: Transesterification (180°C, N2 Atmosphere) B->C D Stage 2: Polycondensation (220°C, High Vacuum) C->D Remove Isoamyl Alcohol E Polymer Dissolution (e.g., Chloroform) D->E F Precipitation (e.g., Cold Methanol) E->F G Vacuum Drying F->G H NMR (Structure) G->H I GPC (Molecular Weight) G->I J DSC (Thermal Transitions) G->J K TGA (Stability) G->K

Caption: Workflow for polyester synthesis and characterization.

Polymer Characterization: A Self-Validating Protocol

Thorough characterization is essential to confirm the synthesis of the desired polymer and to understand its properties for future applications.[20]

Structural Verification (¹H NMR Spectroscopy)
  • Protocol: Dissolve 5-10 mg of the purified, dried polymer in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the ¹H NMR spectrum.

  • Expected Results:

    • Disappearance of the signal corresponding to the hydroxyl protons of 1,4-butanediol.

    • A shift in the signals for the methylene protons (-CH₂-) adjacent to the hydroxyl groups in 1,4-butanediol, confirming their conversion to ester linkages.

    • The presence of characteristic peaks from both the diisoamyl malate backbone and the 1,4-butanediol units integrated in the correct ratio.

    • Persistence of signals corresponding to the isoamyl pendant groups.

  • Trustworthiness: NMR provides definitive proof of the polymer's covalent structure and composition, validating the success of the polymerization reaction.[21][22]

Molecular Weight Determination (Gel Permeation Chromatography - GPC/SEC)
  • Protocol: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable eluent like tetrahydrofuran (THF). Analyze using a GPC system calibrated with polystyrene standards.

  • Expected Results: The analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For melt polycondensation, a Đ value around 2 is typically expected.

  • Trustworthiness: GPC confirms that a polymer, rather than just oligomers, has been formed. The molecular weight is a critical parameter that directly influences the material's mechanical properties and degradation time.[13][14][22]

Thermal Properties (DSC & TGA)
  • Differential Scanning Calorimetry (DSC) Protocol:

    • Weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, for example: heat from -50°C to 200°C at 10°C/min (1st heating scan), cool to -50°C at 10°C/min, and then heat again to 200°C at 10°C/min (2nd heating scan).

    • The glass transition temperature (Tg) is determined from the second heating scan to erase the polymer's prior thermal history.

  • Thermogravimetric Analysis (TGA) Protocol:

    • Weigh 10-15 mg of the polymer into a TGA pan.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Trustworthiness: DSC and TGA data provide a thermal fingerprint of the polymer, defining its processing window and operational temperature limits.[21][23] The Tg is fundamental to understanding if the material is glassy or rubbery at physiological temperatures. TGA establishes its thermal stability.

Summary of Expected Polymer Characteristics
ParameterTechniqueExpected OutcomeSignificance
Structure ¹H NMRPeaks confirming ester linkages and incorporation of both monomers.Validates successful synthesis and composition.
Number-Average MW (Mn) GPC/SEC5,000 - 25,000 g/mol Influences mechanical strength and degradation rate.
Polydispersity (Đ) GPC/SEC~2.0Typical for step-growth polycondensation.
Glass Transition (Tg) DSC-20°C to 20°CDetermines if the material is soft/flexible at body temp.
Decomposition Temp. (Td) TGA> 250°C (at 5% weight loss)Defines the upper limit for thermal processing.

Polymer Chemistry and Degradation Pathway

The synthesized polyester is an aliphatic polyester with pendant ester groups. Its degradation in an aqueous environment, particularly under physiological conditions, is expected to occur via the random hydrolysis of the ester bonds in the polymer backbone.[13][14][24]

Degradation Mechanism Diagram

Caption: Hydrolytic degradation of the polyester.

The degradation rate will be influenced by the polymer's hydrophobicity, molecular weight, and crystallinity. The bulky isoamyl groups are expected to sterically hinder water access to the ester backbone, likely resulting in a slower degradation rate compared to unsubstituted poly(malic acid).

Conclusion

Diisoamyl malate serves as a versatile monomer for the synthesis of novel biodegradable polyesters via melt polycondensation. This application note provides a robust, detailed, and scientifically-grounded protocol for the synthesis, purification, and comprehensive characterization of these materials. The ability to modulate properties like hydrophobicity and thermal behavior by incorporating the isoamyl side chains opens new avenues for designing advanced biomaterials for drug delivery and tissue engineering. The described characterization workflow ensures a self-validating process, providing researchers with the reliable data needed to advance their development projects.

References

  • Current time information in Manila, PH. (n.d.). Google.
  • Synthetic strategies, sustainability and biological applications of malic acid–based polymers. (2014, September 1). Green Materials, 2(3), 107–122. Emerald Publishing.
  • Martinez Barbosa, M. E., Cammas, S., Appel, M., & Ponchel, G. (2004). Investigation of the Degradation Mechanisms of Poly(malic acid) Esters in Vitro and Their Related Cytotoxicities on J774 Macrophages. Biomacromolecules, 5(1), 137-143.
  • Martinez Barbosa, M. E., Cammas, S., Appel, M., & Ponchel, G. (2004). Investigation of the degradation mechanisms of poly(malic acid) esters in vitro and their related cytotoxicities on J774 macrophages. PubMed.
  • Martinez Barbosa, M. E., Cammas, S., Appel, M., & Ponchel, G. (2003). Investigation of the Degradation Mechanisms of Poly(malic acid) Esters in Vitro and Their Related Cytotoxicities on J774 Macrophages.
  • Picken, C. A. R., Buensoz, O., Fidge, C., Price, P., & Shaver, M. P. (2025, February 10). Poly(malic acid)
  • Diisoamyl mal
  • Luo, Y., et al. (2018).
  • Lecomte, P., et al. (2006, August 1). From controlled ring-opening polymerization to biodegradable aliphatic polyester: Especially poly(β-malic acid) derivatives. The Research Portal - University of Namur.
  • Pezzotti, G., et al. (2021).
  • Lai, K., He, B., & Gu, Z. (2008). PREPARATION AND CELL COMPATIBILITY OF FUNCTIONALIZED BIODEGRADABLE POLY(DL-LACTIDE-co-RS-β-MALIC ACID). Chinese Journal of Polymer Science.
  • Lecomte, P., et al. (2006). From controlled ring-opening polymerization to biodegradable aliphatic polyester: Especially poly(β-malic acid) derivatives.
  • Pezzotti, G., et al. (2021, June 29).
  • Davies, M. C., et al. (2000). Probing the Surface Chemical Structure of the Novel Biodegradable Polymer Poly(β-malic acid) and Its Ester Derivatives Using ToF-SIMS and XPS.
  • Diisoamyl malate - Description. (n.d.).
  • Synthesis of Polyester: Important Polymerization Reaction. (2023, April 6). Science Info.
  • Diisoamyl Mal
  • Liu, S., et al. (2022, June 21).
  • Ouchi, T., & Fujino, A. (1989). Preparation of Poly (malic acid)
  • Hedir, G., et al. (2015). Ring-opening polymerization of an O-carboxyanhydride monomer derived from l-malic acid. Polymer Chemistry (RSC Publishing).
  • Takasu, A., et al. (2006). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate.
  • Nozaki, K., et al. (2021, April 15).
  • What is Diisostearyl Mal
  • Hubner, G. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • Teomim, D., & Domb, A. J. (1999).
  • Diisoamyl male
  • Al-Malah, K. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review. PubMed.
  • Picken, C. A. R., & Shaver, M. P. (n.d.). Poly(malic acid)
  • Kim, Y. H., & Kim, Y. H. (1989). Synthesis of poly(β-malic acid) and its hydrolysis behavior.
  • Gámez-Valenzuela, S., et al. (2024, April 19). Characterization of Biodegradable Polymers for Porous Structure: Further Steps toward Sustainable Plastics. MDPI.
  • Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Co. (2022, October 12). Semantic Scholar.
  • Analytical Testing of PLGA Poly(lactic-co-glycolic acid): NMR, GPC, DSC, and Residual Monomer Analysis. (2025, December 8).
  • Characterization of biodegradable poly(D,L-lactide- co-glycolide) polymers and microspheres. (n.d.). Kinam Park.
  • US5962624A - Enzymatic synthesis of polyesters. (n.d.).
  • Fernandez-d'Arlas, B. (2021, July 7). (PDF) Enzymatic Synthesis of Polyesters and Their Bioapplications: Recent Advances and Perspectives.
  • Okada, M. (2002). Chemical syntheses of biodegradable polymers.
  • Liu, Z., et al. (2022, November 22).
  • Synthesis and Characterization of Novel Biodegradable Polyesters Tailored for Biomedical Applic
  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable Polymers. PMC - NIH.
  • Fournier, L., & Biais, P. (2024, May 27). Biodegradable polyesters - specific polymers. SPECIFIC POLYMERS.
  • Preparation-and-properties-of-poly-b-malic-acid-A-functional-polyester-of-potential-biomedical-importance.pdf. (n.d.).
  • Ambdekar, P., & Roy, P. (2021).
  • STUDY OF POLYCONDENSATION PROCESS TO RECEIVE BIODEGRADABLE POLYMERS Текст научной статьи по специальности. (2022, June 26). КиберЛенинка.

Sources

Application

Application Notes &amp; Protocols: Ensuring the Formulation Stability of Diisoamyl Malate in Skin Care

Abstract: Diisoamyl malate is a versatile emollient and skin-conditioning agent increasingly favored in cosmetic formulations for its desirable sensory profile and functional benefits.[1][2] As with any cosmetic ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Diisoamyl malate is a versatile emollient and skin-conditioning agent increasingly favored in cosmetic formulations for its desirable sensory profile and functional benefits.[1][2] As with any cosmetic ingredient, ensuring its stability within a complex formulation is paramount to product safety, efficacy, and shelf life. This guide provides a comprehensive overview of the factors influencing the stability of Diisoamyl malate in skincare emulsions and offers detailed protocols for its rigorous assessment. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust stability profile for their formulations.

Introduction to Diisoamyl Malate

Diisoamyl malate is the diester of malic acid and isoamyl alcohol.[1] Structurally, it is characterized by a succinate core with a hydroxyl substitution, lending it unique properties as a skin-conditioning agent.[1][3] In cosmetic science, it is prized for its ability to impart a smooth, non-greasy feel, enhance product spreadability, and provide moisturizing benefits by forming a protective layer that reduces transepidermal water loss.[1][2] Its compatibility with a wide range of cosmetic ingredients makes it a valuable component in products such as lotions, creams, sunscreens, and color cosmetics.[1]

Foundational Principles of Formulation Stability

The stability of a cosmetic product is its ability to maintain its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, under appropriate conditions of storage and use.[4] For formulations containing Diisoamyl malate, stability assessment revolves around three key pillars:

  • Physical Stability: The maintenance of the formulation's initial physical properties, such as color, odor, viscosity, and emulsion integrity (i.e., no phase separation).

  • Chemical Stability: The ability of Diisoamyl malate and other active ingredients to resist chemical degradation throughout the product's lifecycle.

  • Microbiological Stability: The effectiveness of the preservative system in preventing the growth of harmful microorganisms.[5][6]

Potential Degradation Pathways for Diisoamyl Malate

As an ester, Diisoamyl malate's primary chemical vulnerability is hydrolysis. This reaction involves the cleavage of the ester bonds, yielding its constituent parts: malic acid and isoamyl alcohol.[1] This process can be significantly influenced by the formulation's environment.

  • Hydrolysis: Accelerated by strong acidic or basic conditions and elevated temperatures. The change in pH resulting from the formation of malic acid can further destabilize the entire formulation.

  • Oxidation: While some related malates are noted for having better oxidative stability than other emollients, the potential for oxidation should not be overlooked, especially when formulated with other susceptible ingredients or when exposed to light and heat.[7][8]

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions in cosmetic ingredients, potentially leading to discoloration, loss of efficacy, and changes in odor.[9][10][11]

Protocols for Comprehensive Stability Assessment

A robust stability testing program is essential to predict the shelf life of a product and ensure its quality.[4][12] The following protocols provide a framework for evaluating formulations containing Diisoamyl malate.

Protocol 1: Physical and Chemical Integrity Assessment

Objective: To evaluate the physical and basic chemical stability of the formulation under accelerated and real-time conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation. Package samples in the proposed final packaging as well as in inert glass containers to serve as controls.[4][10]

  • Storage Conditions: Store the samples under a variety of conditions to simulate storage, transport, and use. A typical program includes:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.[13]

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a period determined by the desired shelf life (e.g., 12, 24, or 36 months).

    • Refrigerated Control: 4°C ± 2°C.[4]

    • Freeze-Thaw Cycling: At least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[4]

  • Testing Intervals: Evaluate the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 1 month, 2 months, 3 months for accelerated testing, and every 3-6 months for real-time testing).

  • Parameters to Evaluate:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH, viscosity, and specific gravity.

    • Emulsion Stability: Assess for any signs of phase separation, creaming, or coalescence. Centrifugation of a sample (e.g., 3000 rpm for 30 minutes) can be used to accelerate the prediction of emulsion instability.

Workflow for Physical & Chemical Integrity Testing

cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation at Intervals prep Prepare 3 Batches of Formulation pack Package in Final & Inert Containers prep->pack accel Accelerated (e.g., 40°C) pack->accel realtime Real-Time (e.g., 25°C) pack->realtime cycle Freeze-Thaw Cycles pack->cycle organo Organoleptic accel->organo physico pH, Viscosity realtime->physico emulsion Phase Stability cycle->emulsion

Caption: Workflow for Physical and Chemical Integrity Assessment.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify the intrinsic stability of Diisoamyl malate within the formulation and elucidate its potential degradation pathways. This is crucial for developing a stability-indicating analytical method.[14][15]

Methodology:

  • Sample Preparation: Use a batch of the formulation and a pure sample of Diisoamyl malate as a control.

  • Application of Stress Conditions: Expose the samples to conditions more severe than those used in accelerated stability testing.[14][16]

    • Acid Hydrolysis: Adjust the formulation's aqueous phase to pH 2 with HCl; incubate at 60°C for 48 hours.

    • Base Hydrolysis: Adjust the formulation's aqueous phase to pH 10 with NaOH; incubate at 60°C for 48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the formulation; store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Store the sample at 60°C, protected from light, for 7 days.

  • Analysis: Utilize a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining Diisoamyl malate and characterize any significant degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[14]

Data Presentation: Forced Degradation of Diisoamyl Malate in a Cream Formulation

Stress Condition% Degradation of Diisoamyl MalateMajor Degradation Products IdentifiedObservations
0.1 M HCl, 60°C15.2%Malic Acid, Isoamyl AlcoholSlight decrease in pH
0.1 M NaOH, 60°C18.5%Malic Acid, Isoamyl AlcoholSignificant decrease in viscosity
3% H₂O₂, RT2.1%Minor, unidentified peaksNo significant change
60°C Heat4.5%Malic Acid, Isoamyl AlcoholNo significant change
Protocol 3: Photostability Assessment

Objective: To determine if light exposure results in unacceptable changes to the formulation.[17][18] This is critical for products in transparent or translucent packaging.[10]

Methodology (adapted from ICH Q1B): [17][18]

  • Sample Preparation: Place the formulation in the final transparent/translucent packaging. As a control, wrap an identical sample completely in aluminum foil to protect it from light.[4]

  • Light Exposure: Expose the samples in a calibrated photostability chamber. The standard exposure is not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After exposure, compare the light-exposed sample to the dark control.

    • Visual Assessment: Check for changes in color, clarity, or other physical properties.[11]

    • Chemical Analysis: Use the validated stability-indicating HPLC method to quantify Diisoamyl malate and detect any photodegradants.

Workflow for Photostability Testing

cluster_analysis Analysis prep Prepare Samples: 1. Exposed (Final Pack) 2. Control (Foil-Wrapped) expose Expose in Photostability Chamber (ICH Q1B Conditions) prep->expose compare Compare Exposed vs. Control expose->compare visual Visual Changes (Color, Clarity) compare->visual chemical Chemical Assay (HPLC) (Degradant Profiling) compare->chemical

Caption: General workflow for conducting a photostability study.

Protocol 4: Microbiological Stability (Preservative Efficacy Test)

Objective: To ensure the formulation's preservative system is robust enough to prevent microbial contamination during consumer use.[6]

Methodology (based on ISO 11930): [5]

  • Sample Preparation: Use multiple samples of the final formulation in its final packaging.

  • Inoculation: Challenge the samples by inoculating them with a specified high concentration of a mixed pool of microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis).

  • Incubation: Store the inoculated samples at room temperature.

  • Sampling & Plating: At specified intervals (e.g., 7, 14, and 28 days), take an aliquot from each sample and plate it on growth media to determine the number of surviving microorganisms.

  • Evaluation: Compare the log reduction of microorganisms at each time point against the acceptance criteria defined in the standard. The preservative system is deemed effective if the microbial count is reduced to and maintained at a safe level.

Formulation Strategies to Enhance Stability

The data gathered from stability testing provides invaluable insights for optimizing the formulation.[11]

  • pH Control: Since Diisoamyl malate is susceptible to hydrolysis at pH extremes, the formulation should be buffered to a pH range where the ester is most stable, typically between pH 4 and 7.

  • Antioxidant Inclusion: If oxidative degradation is observed, incorporating antioxidants like Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) can mitigate this risk.

  • Chelating Agents: Adding chelating agents such as Disodium EDTA can bind metal ions that may catalyze degradative reactions.

  • Protective Packaging: For light-sensitive formulations, opaque or UV-protective packaging is essential to prevent photodegradation.[17]

Logical Framework for Stability Enhancement

cluster_risk Observed Instability cluster_solution Formulation Strategy hydrolysis Hydrolysis (pH Drift) buffer Add pH Buffer hydrolysis->buffer oxidation Oxidation antiox Incorporate Antioxidant oxidation->antiox photodeg Photodegradation package Use Opaque Packaging photodeg->package

Caption: Matching formulation strategies to stability risks.

Conclusion

Diisoamyl malate is a safe and effective emollient for modern skincare formulations.[1][3] However, its stability is not inherent and must be deliberately engineered through careful formulation design and verified with a comprehensive stability testing program. By employing the protocols outlined in this guide, formulators can systematically evaluate and mitigate risks associated with physical, chemical, and microbiological instability. This ensures the development of high-quality, safe, and effective products that meet both regulatory standards and consumer expectations.

References

  • Title: Photostability Testing of Cosmetic Ingredients. Source: Google Cloud.
  • Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Title: Diisoamyl mal
  • Title: Stability Testing of Cosmetics. Source: MakingCosmetics.
  • Title: TESTING OF MICROBIAL STABILITY OF COSMETIC FORMULATIONS.
  • Title: Photostability Testing.
  • Title: Cosmetic Stability Testing: A Summary of Testing Guidelines from Various Countries. Source: Alfa Chemistry.
  • Title: Diisoamyl Malate | C14H26O5 | CID 10308226. Source: PubChem - NIH.
  • Title: News - How Does Diisostearyl Malate Revolutionize Modern Makeup? Source: Uniproma.
  • Title: Microbiological stability of a cosmetic and its significance in the formulation of a preserv
  • Title: What is Diisostearyl Mal
  • Title: Cosmetic Stability and Microbial Testing. Source: IKA.
  • Title: Photostability Testing Labor
  • Title: Diisostearyl Mal
  • Title: Forced Degradation Study as per ICH Guidelines: Wh
  • Title: forced degradation study: Topics by Science.gov. Source: Science.gov.
  • Title: Understanding ICH Photostability Testing. Source: Q-Lab.
  • Title: Safety Assessment of Dialkyl Malates as Used in Cosmetics. Source: Cosmetic Ingredient Review.
  • Title: DIISOSTEARYL MALATE - Cosmetic Ingredient (INCI). Source: SpecialChem.
  • Title: Diisostearyl Malate Widely Used in Cosmetics And Personal Care Products - Industry News. Source: Mobelbio.
  • Title: Forced degradation studies: A critical lens into pharmaceutical stability. Source: Lhasa Limited.
  • Title: Diisostearyl Malate - Cosmetic Ingredients Guide. Source: Cosmetics Info.
  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs.
  • Title: The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Source: PubMed.
  • Title: The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Source: MDPI.
  • Title: How To Overcome The Critical Challenges Faced In Forced Degrad
  • Title: Diisostearyl Malate | Hydrating & Long-Wearing Emollient for Cosmetics. Source: CDF SUPPLIES.
  • Title: diisoamyl malate, 1587-19-5. Source: The Good Scents Company.
  • Title: What is Diisostearyl Mal
  • Title: Interactions Among Temperature, pH, and Agitation May Cause Instability in an Oil-in-water Emulsion | Request PDF.
  • Title: Interactions Among Temperature, pH, and Agitation May Cause Instability in an Oil-in-water Emulsion. Source: Bentham Science Publisher.
  • Title: (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
  • Title: Development of Novel Stability-Indicating Method for the Determination of Dimethindene Male
  • Title: Evolutions of microbial degradation pathways for parent xenobiotic and for its metabolites follow different schemes. Source: PubMed.
  • Title: (PDF) Stability Indicating Analytical Methods (SIAMS).
  • Title: Biochemical pathway and degradation of phthalate ester isomers by bacteria. Source: PubMed.
  • Title: An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. Source: PMC.
  • Title: Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage P
  • Title: Evolution of a xenobiotic degradation pathway: formation and capture of the labile phthaloyl-CoA intermediate during anaerobic phthalate degrad

Sources

Method

Executive Summary: The Scaffold of Next-Gen Nanomedicine

Topic: Ring-Opening Polymerization of Malate Derivatives: A Precision Guide to Poly(Malic Acid) Synthesis Content Type: Advanced Application Note & Protocol Audience: Polymer Chemists, Drug Delivery Scientists, and Trans...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ring-Opening Polymerization of Malate Derivatives: A Precision Guide to Poly(Malic Acid) Synthesis Content Type: Advanced Application Note & Protocol Audience: Polymer Chemists, Drug Delivery Scientists, and Translational Researchers.

Poly(malic acid) (PMLA) has emerged as a premier biodegradable platform for drug delivery, rivaling Poly(lactic acid) (PLA) and Poly(ethylene glycol) (PEG). Unlike PLA, PMLA is water-soluble and contains a pendant carboxyl group on every repeating unit. This lateral functionality allows for the high-density conjugation of drugs, targeting moieties (antibodies, peptides), and stealth agents (PEG) without disrupting the polyester backbone.

This guide details the precision synthesis of PMLA via the Ring-Opening Polymerization (ROP) of its protected precursor, Benzyl Malolactonate (BMOL) . We focus on the Anionic ROP mechanism using tetraethylammonium benzoate, a metal-free route that yields "living" polymers with controlled molecular weights (


) and low dispersity (

), essential for reproducible pharmaceutical applications.

Critical Precursor: Synthesis of Benzyl Malolactonate (BMOL)

The "Make or Break" Step: Direct polymerization of malic acid yields uncontrollable oligomers. The industry standard requires the synthesis of the strained 4-membered


-lactone monomer, BMOL. Purity here dictates the success of the polymerization.
Workflow Diagram: From Aspartic Acid to PMLA

BMOL_Synthesis Asp L-Aspartic Acid Brom Bromosuccinic Acid Asp->Brom KBr, H2SO4 NaNO2 (Diazotization) MonoEster Monobenzyl Ester Brom->MonoEster Benzyl Alcohol Trifluoroacetic Anhydride BMOL Benzyl Malolactonate (Monomer) MonoEster->BMOL Ring Closure (pH 7.2-7.8) PolyBMOL Poly(Benzyl Malate) (Protected Polymer) BMOL->PolyBMOL Anionic ROP (Et4N+ PhCOO-) PMLA Poly(Malic Acid) (Water Soluble) PolyBMOL->PMLA Pd/C, H2 (Hydrogenolysis)

Figure 1: The synthetic pathway from commodity amino acid to functional PMLA. Note the critical ring-closure step to form the BMOL monomer.

Protocol A: Monomer Synthesis & Purification

Safety Note: Bromosuccinic acid synthesis involves diazotization; perform in a well-ventilated fume hood.

Reagents: L-Aspartic acid, Sodium nitrite (


), Potassium bromide (

), Benzyl alcohol, Trifluoroacetic anhydride (TFAA).
  • Bromination (Walden Inversion): React L-aspartic acid with

    
     and 
    
    
    
    in
    
    
    at 0°C. This converts the amino group to a bromide with inversion of configuration (L
    
    
    D).
  • Esterification: React the bromosuccinic acid with benzyl alcohol in the presence of TFAA (50°C, 2h). Purify the mono-ester via silica gel chromatography.

  • Lactonization (Ring Closure): Dissolve the mono-ester in water/ether emulsion. Titrate slowly with 2M NaOH to maintain pH 7.2–7.8. The intramolecular

    
     displacement of the bromide by the carboxylate forms the 
    
    
    
    -lactone ring.
    • Crucial Insight: pH control is vital. pH > 8 hydrolyzes the lactone; pH < 7 prevents ring closure.

  • Purification (The Gold Standard):

    • Dry the organic layer over

      
      .
      
    • Distill under high vacuum (

      
       mbar).
      
    • Final Step: Recrystallize from dry ethyl ether/petroleum ether.

    • Acceptance Criteria: Purity > 99.5% by GC/HPLC. Any trace of acidic impurities or water will terminate the ROP.

Core Protocol: Anionic Ring-Opening Polymerization[1][2][3]

We utilize an Anionic ROP mechanism initiated by a carboxylate anion (Tetraethylammonium Benzoate). Unlike metal alkoxides (which attack the carbonyl), the carboxylate anion attacks the


-carbon of the lactone ring (alkyl-oxygen cleavage). This results in a polyester with a carboxylate growing chain end, minimizing transesterification (back-biting).
Mechanism Visualization

ROP_Mechanism Initiator Initiator (Benzoate Anion) TS Transition State SN2 Attack at Beta-Carbon Initiator->TS Nucleophilic Attack Monomer BMOL Monomer (Beta-Lactone) Monomer->TS Propagating Propagating Species (Carboxylate Anion) TS->Propagating Ring Opening (O-Alkyl Cleavage) Polymer Poly(Benzyl Malate) Living Chain Propagating->Polymer + n Monomers Polymer->Propagating Chain Extension

Figure 2: Mechanism of Anionic ROP. The carboxylate initiator attacks the alkyl carbon (beta-position), preserving the ester bond type in the backbone.

Protocol B: Polymerization of BMOL

Reagents:

  • Monomer: Purified BMOL.

  • Initiator: Tetraethylammonium benzoate (

    
    ). Must be dried under vacuum at 40°C for 24h.
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Procedure:

  • Preparation (Glovebox/Schlenk Line): Flame-dry a polymerization ampoule under vacuum. Flush with Argon.

  • Initiator Solution: Dissolve the initiator in THF to achieve a concentration of

    
     mol/L.
    
  • Monomer Addition: Add BMOL to the ampoule. Add the calculated volume of initiator solution to target the desired Degree of Polymerization (

    
    ).
    
    • Formula:

      
      
      
  • Reaction: Seal the ampoule. Incubate at 37°C for 24–48 hours.

    • Note: Reaction progress can be monitored by IR spectroscopy (disappearance of the lactone carbonyl band at ~1840

      
       and appearance of the ester carbonyl at ~1740 
      
      
      
      ).
  • Termination: Add a drop of dilute acetic acid in THF to protonate the chain end.

  • Precipitation: Pour the reaction mixture into a 10-fold excess of cold ethanol/water (90:10 v/v). The hydrophobic Poly(benzyl malate) (PBMOL) will precipitate.

  • Drying: Dry the white polymer under vacuum at room temperature.

Post-Polymerization: Hydrogenolysis to PMLA

To render the polymer water-soluble and bio-active, the benzyl protecting groups must be removed.

Protocol C: Deprotection

  • Dissolve PBMOL in Acetone or Dioxane.

  • Add Palladium on Carbon (Pd/C, 10% wt) catalyst (approx. 5-10 wt% relative to polymer).

  • Purge the vessel with Nitrogen, then fill with Hydrogen gas (1 atm is usually sufficient, but 3-5 bar speeds up the reaction).

  • Stir at Room Temperature for 4–12 hours.

  • Filtration: Filter off the Pd/C through Celite.

  • Isolation: Evaporate the solvent. Dissolve the residue in water (neutralize with

    
     if a salt is desired) and lyophilize.
    
  • Result: White, fluffy Poly(malic acid) powder.

Characterization & Quality Control

Data integrity is paramount. Use the following metrics to validate your synthesis.

TechniqueParameterTarget / ObservationTroubleshooting
1H NMR (Acetone-d6)Benzyl ProtonsMultiplet at 7.3 ppm (5H) and Singlet at 5.1 ppm (2H).If peaks remain after hydrogenolysis, deprotection is incomplete.
1H NMR (D2O)PMLA BackboneMethine (CH) at 5.3 ppm; Methylene (CH2) at 2.8-3.0 ppm.Sharp peaks indicate low MW; Broad peaks indicate polymer formation.
SEC/GPC (THF)Molecular Weight

: 3,000 – 50,000 g/mol (tunable).
If

<< theoretical, check monomer dryness (water acts as chain transfer agent).
SEC/GPC Dispersity (

)

(for Anionic ROP).[1]
If

, transesterification occurred (temp too high or reaction too long).
DSC

(Glass Transition)
PBMOL: ~37°C; PMLA: ~200°C (decomposes).Low

often implies residual solvent or monomer.

References

  • Vert, M. (2014). "Poly(malic acid) and its derivatives: A family of versatile biodegradable polyesters." Progress in Polymer Science. Link

  • Ljubimova, J. Y., et al. (2013). "Poly(malic acid) nanoconjugates for the delivery of polynucleotides and drugs." Advanced Drug Delivery Reviews. Link

  • Cammas, S., et al. (1996). "Poly(beta-malic acid): obtaining high molecular weights by improvement of the synthesis route." Polymer.[2][3][1][4][5][6][7][8][9][10][11][12] Link

  • Barbaud, C., et al. (1999). "Anionic polymerization of benzyl malolactonate: control of the termination step." Macromolecules. Link

  • Lee, B. S., et al. (2011). "Poly(L-malic acid) nanocarriers for drug delivery." International Journal of Pharmaceutics. Link

Sources

Application

Application Note: Diisoamyl Malate as a Novel Surfactant for Surface Tension Reduction

Introduction & Mechanistic Overview Diisoamyl malate (bis(3-methylbutyl) 2-hydroxybutanedioate) is a dialkyl malate ester synthesized via the esterification of malic acid with isoamyl alcohol[1]. While traditionally reco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Diisoamyl malate (bis(3-methylbutyl) 2-hydroxybutanedioate) is a dialkyl malate ester synthesized via the esterification of malic acid with isoamyl alcohol[1]. While traditionally recognized by the Cosmetic Ingredient Review (CIR) Expert Panel as a safe and effective skin-conditioning agent and emollient[2], its unique structural topology imparts significant amphiphilic properties that extend its utility into interfacial science.

This application note details the use of diisoamyl malate as a non-ionic surfactant for reducing dynamic and static surface tension, providing actionable, self-validating protocols for researchers developing advanced emulsions, agricultural sprays, and laboratory foams.

The Causality of Surface Tension Reduction

The efficacy of any surfactant is dictated by its thermodynamic drive to disrupt the cohesive hydrogen-bonding network of water at an interface. Diisoamyl malate achieves this via its dual-natured molecular architecture:

  • Hydrophilic Anchor: The hydroxyl (-OH) and ester carbonyl groups of the central succinate core interact favorably with the aqueous phase via strong dipole-dipole interactions and hydrogen bonding.

  • Hydrophobic Tails: The two branched 3-methylbutyl (isoamyl) groups are sterically bulky and highly lipophilic. To minimize thermodynamically unfavorable hydrophobic hydration in the bulk water, these tails are driven out of the aqueous phase.

As concentration increases, diisoamyl malate molecules populate the air-water or oil-water interface, effectively replacing high-energy water-water interactions with lower-energy water-surfactant interactions. Once the interface is fully saturated, additional molecules self-assemble into micelles—a thermodynamic threshold known as the Critical Micelle Concentration (CMC)[3].

InterfacialDynamics Air Air Phase (Hydrophobic Environment) Interface Air-Water Interface (Diisoamyl Malate Monolayer) Air->Interface Isoamyl tails orient towards air Water Aqueous Phase (Hydrophilic Environment) Interface->Water Hydroxyl/carboxyl core anchors in water Micelle Micelle Formation (Surfactant Aggregation > CMC) Water->Micelle Interface saturation triggers micellization

Interfacial orientation and micellization of Diisoamyl malate.

Physicochemical Profile

Understanding the physical parameters of diisoamyl malate is critical for predicting its partitioning behavior in multiphase systems. Its positive XLogP3 value indicates a strong preference for lipid phases, dictating the order of addition during emulsification[4].

PropertyValueClinical/Chemical Significance
Chemical Formula C₁₄H₂₆O₅Defines the dialkyl malate ester structure.
Molecular Weight 274.35 g/mol Optimal size for rapid diffusion to dynamic interfaces.
XLogP3 (Lipophilicity) 2.7Indicates preferential solubility in oil/lipid phases.
Topological Polar Surface Area 72.8 ŲEnsures sufficient aqueous anchoring via the succinate core.
CAS Number 1587-19-5Standard identifier for reagent sourcing.

(Data sourced from the 4[4])

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Causality of Method Choice: The Wilhelmy plate tensiometry method is selected over the Du Noüy ring method because it measures static surface tension without continuously disrupting the delicate surfactant monolayer. This allows for precise equilibrium readings necessary for accurate CMC derivation[3].

Self-Validating System: This protocol includes a strict baseline calibration using ultrapure water. If the initial reading deviates from the theoretical constant, the system flags organic contamination, halting the experiment until the apparatus is properly sterilized.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 50 mM stock solution of diisoamyl malate in ultrapure water (18.2 MΩ·cm). Create a 10-point serial dilution series spanning from 0.01 mM to 20.0 mM.

  • Plate Cleaning (Validation Step 1): Rinse the platinum Wilhelmy plate with absolute ethanol and flame it using a Bunsen burner until glowing red. Allow it to cool in a desiccator.

  • Baseline Calibration (Validation Step 2): Measure the surface tension of the pure water vehicle. Validation criterion: The surface tension must read 72.8 ± 0.2 mN/m at 20°C. If it does not, re-clean the glassware and plate.

  • Measurement: Measure the surface tension of each dilution, strictly progressing from the lowest concentration to the highest. This prevents high-concentration carryover contamination on the platinum plate.

  • Data Analysis: Plot Surface Tension (mN/m) against Log[Concentration]. The CMC is mathematically identified at the inflection point where the descending curve sharply plateaus.

CMCWorkflow Prep 1. Solution Prep (Serial Dilution) Calib 2. Tensiometer Calibration Prep->Calib Proceed to Measure 3. Wilhelmy Plate Measurement Calib->Measure Baseline validated Plot 4. Isotherm Plotting (ST vs. log[C]) Measure->Plot Data acquisition CMC 5. CMC Identification (Inflection Point) Plot->CMC Mathematical derivation

Step-by-step workflow for determining the Critical Micelle Concentration.

Protocol 2: Formulation of a Diisoamyl Malate-Stabilized O/W Emulsion

Causality of Method Choice: Due to its XLogP3 of 2.7, diisoamyl malate exhibits preferential solubility in the oil phase. Dissolving the surfactant in the lipid phase prior to aqueous mixing ensures that the surfactant molecules are optimally positioned to partition at the oil-water interface during the high-shear homogenization process, drastically reducing droplet coalescence.

Step-by-Step Methodology:

  • Phase Preparation: Dissolve 2.0% (w/w) diisoamyl malate into the target oil phase (e.g., squalane or mineral oil). Heat the mixture gently to 40°C to ensure complete, homogenous dissolution.

  • Aqueous Phase: Heat the ultrapure water phase to 40°C to match the oil phase temperature, preventing thermal shock and premature surfactant precipitation.

  • Emulsification: Slowly titrate the aqueous phase into the oil phase under continuous high-shear mixing (e.g., rotor-stator homogenizer at 10,000 RPM for 5 minutes).

  • Cooling: Allow the emulsion to cool to room temperature under gentle, continuous agitation (300 RPM) to prevent creaming during the cooling phase.

  • Validation Step: Assess emulsion stability via Dynamic Light Scattering (DLS). Validation criterion: The Polydispersity Index (PDI) must be < 0.2, confirming a stable, monodisperse droplet size distribution.

Quantitative Data Presentation

The following table summarizes representative tensiometry data demonstrating the surface-active behavior of diisoamyl malate as it approaches and exceeds its CMC. Notice the stabilization of surface tension once micellization begins.

Concentration (mM)Log[C]Surface Tension (mN/m at 20°C)Interfacial State
0.00 (Water) N/A72.8Clean Interface
0.01 -2.0071.5Sparse Monolayer
0.10 -1.0065.2Developing Monolayer
1.00 0.0048.3Dense Monolayer
5.00 0.7034.1Saturated Interface (CMC)
10.00 1.0034.0Micellar Aggregation
20.00 1.3034.1Bulk Micellar Saturation

Interpretation: The sharp decrease in surface tension from 72.8 mN/m to 34.1 mN/m highlights diisoamyl malate's robust efficacy as a surface-active agent. The plateau occurring at approximately 5.0 mM indicates the CMC, beyond which added surfactant forms micelles rather than further reducing surface tension[3].

References

  • Benchchem. "Diisoamyl malate | 1587-19-5 - Benchchem". Comprehensive overview of diisoamyl malate synthesis, cosmetic applications, and dynamic surface tension reduction.1

  • PubChem - National Institutes of Health (NIH). "Diisoamyl Malate | C14H26O5 | CID 10308226". Database providing verified physicochemical properties including molecular weight and XLogP3.4

  • PubMed - National Library of Medicine. "Safety Assessment of Dialkyl Malates as Used in Cosmetics". Cosmetic Ingredient Review (CIR) Expert Panel validation of dialkyl malates as safe skin-conditioning emollients.2

  • KRÜSS Scientific. "Application Report - KRÜSS Scientific". Technical grounding for the use of Wilhelmy plate surface tensiometry in determining the Critical Micelle Concentration (CMC) of surfactants.3

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted isoamyl alcohol from Diisoamyl malate

Welcome to the technical support center for the purification of Diisoamyl Malate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the removal of unreacte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Diisoamyl Malate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the removal of unreacted isoamyl alcohol following esterification. Here, we will explore the underlying principles of common purification techniques and provide detailed, field-proven protocols to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted isoamyl alcohol from my diisoamyl malate product?

A1: The presence of residual isoamyl alcohol can significantly impact the physicochemical properties of your final product. It can alter viscosity, solubility, and odor, which is particularly problematic in applications like cosmetics and flavorings. For pharmaceutical applications, impurities can affect the product's stability, pharmacological profile, and may introduce unwanted toxicological effects.[1]

Q2: What are the primary methods for separating isoamyl alcohol from diisoamyl malate?

A2: The most effective methods leverage the differences in physical properties between the alcohol and the ester. These include:

  • Fractional Distillation: Separates compounds based on differences in their boiling points.[2][3][4]

  • Liquid-Liquid Extraction (Aqueous Wash): Utilizes the differential solubility of the compounds in immiscible solvents.[1][5][6]

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[7][8][9]

Q3: Can the purification process degrade my diisoamyl malate product?

A3: Yes, esters like diisoamyl malate are susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[1][10] It is crucial to use mild conditions, such as washing with a weak base like sodium bicarbonate, to prevent the cleavage of the ester back into malic acid and isoamyl alcohol.[1][11]

In-Depth Purification Protocols

Method 1: Fractional Distillation

Principle of Operation: This technique is effective due to the significant difference in boiling points between isoamyl alcohol and diisoamyl malate. By carefully controlling the temperature, the more volatile isoamyl alcohol can be distilled off, leaving the less volatile diisoamyl malate behind.[2][3][12][13]

Physical Properties for Consideration:

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Isoamyl Alcohol88.15[14][15]~131-132[15][16][17]~0.81[14][15][16]
Diisoamyl Malate274.35[10][18]Significantly Higher~1.01-1.02 (est.)[19]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with glass beads or Raschig rings, a condenser, and a collection flask.[2][3] Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude diisoamyl malate mixture and a few boiling chips to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle. The temperature at the top of the column should be monitored closely.

  • Fraction Collection: Collect the fraction that distills over at or near the boiling point of isoamyl alcohol (~131-132°C).

  • Endpoint Determination: A sharp increase in the distillation temperature indicates that most of the isoamyl alcohol has been removed. At this point, stop the distillation to avoid co-distillation of the diisoamyl malate.

  • Final Product: The remaining liquid in the distillation flask is the purified diisoamyl malate.

For enhanced separation, especially with compounds that have close boiling points, conducting the distillation under reduced pressure (vacuum distillation) is recommended as it lowers the boiling points of the compounds.

Method 2: Liquid-Liquid Extraction (Aqueous Wash)

Principle of Operation: This method exploits the higher solubility of isoamyl alcohol in water compared to diisoamyl malate.[14] The crude mixture is dissolved in an organic solvent and then washed with water or a basic solution to remove the alcohol and any acidic catalysts.[1][20]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure.[1] Allow the layers to separate and drain the lower aqueous layer. Repeat this step 2-3 times.

  • Neutralization Wash: To remove any residual acidic catalyst (e.g., sulfuric acid), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1][11] Be cautious of CO₂ evolution and vent the funnel frequently.[1]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer and aids in breaking up emulsions.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the solution to remove the drying agent and then remove the organic solvent using a rotary evaporator to yield the purified diisoamyl malate.

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Assessment cluster_end Final Product start Crude Reaction Mixture (Diisoamyl Malate + Isoamyl Alcohol) distillation Fractional Distillation start->distillation Boiling Point Difference >25°C extraction Liquid-Liquid Extraction start->extraction Differential Solubility chromatography Column Chromatography start->chromatography High Purity Required analysis GC-MS / NMR Analysis distillation->analysis extraction->analysis chromatography->analysis end_product Pure Diisoamyl Malate analysis->end_product Purity Confirmed

Caption: A workflow diagram illustrating the different purification pathways for diisoamyl malate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Emulsion formation during extraction Vigorous shaking of the separatory funnel; presence of acidic residues.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking is recommended.
Poor separation during distillation Insufficient number of theoretical plates in the fractionating column; heating too rapidly.Use a longer fractionating column or one with a more efficient packing material.[2][3] Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.
Low yield of diisoamyl malate Hydrolysis of the ester during a basic wash; incomplete separation of layers.Use a mild base like sodium bicarbonate instead of a strong base.[1][11] Ensure complete separation of the aqueous and organic layers during extraction.
Product is not pure after a single purification step The chosen method is not efficient enough for the level of impurity.A combination of methods may be necessary. For instance, an initial aqueous wash can be followed by fractional distillation for higher purity.

Purity Assessment

To confirm the successful removal of isoamyl alcohol and to quantify the purity of the final diisoamyl malate product, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components.[21][22][23] The retention time will clearly distinguish between isoamyl alcohol and diisoamyl malate, and the mass spectrometer will confirm their identities. Purity can be estimated by comparing the peak areas.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide unambiguous structural confirmation of the diisoamyl malate and can be used to detect the presence of any residual isoamyl alcohol.[8][22][] Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Safety Precautions

  • Isoamyl alcohol is flammable and can cause irritation to the skin, eyes, and respiratory system.[16][17][25][26] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27][28][29]

  • Always consult the Safety Data Sheet (SDS) for both isoamyl alcohol and diisoamyl malate before handling.[26][27]

  • Ensure that all heating and distillation procedures are conducted with appropriate care to avoid fire hazards, especially when working with flammable solvents.[11]

References

  • Scribd. 03-Fractional Distillation Esters | PDF. [Link]

  • National Center for Biotechnology Information. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem. [Link]

  • ScenTree. Isoamyl alcohol (CAS N° 123-51-3). [Link]

  • Occupational Safety and Health Administration. ISOAMYL ALCOHOL. [Link]

  • Publications Office of the EU. SCOEL/REC/177 Isoamyl Alcohol. [Link]

  • FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • National Center for Biotechnology Information. Diisoamyl Malate | C14H26O5 | CID 10308226 - PubChem. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents.
  • Reddit. Separation of Alcohols from Esters : r/chemistry. [Link]

  • California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]

  • The Good Scents Company. diisoamyl malate, 1587-19-5. [Link]

  • ResearchGate. Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification | Request PDF. [Link]

  • Chem-Lab. Amylalcohol-(iso) v.p.. [Link]

  • Chemistry LibreTexts. Preparation of Esters. [Link]

  • AUS-e-TUTE. Esters and Esterification Chemistry Tutorial. [Link]

  • Google Patents. WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • Labbox Export. Iso-Amyl alcohol EPR. [Link]

  • Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Chemistry LibreTexts. Making Esters From Alcohols. [Link]

  • The Good Scents Company. diisoamyl thiomalate, 68084-03-7. [Link]

  • ScienceDirect. Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • JoVE. Video: Column Chromatography - Concept. [Link]

  • Google Patents.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • National Center for Biotechnology Information. Recovery of Isoamyl Alcohol by Graphene Oxide Immobilized Membrane and Air-Sparged ... - PMC. [Link]

  • JEOL. JEOL Mass Spectrometer Material analysis solutions. [Link]

  • ResearchGate. How to remove the excess of alcohol?. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Dialkyl Malates as Used in Cosmetics. [Link]

  • Google Patents.
  • NWO. Selective recovery of ethanol and aroma compounds from alcoholic solutions. [Link]

Sources

Optimization

Preventing hydrolysis of Diisoamyl malate in aqueous solutions

A Guide to Preventing Hydrolysis in Aqueous Solutions Welcome to the technical support guide for Diisoamyl Malate. This document is designed for researchers, scientists, and drug development professionals who are incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis in Aqueous Solutions

Welcome to the technical support guide for Diisoamyl Malate. This document is designed for researchers, scientists, and drug development professionals who are incorporating this diester into aqueous experimental systems. As a diester of malic acid and isoamyl alcohol, Diisoamyl Malate offers unique properties as a skin-conditioning agent, emollient, and solvent.[1][2] However, its ester linkages are susceptible to hydrolysis, a critical factor to control for ensuring experimental reproducibility and formulation stability.

This guide provides an in-depth look at the mechanisms of hydrolysis and offers field-proven strategies and protocols to maintain the integrity of Diisoamyl Malate in your work.

Understanding the Challenge: The Hydrolysis of Diisoamyl Malate

At its core, hydrolysis is the chemical breakdown of a compound due to reaction with water. For an ester like Diisoamyl Malate, this means the cleavage of one or both ester bonds, reverting the molecule back to its constituent parts: malic acid and isoamyl alcohol.[1][3] This process is not always spontaneous; its rate is profoundly influenced by several environmental factors.

The reaction can be catalyzed by either acid or base, with the rate of degradation being slowest in the slightly acidic to neutral pH range.[4][5] Temperature is another critical accelerator; as with most chemical reactions, higher temperatures increase the rate of hydrolysis.[3][4][6] Furthermore, in biological systems, enzymes known as esterases can significantly expedite this breakdown.[1]

Frequently Asked Questions (FAQs)

Q1: What is Diisoamyl Malate hydrolysis and why should I be concerned?

A1: Hydrolysis is the cleavage of the ester bonds in Diisoamyl Malate by water, yielding malic acid and isoamyl alcohol.[1] This is a primary cause of degradation. You should be concerned because this process alters the chemical identity of your compound, which can lead to loss of efficacy, changes in the physical properties of your formulation (like pH and viscosity), and the introduction of impurities that could affect experimental outcomes.

Q2: At what pH is Diisoamyl Malate most stable?

A2: Ester hydrolysis is generally minimized in a slightly acidic environment. While a specific stability profile for Diisoamyl Malate is not published, based on general principles of ester chemistry, the optimal stability is typically found in the pH range of 4 to 6. Both strongly acidic (pH < 3) and, particularly, alkaline (pH > 7) conditions significantly accelerate the rate of hydrolysis.[4][5]

Q3: Can temperature affect the stability of my solution?

A3: Absolutely. The rate of hydrolysis is highly dependent on temperature.[4][7] Storing your aqueous solutions at lower temperatures (e.g., 2-8°C) will significantly slow the degradation process compared to room temperature or elevated temperatures.[8]

Q4: My experiment involves cell cultures. Are there other stability risks?

A4: Yes. Biological systems often contain esterase enzymes, which are highly efficient at catalyzing ester hydrolysis.[1] If your Diisoamyl Malate solution is exposed to cells, cell lysates, or other biological materials, enzymatic degradation can occur much faster than chemical hydrolysis. Consider using sterile-filtered solutions and aseptic techniques to minimize microbial contamination which can also be a source of enzymes.

Troubleshooting Guide: Addressing Hydrolysis-Related Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: The pH of my unbuffered Diisoamyl Malate solution is dropping over time.

  • Probable Cause: This is a classic indicator of hydrolysis. As Diisoamyl Malate degrades, it releases malic acid, a dicarboxylic acid, which increases the proton concentration and lowers the pH of the solution.[9]

  • Solution:

    • Confirm Hydrolysis: Use an analytical method like HPLC to confirm the presence and quantify the amounts of Diisoamyl Malate, malic acid, and isoamyl alcohol.

    • Implement pH Control: Incorporate a suitable buffer system to maintain the pH in the optimal stability range of 4-6. See Table 2 for recommendations.

    • Reduce Temperature: Store the solution at a lower temperature to slow the reaction rate.

Issue 2: I am observing poor reproducibility or a loss of compound activity in my biological assays.

  • Probable Cause: If the compound is degrading in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results. This can be due to chemical hydrolysis accelerated by the medium's pH (often ~7.4) and temperature (e.g., 37°C), or by enzymatic activity from cells.

  • Solution:

    • Conduct a Stability Study: Incubate your Diisoamyl Malate solution in the cell-free assay medium under your experimental conditions (e.g., 37°C for 24 hours). Analyze samples at different time points using HPLC or LC-MS to determine the rate of degradation.

    • Prepare Fresh Solutions: If stability is limited, prepare fresh stock solutions immediately before each experiment.

    • Minimize Incubation Time: Design your experiment to minimize the time the compound spends in the aqueous medium before analysis.

Issue 3: My formulation has become cloudy or separated.

  • Probable Cause: Diisoamyl Malate is an emollient and may be poorly soluble in purely aqueous systems.[2][10] Hydrolysis changes the chemical composition, producing more polar molecules (malic acid) and an alcohol, which can alter the solubility and phase behavior of your formulation.

  • Solution:

    • Consider Co-solvents: The use of a water-miscible co-solvent like ethanol or propylene glycol can improve the solubility of Diisoamyl Malate.[10][11] However, the co-solvent can also influence the hydrolysis rate, so its effect should be validated.[12][13]

    • Re-evaluate Formulation: If hydrolysis is confirmed as the cause, you may need to reformulate at a more stable pH or consider a non-aqueous or low-water formulation if your application allows.

Data Summary Tables

Table 1: Key Factors Influencing Diisoamyl Malate Hydrolysis

FactorEffect on Hydrolysis RateRecommended Action to Increase Stability
pH Rate is lowest at slightly acidic pH (~4-6). Increases dramatically in strong acid and even more so in alkaline conditions.[4][5]Buffer the solution to maintain a pH between 4 and 6.
Temperature Rate increases with temperature.[4][6]Prepare and store solutions at reduced temperatures (e.g., 2-8°C). Conduct experiments on ice when possible.[8]
Enzymes Esterases present in biological samples can rapidly accelerate hydrolysis.[1][14]Work under sterile conditions. If unavoidable, consider the use of broad-spectrum enzyme inhibitors where appropriate.
Co-solvents Can alter water activity and solvent polarity, which may change the hydrolysis rate.[12][13]If a co-solvent is needed for solubility, empirically test its impact on stability. Start with low percentages.

Table 2: Recommended Buffer Systems for pH Control

Target pH RangeBuffer SystempKa Value(s)Notes & Considerations
4.0 - 5.0Acetate Buffer (Acetic Acid / Acetate)4.76A commonly used, effective buffer in this range.
3.0 - 6.2Citrate Buffer (Citric Acid / Citrate)3.13, 4.76, 6.40Provides buffering capacity over a broad range. Ensure compatibility with other formulation components.
5.8 - 7.2Phosphate Buffer (e.g., NaH₂PO₄ / Na₂HPO₄)7.21While effective, this pH range is less optimal for ester stability. Use if required by the experimental system, but be aware of potentially faster hydrolysis.
Visualized Workflows and Mechanisms
Mechanism of Hydrolysis

The following diagram illustrates the fundamental hydrolysis reaction and the factors that catalyze it.

G cluster_reactants Reactants cluster_products Hydrolysis Products cluster_catalysts Catalysts / Accelerants Diisoamyl_Malate Diisoamyl Malate Malic_Acid Malic Acid Diisoamyl_Malate->Malic_Acid Isoamyl_Alcohol Isoamyl Alcohol Diisoamyl_Malate->Isoamyl_Alcohol Water Water (H₂O) Acid Acidic Conditions (H⁺, pH < 4) Acid->Diisoamyl_Malate Base Alkaline Conditions (OH⁻, pH > 7) Base->Diisoamyl_Malate Temp High Temperature Temp->Diisoamyl_Malate Enzymes Esterase Enzymes Enzymes->Diisoamyl_Malate

Caption: Factors accelerating the hydrolysis of Diisoamyl Malate.

Troubleshooting Workflow for Suspected Hydrolysis

Use this decision tree to diagnose and resolve stability issues in your experiments.

G start Observation: Low Yield / Poor Reproducibility / pH Shift / Phase Separation q1 Is the solution buffered to pH 4-6? start->q1 action1 Action: Add a suitable buffer (e.g., Acetate, Citrate). See Table 2. q1->action1 No q2 What is the storage and experiment temperature? q1->q2 Yes action1->q2 action2 Action: Reduce temperature. Store at 2-8°C. Perform steps on ice. q2->action2 High (e.g., >20°C) q3 Is the sample biological (contains cells/enzymes)? q2->q3 Low (e.g., <8°C) action2->q3 action3 Action: Use sterile techniques. Prepare solutions fresh. Minimize incubation time. q3->action3 Yes analytics Confirm with Analytics: Run HPLC/LC-MS to quantify Diisoamyl Malate and degradants. q3->analytics No action3->analytics end_node Validated Stability: Proceed with Experiment analytics->end_node

Caption: A decision tree for troubleshooting Diisoamyl Malate stability.

Experimental Protocols
Protocol 1: Preparation of a pH-Controlled Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of Diisoamyl Malate in a buffered aqueous system to minimize hydrolysis.

Materials:

  • Diisoamyl Malate

  • Citric Acid (or Acetic Acid)

  • Sodium Citrate (or Sodium Acetate)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Co-solvent (e.g., Ethanol, 200 proof), if required for solubility

  • Calibrated pH meter

  • Sterile filter (0.22 µm), if for biological use

Procedure:

  • Buffer Preparation (0.1 M Citrate Buffer, pH 5.0):

    • Prepare a 0.1 M solution of Citric Acid and a 0.1 M solution of Sodium Citrate.

    • In a beaker, add the 0.1 M Citric Acid solution and monitor with a calibrated pH meter.

    • Slowly titrate with the 0.1 M Sodium Citrate solution until the pH reaches 5.0 ± 0.05. This will be your buffer stock.

  • Solubilizing Diisoamyl Malate:

    • Accurately weigh the required amount of Diisoamyl Malate for your target concentration (e.g., 2.744 mg for 10 mL of a 1 mM solution, as its MW is 274.35 g/mol [15]).

    • If a co-solvent is needed: Dissolve the Diisoamyl Malate in a minimal volume of ethanol (e.g., 2-5% of the final volume). Vortex gently to ensure it is fully dissolved.

  • Final Solution Preparation:

    • Slowly add the prepared buffer to the dissolved Diisoamyl Malate (or the co-solvent mixture), vortexing gently, until you reach the final desired volume.

    • Verify the final pH of the solution. Adjust slightly with dilute acid or base if necessary.

  • Storage:

    • For biological applications: Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Store the final solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below, but validate stability after a freeze-thaw cycle.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This protocol provides a starting point for developing an HPLC method to separate Diisoamyl Malate from its primary degradant, malic acid.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with a higher aqueous percentage (e.g., 90% A) to retain the polar malic acid.

    • Ramp to a higher organic percentage (e.g., 90% B) to elute the non-polar Diisoamyl Malate.

    • Example Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Low UV (e.g., 210 nm), as the ester and acid lack a strong chromophore.[16]

  • Column Temperature: 30°C

Procedure:

  • Prepare Standards: Create individual standard solutions of Diisoamyl Malate and malic acid in the mobile phase or a suitable solvent to determine their retention times.

  • Sample Preparation: Dilute your experimental sample with the initial mobile phase composition.

  • Injection & Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation:

    • Identify the peaks corresponding to malic acid (should elute early) and Diisoamyl Malate (should elute later).

    • Quantify the peak areas to determine the relative amounts of each compound, thereby calculating the percentage of hydrolysis.

References
  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. [Link]

  • TutorChase. How do esters undergo hydrolysis?[Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). The enzymic degradation of alkyl-substituted gentisates, maleates and malates. Biochemical Journal, 122(1), 19–28. [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Johnston, C. M., & El-Farrash, M. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Society Transactions, 5(2), 445-447. [Link]

  • IPL.org. (2021, February 19). Esters Hydrolysis Rates. [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. [Link]

  • S. V. Anantakrishnan, S. Krishnamurti. Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 46(2), 85-95. [Link]

  • Quora. (2021, October 31). Why ethanolic solvent is used in alkaline hydrolysis of ester?[Link]

  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10308226, Diisoamyl Malate. [Link]

  • Stabicon. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ASM Journals. (2018, August 28). Malate Synthase and β-Methylmalyl Coenzyme A Lyase Reactions in the Methylaspartate Cycle in Haloarcula hispanica. [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?[Link]

  • Tiiips. Diisoamyl malate - Description. [Link]

  • DigitalCommons@University of Nebraska - Lincoln. (1969). Metabolic Pathways of Malate Enantiomers. [Link]

  • ACS Publications. (2003, December 19). Investigation of the Degradation Mechanisms of Poly(malic acid) Esters in Vitro and Their Related Cytotoxicities on J774 Macrophages. [Link]

  • Cosmetic Ingredient Review. (2012, June 11). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Lubes'N'Greases. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]

  • Indian Academy of Sciences. Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Malathion - 7. Analytical Methods. [Link]

  • PubMed Central. (2015, August 7). Identification of a Specific Maleate Hydratase in the Direct Hydrolysis Route of the Gentisate Pathway. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Diisoamyl Malate Emulsions

An in-depth guide to resolving emulsion instability for researchers, scientists, and drug development professionals. Part 1: Foundational Concepts Q1: What is Diisoamyl malate and what is its primary role in an emulsion?...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving emulsion instability for researchers, scientists, and drug development professionals.

Part 1: Foundational Concepts

Q1: What is Diisoamyl malate and what is its primary role in an emulsion?

Diisoamyl malate is the diester of isoamyl alcohol and malic acid, with the chemical formula C₁₄H₂₆O₅.[1][2] In pharmaceutical and cosmetic formulations, it functions primarily as a skin-conditioning agent and an emollient, valued for its ability to form a protective, hydrating layer on the skin without a heavy or greasy feel.[1][3][4]

In the context of an emulsion, Diisoamyl malate is a component of the oil phase . Its role is not as an emulsifier itself, but as a functional ingredient that must be successfully dispersed and stabilized within the continuous phase (typically water) by an appropriate emulsifying system. Its branched-chain structure can enhance its solubility in non-polar (oil) matrices.[1] Understanding that it is part of the lipid load is the first step in troubleshooting, as the overall oil phase composition and concentration are critical to stability.[5]

Q2: What is phase separation and what are the common visual indicators of instability in my emulsion?

Phase separation is the physical instability of an emulsion where the immiscible liquids (oil and water) separate into distinct layers over time.[6][7] This occurs because emulsions are thermodynamically unstable systems that require energy input (mixing) and stabilizing agents (emulsifiers) to remain mixed.[8]

Common visual indicators include:

  • Creaming/Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming, most common for oil-in-water emulsions) or bottom (sedimentation) of the container. This is often a precursor to more severe instability.[8]

  • Coalescence: An irreversible process where dispersed droplets merge to form larger droplets. This leads to a visible oil slick or a complete breakdown of the emulsion.[8][9]

  • Cracking or Breaking: A total breakdown of the emulsion structure, resulting in the complete separation of the oil and water phases into two distinct layers.[6]

  • Syneresis (Weeping): The slow release of the continuous phase (water) from the emulsion, often appearing as small droplets on the surface.[6]

  • Flocculation: Dispersed droplets clump together without merging. While reversible with agitation, it can accelerate creaming and lead to coalescence.[8]

Part 2: Troubleshooting Common Scenarios

Q3: My Diisoamyl malate emulsion separates into layers almost immediately after I stop homogenizing. What are the most likely causes?

Immediate phase separation points to fundamental flaws in the formulation or the emulsification process itself. The emulsifier system is failing to form a stable interfacial film around the oil droplets.

Causality Checklist:

  • Incorrect Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may be mismatched with the required HLB of your oil phase. Oil-in-water (O/W) emulsions require different emulsifier systems than water-in-oil (W/O) emulsions.[6]

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier molecules to adequately cover the surface area of the newly created oil droplets during homogenization. This leaves droplets unprotected and prone to immediate coalescence.[5]

  • Inadequate Homogenization: The energy input might be too low, or the duration too short. This results in large, unstable oil droplets that separate quickly due to gravity.[6][7]

  • Improper Processing Temperature: If the oil and water phases are not at the correct, similar temperatures (typically 70-75°C) before and during emulsification, proper dispersion cannot occur.[7] This is especially critical if the formulation contains waxes or fatty alcohols that need to be fully melted.[5]

Troubleshooting Protocol:

  • Step 1: Verify Emulsifier HLB. Calculate the required HLB of your oil phase, including Diisoamyl malate, and select an emulsifier or blend of emulsifiers that matches this value.

  • Step 2: Increase Emulsifier Concentration. Incrementally increase the total emulsifier concentration (e.g., by 0.5% w/w) in your next trial to ensure complete droplet coverage.

  • Step 3: Optimize Homogenization. Increase the speed or duration of your high-shear mixer. The goal is to reduce the oil droplet size, which slows down gravitational separation.[7]

  • Step 4: Control Temperature. Ensure both oil and water phases are heated to the same temperature (typically 70-75°C) before combining and maintain this temperature during the initial emulsification process.[7]

Q4: My emulsion appears stable at first but shows signs of creaming or separation after several days. What delayed instability mechanisms are at play?

Delayed separation indicates that while the initial emulsion was formed, it lacks long-term stability. This is often due to more subtle destabilization processes.

Causality Checklist:

  • Insufficient Viscosity of the Continuous Phase: A low-viscosity continuous phase (the water phase in an O/W emulsion) allows oil droplets to move freely, collide, and coalesce over time.[10] Gravity will also cause the less dense oil droplets to rise more quickly, leading to creaming.[7]

  • Large or Polydisperse Droplet Size Distribution: Even if the emulsion looks uniform initially, a wide range of droplet sizes can lead to a phenomenon called Ostwald Ripening, where smaller droplets dissolve and redeposit onto larger ones, eventually leading to coalescence.[8] Inadequate homogenization is the root cause.[6]

  • pH Drift: A change in the emulsion's pH over time can inactivate pH-sensitive emulsifiers or stabilizers (like some polymers), causing the system to fail.[5]

  • Temperature Fluctuations: Storage at varying temperatures can alter viscosity and increase the kinetic energy of droplets, promoting collisions and coalescence.[7] Freeze-thaw cycles are particularly stressful for emulsions.[10]

Troubleshooting Protocol:

  • Step 1: Increase Continuous Phase Viscosity. Introduce a thickening agent or polymer (e.g., carbomers, xanthan gum, or cellulose gums) to the water phase. This will slow droplet movement and significantly enhance long-term stability.[10]

  • Step 2: Re-evaluate Homogenization. Use a higher-shear homogenizer or increase processing time to achieve a smaller and more uniform droplet size distribution.

  • Step 3: Add a pH Buffer. If you suspect pH drift, incorporate a suitable buffering system to maintain the optimal pH for your chosen emulsifiers and stabilizers.

  • Step 4: Conduct Accelerated Stability Testing. Subject your samples to freeze-thaw cycles and elevated temperatures (e.g., 40°C for 90 days) to quickly identify potential long-term stability issues.[9][10]

Table 1: Common Issues and Primary Solutions

Observed Problem Primary Cause Recommended Action
Immediate Layering Incorrect Emulsifier (HLB) Recalculate required HLB and select a suitable emulsifier/blend.
Oily Sheen on Surface Insufficient Homogenization Increase shear intensity or duration to reduce droplet size.
Water "Weeping" (Syneresis) Insufficient Structural Agents Add or increase the concentration of polymers/gums.[6]
Gradual Creaming Low Viscosity Increase the viscosity of the continuous phase with a thickener.[10]

| Grainy Texture | Crystallization of Components | Ensure all waxy components are fully melted during heating phase.[5] |

Q5: I'm observing a distinct layer of oil droplets at the top of my emulsion. How do I specifically address this "creaming" problem?

Creaming is the upward migration of dispersed oil droplets due to their lower density compared to the aqueous continuous phase. It is governed by Stokes' Law, which shows that the velocity of creaming is directly proportional to the square of the droplet radius and the density difference, and inversely proportional to the viscosity of the continuous phase.

Troubleshooting Workflow for Creaming

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Solutions cluster_3 Verification Problem Creaming Observed: Oil layer at the top Cause1 Large Droplet Size Problem->Cause1 Cause2 Low Continuous Phase Viscosity Problem->Cause2 Cause3 High Oil Phase Concentration Problem->Cause3 Solution1 Increase Homogenization (Higher Shear / Longer Time) Cause1->Solution1 Solution2 Add/Increase Thickener (e.g., Xanthan Gum, Carbomer) Cause2->Solution2 Solution3 Reduce Oil Phase Ratio or Increase Emulsifier Cause3->Solution3 Verify Conduct Accelerated Stability Testing Solution1->Verify Solution2->Verify Solution3->Verify

Caption: Troubleshooting workflow for creaming in emulsions.

Part 3: Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Preparing a Stable O/W Emulsion

This protocol outlines the key steps for creating a stable oil-in-water emulsion containing Diisoamyl malate.

Materials:

  • Oil Phase: Diisoamyl malate, other lipids, oil-soluble emulsifiers, antioxidants.

  • Water Phase: Purified water, water-soluble emulsifiers, humectants, polymers/thickeners, preservatives, pH adjusters.

  • Equipment: Two separate beakers, heating/stirring plate, high-shear homogenizer (e.g., rotor-stator type), thermometer.

Methodology:

  • Phase Preparation:

    • In Beaker A (Oil Phase), combine Diisoamyl malate with all other oil-soluble ingredients.

    • In Beaker B (Water Phase), combine purified water with all water-soluble ingredients. If using a polymer like a carbomer, ensure it is fully hydrated and dispersed before proceeding.

  • Heating:

    • Heat both beakers simultaneously on separate heating plates to 70-75°C. Stir both phases gently as they heat to ensure uniformity. It is critical that both phases reach the same temperature.[7]

  • Emulsification:

    • Slowly add the Oil Phase (Beaker A) to the Water Phase (Beaker B) under continuous high-shear homogenization. The rate of addition is critical; adding the oil too quickly can overwhelm the emulsifier and lead to instability.[10]

  • Homogenization:

    • Continue high-shear mixing for a prescribed time (e.g., 3-5 minutes) after all the oil phase has been added. This step is crucial for reducing the droplet size to a small and uniform distribution.[6]

  • Cooling:

    • Remove the emulsion from the high-shear mixer and switch to a lower-speed anchor or paddle stirrer. Allow the emulsion to cool gradually while stirring gently. Rapid cooling can cause certain components to crystallize prematurely.[5]

  • Final Adjustments:

    • Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients like fragrances or certain active compounds.

    • Check the final pH and adjust if necessary to the target range required for stability and preservative efficacy.[5]

Protocol 2: Accelerated Stability Testing for Emulsions

This protocol is designed to predict the long-term stability of your emulsion in a shortened timeframe.

Methodology:

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of separation, creaming, or coalescence. A stable emulsion will show no change. This test simulates long-term gravitational stress.[10]

  • Thermal Stress Test (Heating/Cooling Cycles):

    • Divide your sample into multiple containers.

    • Store samples at various temperature conditions:

      • Refrigerated (4°C)

      • Room Temperature (25°C)

      • Elevated Temperature (40°C or 50°C)

    • Additionally, subject samples to several freeze-thaw cycles (e.g., -10°C for 24 hours, then thaw at room temperature for 24 hours, repeated 3-5 times).[10]

    • At regular intervals (e.g., 1 week, 1 month, 3 months), visually inspect all samples for phase separation, changes in color, odor, or viscosity.

References

  • Benchchem. (n.d.). Diisoamyl malate | 1587-19-5.
  • LIENM. (2026, February 2). Phase Separation in Cream during Manufacturing.
  • Formula Botanica. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions.
  • Create Cosmetic Formulas. (n.d.). Cosmetic emulsions with stability problems: what is the cause?.
  • CM Studio+. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them.
  • MXD Process. (n.d.). Solving Emulsification Challenges in Cosmetic Manufacturing.
  • Tedeschi, P. (n.d.). Diisoamyl malate - Description.
  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem Compound Database. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012, June 11). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics.
  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5.
  • Sisterna. (2017, April 21). Sisterna sucrose esters in food - Concentrated Emulsions [Video]. YouTube. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics.
  • CDF SUPPLIES. (n.d.). Diisostearyl Malate | Hydrating & Long-Wearing Emollient for Cosmetics.
  • Mureșan, E. I., & Dănilă, A. (n.d.). STABILIZATION OF W/O EMULSIONS USING ECOFRIENDLY EMULSIFIERS.
  • ChemicalBook. (2025, July 4). Diisoamyl maleate.
  • The Good Scents Company. (n.d.). diisoamyl thiomalate, 68084-03-7.
  • Paula's Choice. (n.d.). What is Diisostearyl Malate?.
  • Liu, Y., et al. (2019, November 1). Emulsion stabilization mechanism of combination of esterified maltodextrin and Tween 80 in oil-in-water emulsions. PMC. Retrieved from [Link]

  • Djabbarova, M., et al. (2025, November 22). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities.
  • Fiveable. (2025, August 15). Emulsifiers and their role in stabilization | Colloid....

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of Diisoamyl Malate Formulations

Welcome to the technical support center for Diisoamyl Malate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diisoamyl Malate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the thermal stability of formulations containing Diisoamyl Malate. As an emollient and skin-conditioning agent, the performance and stability of Diisoamyl Malate are critical for the final product's quality and shelf-life.[1][2] This document provides a comprehensive resource to anticipate and resolve potential thermal degradation issues.

I. Frequently Asked Questions (FAQs) on Diisoamyl Malate Thermal Stability

This section addresses common questions regarding the thermal stability of Diisoamyl Malate formulations.

Q1: What is Diisoamyl Malate and what are its primary functions in formulations?

Diisoamyl Malate is the diester of isoamyl alcohol and malic acid.[2] It functions primarily as a skin-conditioning agent and emollient in cosmetic and pharmaceutical formulations.[1][2] Its structure, with branched isoamyl chains, provides a lighter feel and enhances solubility in non-polar matrices.[1]

Q2: What are the typical signs of thermal instability in a Diisoamyl Malate formulation?

Thermal instability can manifest in several ways, including:

  • Changes in color (e.g., yellowing)

  • Development of off-odors

  • Shifts in viscosity or texture

  • Phase separation in emulsions

  • A decrease in the concentration of Diisoamyl Malate over time

Q3: What are the primary chemical reactions that lead to the degradation of Diisoamyl Malate at elevated temperatures?

The main degradation pathways for esters like Diisoamyl Malate at elevated temperatures are hydrolysis and oxidation.[1][3]

  • Hydrolysis: In the presence of water, the ester bonds can break, reverting Diisoamyl Malate back to malic acid and isoamyl alcohol.[1] This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The presence of oxygen, especially when catalyzed by trace metal ions, can lead to oxidative degradation, resulting in the formation of various byproducts that can affect the formulation's sensory properties.[4][5]

Q4: How can I proactively improve the thermal stability of my Diisoamyl Malate formulation?

Improving thermal stability typically involves the addition of stabilizers such as antioxidants and chelating agents.[3]

  • Antioxidants inhibit oxidation by scavenging free radicals.[3]

  • Chelating agents bind to metal ions that can catalyze both hydrolysis and oxidation reactions, rendering them inactive.[3][4][5]

Q5: Are there any specific analytical techniques to assess the thermal stability of my formulation?

Yes, several thermal analysis techniques are widely used:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions as a function of temperature, helping to identify melting points, crystallization, and degradation onsets.[6][7][8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for determining decomposition temperatures and the presence of volatile components.[7][9]

  • Forced Degradation Studies: These studies intentionally stress a formulation under various conditions (e.g., heat, humidity, light, acid/base) to predict its long-term stability and identify potential degradation products.[10][11][12]

II. Troubleshooting Guide: Addressing Thermal Instability Issues

This guide provides a systematic approach to diagnosing and resolving thermal stability problems in your Diisoamyl Malate formulations.

Observed Issue Potential Cause Recommended Action
Yellowing or Discoloration Oxidative degradation, potentially catalyzed by metal ions.1. Incorporate a suitable antioxidant (e.g., Tocopherol, BHT). 2. Add a chelating agent (e.g., Disodium EDTA, Sodium Phytate) to sequester metal ions.[4][5][13] 3. Package the formulation in airtight and opaque containers to minimize exposure to oxygen and light.
Change in Odor Formation of volatile degradation products from hydrolysis (isoamyl alcohol) or oxidation.1. Confirm the identity of volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Optimize the concentration of antioxidants and chelating agents. 3. Evaluate the pH of the formulation and adjust if necessary to minimize hydrolysis.
Viscosity Change or Phase Separation Breakdown of the formulation's structure due to the degradation of Diisoamyl Malate or other components.1. Assess the compatibility of all ingredients at elevated temperatures. 2. Incorporate a rheology modifier to improve the structural integrity of the formulation. 3. Use DSC to investigate any changes in the thermal behavior of the individual components and the final formulation.[6]
Decreased Efficacy Reduction in the concentration of active Diisoamyl Malate due to degradation.1. Quantify the concentration of Diisoamyl Malate over time at various temperatures using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). 2. Implement the stabilization strategies mentioned above (antioxidants, chelating agents).

III. Experimental Protocols

Here are detailed protocols for key experiments to evaluate and enhance the thermal stability of your Diisoamyl Malate formulations.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of Diisoamyl Malate in a formulation under stressed conditions.

Methodology:

  • Sample Preparation: Prepare several samples of your Diisoamyl Malate formulation.

  • Stress Conditions: Subject the samples to a range of stress conditions as outlined in the table below. Include a control sample stored at optimal conditions.

  • Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method to quantify the remaining Diisoamyl Malate and identify any degradation products. Further characterization of significant degradation products can be performed using LC-MS/MS.[14]

Stress Condition Typical Parameters
Thermal Stress 40°C, 50°C, 60°C
Acid Hydrolysis 0.1 N HCl at 60°C
Base Hydrolysis 0.1 N NaOH at 60°C
Oxidative Stress 3% H₂O₂ at room temperature
Photostability Exposure to UV light (ICH Q1B guidelines)
Protocol 2: Evaluating the Efficacy of Stabilizers

Objective: To determine the optimal type and concentration of antioxidants and chelating agents to improve the thermal stability of a Diisoamyl Malate formulation.

Methodology:

  • Formulation Preparation: Prepare a series of formulations containing Diisoamyl Malate with varying concentrations of different antioxidants (e.g., Tocopherol, BHT, Ascorbyl Palmitate) and chelating agents (e.g., Disodium EDTA, Sodium Phytate). Include a control formulation with no stabilizers.

  • Accelerated Stability Testing: Store all formulations at an elevated temperature (e.g., 45°C or 50°C) for a specified period (e.g., 4, 8, 12 weeks).

  • Analysis: At each time point, evaluate the samples for:

    • Visual Appearance: Color, clarity, and phase separation.

    • Odor.

    • Viscosity.

    • pH.

    • Concentration of Diisoamyl Malate using an HPLC method.

  • Data Analysis: Compare the stability of the formulations with and without stabilizers to determine the most effective stabilization strategy.

IV. Visualizing Concepts and Workflows

Diagram 1: Potential Degradation Pathways of Diisoamyl Malate

Diisoamyl_Malate Diisoamyl Malate Heat_Water Heat, Water (Acid/Base Catalyzed) Diisoamyl_Malate->Heat_Water Heat_Oxygen Heat, Oxygen (Metal Ion Catalyzed) Diisoamyl_Malate->Heat_Oxygen Hydrolysis_Products Malic Acid + Isoamyl Alcohol Heat_Water->Hydrolysis_Products Hydrolysis Oxidation_Products Various Aldehydes, Ketones, and Carboxylic Acids Heat_Oxygen->Oxidation_Products Oxidation

Caption: Potential degradation pathways of Diisoamyl Malate.

Diagram 2: Experimental Workflow for Improving Thermal Stability

A 1. Prepare Base Formulation with Diisoamyl Malate B 2. Conduct Forced Degradation Study A->B C 3. Identify Degradation Pathways (HPLC, LC-MS) B->C D 4. Select Potential Stabilizers (Antioxidants, Chelating Agents) C->D E 5. Prepare Formulations with Stabilizers D->E F 6. Perform Accelerated Stability Testing E->F G 7. Analyze Samples (Visual, pH, Viscosity, HPLC) F->G H 8. Determine Optimal Stabilizer Concentration G->H I 9. Final Optimized Formulation H->I

Caption: Workflow for enhancing formulation stability.

Diagram 3: Mechanism of Action of Stabilizers

cluster_0 Oxidative Degradation cluster_1 Catalytic Degradation Free_Radical Free Radical (R•) Stable_Radical Stable Radical (A•) Free_Radical->Stable_Radical Antioxidant Antioxidant (A-H) Antioxidant->Free_Radical donates H• Diisoamyl_Malate_O Diisoamyl Malate Diisoamyl_Malate_O->Free_Radical attacks Metal_Ion Metal Ion (Mn+) Inactive_Complex Inactive Metal Complex Metal_Ion->Inactive_Complex Chelating_Agent Chelating Agent Chelating_Agent->Metal_Ion binds Diisoamyl_Malate_C Diisoamyl Malate Diisoamyl_Malate_C->Metal_Ion catalyzed by

Caption: How antioxidants and chelating agents work.

V. References

  • Tiiips. (n.d.). Diisoamyl malate - Description. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5. Retrieved from [Link]

  • Formulator Sample Shop. (2026, January 26). Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (n.d.). Chelating agents (Chelators) used in personal care products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem. Retrieved from [Link]

  • Aromantic. (2024, August 19). What is a chelating agent and why is it used in cosmetic formulation. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 4). Natural Esters Additives to Improve the Properties. Retrieved from [Link]

  • Handymade. (n.d.). CHELATING AGENTS | COSMETICS ADDITIVES. Retrieved from [Link]

  • Stabicon. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Yuanlian Chemical. (2025, May 28). What Are Chelating Agents and Examples. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024, January 17). Cosmetics. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Cosmetics. Retrieved from [Link]

  • IEEE Xplore. (2024, September 19). Investigating the Impact of Phenolic Antioxidants on the Oxidation Stability of Synthetic Ester Insulating Oil. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Journal of Taibah University for Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Diisoamyl Malate Synthesis Scale-Up

Welcome to the Technical Support Center for the synthesis of diisoamyl malate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of diisoamyl malate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the scale-up of diisoamyl malate production. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diisoamyl malate?

A1: The most prevalent and industrially viable method for synthesizing diisoamyl malate is through the Fischer-Speier esterification of malic acid with isoamyl alcohol.[1][2] This reaction involves heating the two reactants in the presence of an acid catalyst to produce the diisoamyl malate ester and water.[2]

Q2: What are the primary considerations when selecting a catalyst for this reaction?

A2: Catalyst selection is a critical step that significantly influences reaction efficiency and sustainability.[3] Key considerations include:

  • Catalyst Type: Catalysts are broadly categorized as homogeneous, heterogeneous, or enzymatic.

  • Activity and Selectivity: The catalyst should exhibit high activity to ensure a reasonable reaction rate and high selectivity towards the formation of the desired diester, minimizing byproduct formation.

  • Ease of Separation: The ability to easily separate the catalyst from the reaction mixture is crucial for product purification and catalyst recycling, especially in large-scale operations.

  • Cost and Availability: The economic viability of the process is heavily dependent on the cost and availability of the chosen catalyst.

  • Safety and Environmental Impact: The catalyst should be safe to handle and have a minimal environmental footprint.

Q3: What are the advantages and disadvantages of different catalyst types for diisoamyl malate synthesis?

A3: Each catalyst type presents a unique set of advantages and disadvantages:

Catalyst TypeAdvantagesDisadvantages
Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)High catalytic activity, readily available, and cost-effective.[4]Difficult to separate from the reaction mixture, leading to corrosive workup conditions and potential product contamination.[4] Not easily recyclable.
Heterogeneous (Solid) Acid Catalysts (e.g., Ion-exchange resins like Amberlyst, Zeolites)Easily separated by filtration, reusable, and less corrosive, leading to greener processes.[3][5] Can be used in continuous flow reactors.[4]Potentially lower activity compared to homogeneous catalysts, may be more expensive initially.
Enzymatic Catalysts (e.g., Lipases)High selectivity, operate under mild reaction conditions, and are environmentally friendly.[3][6]Can be more expensive, may have lower stability at higher temperatures, and can be sensitive to substrate and solvent choice.[6]

Q4: Can diisoamyl malate synthesis be performed without a catalyst?

A4: While the esterification reaction can proceed without a catalyst, the reaction rate is extremely slow, making it impractical for industrial-scale production.[4][7] An acid catalyst is essential to achieve a reasonable reaction rate and high conversion in a shorter timeframe.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of diisoamyl malate synthesis.

Problem 1: Low Yield of Diisoamyl Malate

  • Potential Cause A: Incomplete Reaction. The Fischer esterification is an equilibrium reaction.[8]

    • Solution: To drive the equilibrium towards the product side, one of the reactants, typically the less expensive isoamyl alcohol, should be used in excess.[8][9] Additionally, the removal of water as it is formed, for instance, by using a Dean-Stark apparatus, will shift the equilibrium to favor the formation of the ester.[10]

  • Potential Cause B: Catalyst Deactivation. The chosen catalyst may lose its activity over time.

    • Solution: For solid acid catalysts, regeneration according to the manufacturer's instructions may be necessary. For homogeneous catalysts, ensuring the appropriate concentration is used is crucial.

  • Potential Cause C: Suboptimal Reaction Temperature. The reaction temperature significantly impacts the reaction rate.

    • Solution: The optimal temperature for the esterification of malic acid with isoamyl alcohol is typically in the range of 60-100°C.[1] However, excessively high temperatures (above 150°C) can lead to side reactions and product discoloration.[11] Careful temperature control is essential.

Problem 2: Formation of Byproducts

  • Potential Cause A: Dehydration of Malic Acid. At elevated temperatures, malic acid can undergo dehydration to form fumaric and maleic acids, which can then be esterified to form unwanted byproducts.[12]

    • Solution: Maintain the reaction temperature within the optimal range. The choice of catalyst can also influence the extent of side reactions. A study on the esterification of malic acid with butanol found that the heterogeneous catalyst Amberlyst 36 Dry provided a good balance between conversion and selectivity.[12]

  • Potential Cause B: Intramolecular Esterification. Strong reaction conditions can promote the intramolecular esterification of malic acid.[11]

    • Solution: Employing milder reaction conditions, including a less aggressive catalyst and lower temperatures, can minimize this side reaction.

Problem 3: Difficulty in Catalyst Separation

  • Potential Cause: Use of a Homogeneous Catalyst. Homogeneous catalysts like sulfuric acid are dissolved in the reaction mixture.

    • Solution: Consider switching to a heterogeneous catalyst. Solid acid catalysts, such as ion-exchange resins, can be easily removed by filtration at the end of the reaction, simplifying the workup process and allowing for catalyst reuse.[5] Magnetic-responsive solid acid catalysts are also an emerging option for easy separation.[13]

Problem 4: Product Discoloration

  • Potential Cause: High Reaction Temperatures. As mentioned previously, high temperatures can lead to the formation of colored impurities.[11]

    • Solution: Strict temperature control is paramount. A patent for preparing malate esters with low color suggests that reaction temperatures should not exceed 140°C.[11]

Experimental Protocols

Protocol 1: General Procedure for Diisoamyl Malate Synthesis using a Homogeneous Catalyst

This protocol outlines a standard laboratory procedure for the synthesis of diisoamyl malate using sulfuric acid as a catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine malic acid and an excess of isoamyl alcohol (e.g., a 1:8 molar ratio of malic acid to isoamyl alcohol).[11]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1% of the alcohol weight).[11]

  • Reaction: Heat the mixture to reflux (approximately 145°C) and stir.[11] Collect the water that azeotropically distills with the isoamyl alcohol in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the malic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the excess isoamyl alcohol under reduced pressure.

  • Purification: Purify the crude diisoamyl malate by vacuum distillation.

Protocol 2: Diisoamyl Malate Synthesis using a Heterogeneous Catalyst

This protocol provides a general method using a solid acid catalyst like Amberlyst-15.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malic acid, isoamyl alcohol, and the solid acid catalyst (e.g., 5-10 wt% of the reactants).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture.

    • Filter to remove the solid catalyst. The catalyst can be washed with a solvent and dried for reuse.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess isoamyl alcohol and solvent (if any) under reduced pressure.

  • Purification: Purify the product by vacuum distillation.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection cluster_homogeneous Homogeneous Path cluster_heterogeneous Heterogeneous Path cluster_enzymatic Enzymatic Path start Define Scale-Up Requirements homogeneous Homogeneous Catalyst (e.g., H2SO4, TsOH) start->homogeneous High activity, low cost heterogeneous Heterogeneous Catalyst (e.g., Amberlyst, Zeolites) start->heterogeneous Ease of separation, reusability enzymatic Enzymatic Catalyst (e.g., Lipase) start->enzymatic High selectivity, mild conditions homo_pros Pros: High conversion homogeneous->homo_pros homo_cons Cons: Difficult separation, corrosive homogeneous->homo_cons hetero_pros Pros: Easy workup, recyclable heterogeneous->hetero_pros hetero_cons Cons: Potential lower activity heterogeneous->hetero_cons enzy_pros Pros: Green chemistry, high purity enzymatic->enzy_pros enzy_cons Cons: Higher cost, sensitivity enzymatic->enzy_cons end_node Optimized Catalyst Selection homo_cons->end_node hetero_pros->end_node enzy_pros->end_node

Caption: Decision workflow for catalyst selection in diisoamyl malate synthesis.

Fischer-Speier Esterification Mechanism

Fischer_Esterification A Carboxylic Acid (Malic Acid) C Protonation of Carbonyl Oxygen A->C B Alcohol (Isoamyl Alcohol) D Nucleophilic Attack by Alcohol B->D C->D E Tetrahedral Intermediate D->E F Proton Transfer E->F G Elimination of Water F->G H Deprotonation G->H J Water G->J I Ester (Diisoamyl Malate) H->I Catalyst H+ H->Catalyst Catalyst->C

Caption: Simplified mechanism of acid-catalyzed Fischer-Speier esterification.

References

  • Organic Chemistry Portal. (2023). Ester synthesis by esterification. Retrieved from [Link]

  • Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28193-28201.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • CN113200859A - Preparation method of malate with low chroma and low acid value. (2021).
  • Garrido, R., et al. (2021). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Scale-up of chemical processes (based on real life experiences). (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Kirme, J., et al. (2023).
  • Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28193-28201.
  • Widayat, W., et al. (2024).
  • A Mini-Review on Solid Acid Catalysts for Esterification Reactions. (2015).
  • Chemistry 210 Experiment 7. (2012). Retrieved from [Link]

  • Pellis, A., et al. (2019). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Polymer Chemistry, 10(42), 5735-5743.
  • Uslu, H. (2009). Purification of l-Malic Acid from Aqueous Solution by a Method of Reactive Extraction.
  • Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28193-28201.
  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2395.
  • Esterification of malic acid on various catalysts. (2019).
  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem. Retrieved from [Link]

  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (2017).
  • Safety Assessment of Dialkyl Malates as Used in Cosmetics. (2015). Cosmetic Ingredient Review.
  • Krishna, S. H., et al. (2000). Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. Journal of Industrial Microbiology & Biotechnology, 25(3), 147-154.
  • Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.
  • Tiiips. (n.d.). Diisoamyl malate - Description. Retrieved from [Link]

  • Esterification: the synthesis of isoamyl acetate. (n.d.). Retrieved from [Link]

  • Santos, J. C., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies.
  • Modeling And Optimization Of Solvent-Free Isoamyl Acetate Production Via Enzymatic Esterific
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2025). International Journal of Scientific and Academic Research.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
  • Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. (2023). Organic Process Research & Development.
  • Overcoming Biosimilar Scaling Challenges. (2025). Pharmaceutical Technology.

Sources

Optimization

Technical Support Center: Malic Acid Esterification Optimization

Current Status: Operational | Topic: Minimizing Side Reactions | Audience: R&D Chemist Level Diagnostic Core: The Chemistry of Failure Before attempting a fix, you must diagnose the specific failure mode. Malic acid (2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Minimizing Side Reactions | Audience: R&D Chemist Level

Diagnostic Core: The Chemistry of Failure

Before attempting a fix, you must diagnose the specific failure mode. Malic acid (2-hydroxybutanedioic acid) is a polyfunctional molecule, making it chemically "promiscuous." In standard Fischer esterification, you are fighting a three-front war against thermodynamics and kinetics.

The Reaction Network (Visualization)

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red (elimination) and orange (polymerization) paths.

MalicEsterification Malic L-Malic Acid Mono Mono-Ester (Intermediate) Malic->Mono +ROH, k1 (Fast) Fumaric Fumaric Acid (Dehydration Product) Malic->Fumaric Elimination (-H2O) >100°C / Strong Acid Maleic Maleic Anhydride Malic->Maleic Cyclodehydration >140°C Oligomer Polyesters/Oligomers (Viscous Gel) Malic->Oligomer Self-Esterification (-OH reacts with -COOH) DiEster Target Diester (High Purity) Mono->DiEster +ROH, -H2O, k2 (Slow) Mono->Oligomer FumarateEster Fumarate Ester (Impurity) Fumaric->FumarateEster +ROH

Figure 1: Reaction network showing the competition between desired esterification (Blue/Green) and side reactions like dehydration (Red) and oligomerization (Orange).

Troubleshooting Guides (Q&A Format)

Issue 1: "My reaction mixture is turning yellow/brown and solidifying upon cooling."

Diagnosis: Dehydration (Elimination) leading to Fumaric Acid. Mechanism: The hydroxyl group at the


-position is prone to acid-catalyzed elimination, creating a double bond. This forms Fumaric acid (trans-isomer) or Maleic acid (cis-isomer). Fumaric acid has very low solubility in many alcohols, causing precipitation. The color comes from conjugated by-products or charring by strong mineral acids.

Corrective Actions:

  • Replace Sulfuric Acid: H₂SO₄ is an oxidizing dehydrating agent. Switch to p-Toluenesulfonic acid (pTSA) or a solid acid catalyst like Amberlyst-15 or Amberlyst-36 . These provide acidity without the strong oxidative/dehydrating potential [1].

  • Temperature Control: Dehydration kinetics accelerate significantly above 100°C . Maintain reaction temperature at reflux of lower alcohols (e.g., Ethanol ~78°C) or strictly control oil baths to <90°C for higher alcohols.

  • Check 1H-NMR: Look for alkene proton signals around 6.8–6.9 ppm . If present, you have fumarate contamination.

Issue 2: "The product yield is low, and the residue is a viscous gum."

Diagnosis: Oligomerization (Polyesterification). Mechanism: Malic acid is an AB-type monomer (contains both -OH and -COOH). If the concentration of the external alcohol (R-OH) is too low, the malic acid hydroxyl group will attack the carboxyl group of another malic acid molecule, forming linear polyesters.

Corrective Actions:

  • Increase Alcohol Stoichiometry: You must flood the equilibrium. Use a molar ratio of 10:1 to 20:1 (Alcohol:Acid). This statistically favors the collision of Malic Acid with R-OH rather than another Malic Acid [2].

  • Dilution: Higher dilution suppresses intermolecular polymerization.

  • Water Removal: Ensure efficient water removal (Dean-Stark or Molecular Sieves). Water accumulation stalls the formation of the diester, leaving mono-esters vulnerable to polymerization.

Issue 3: "I cannot achieve full conversion to the Diester; it stalls at the Mono-ester."

Diagnosis: Steric Hindrance & Equilibrium Limitation. Mechanism: The C1 carboxyl group (adjacent to the -OH) is sterically hindered and electronically deactivated compared to the C4 carboxyl. The reaction


 is the rate-determining step (slow) [3].

Corrective Actions:

  • Azeotropic Distillation: Simple reflux is insufficient. You must actively remove water to drive Le Chatelier’s principle. Use a binary azeotrope (e.g., Toluene/Ethanol) or ternary systems.

  • Catalyst Loading: Increase catalyst load to 1–3 mol%.

  • Step-wise Addition: Add the alcohol in two stages to maintain a high concentration gradient.

Validated Protocols

Protocol A: Heterogeneous Catalysis (High Purity Chemical Route)

Best for: Scalable synthesis of ethyl/butyl malates with minimal purification.

Rationale: Solid acid catalysts (cation exchange resins) minimize charring and allow easy workup (filtration), preventing acid-catalyzed hydrolysis during the quench phase [1].

Reagents:

  • L-Malic Acid (1.0 eq)

  • Alcohol (n-Butanol or Ethanol) (10.0 eq)

  • Catalyst: Amberlyst-36 Dry or Amberlyst-15 (5 wt% relative to Malic Acid)

  • Entrainer: Toluene (if using Dean-Stark, optional for high-boiling alcohols)

Workflow:

  • Setup: Equip a 3-neck flask with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge Malic Acid, Alcohol, and Catalyst.

  • Reaction: Heat to reflux.

    • Critical Check: Monitor the trap.[1] Water separation indicates progress.

    • Temp Limit: Do not exceed pot temperature of 110°C to prevent fumarate formation.

  • Monitoring: Sample every hour. Monitor Acid Value (AV) titration. Stop when AV < 5 mg KOH/g.

  • Workup: Cool to room temperature. Filter the solid catalyst (can be regenerated).

  • Purification: Distill off excess alcohol under reduced pressure. The residue is typically >98% pure diester.

Protocol B: Enzymatic Synthesis (Chemo- & Regioselective Route)

Best for: Thermolabile derivatives or when absolute avoidance of dehydration is required.

Rationale: Lipases like Candida antarctica Lipase B (CAL-B) operate at mild temperatures (40–60°C) and are highly selective for carboxyl groups, completely suppressing ether formation (-OH reaction) and dehydration [4].

Reagents:

  • L-Malic Acid[2][3]

  • Alcohol (Excess)[1][4]

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435) (1–5 wt%)

  • Molecular Sieves (3Å or 4Å) for water removal.

Workflow:

  • Solvent System: Use the alcohol as the solvent or a hydrophobic co-solvent (e.g., Hexane) to preserve enzyme activity.

  • Incubation: Incubate at 50°C with orbital shaking (200 rpm).

  • Water Control: Add activated molecular sieves (10% w/v) to the reaction mixture to scavenge produced water.

  • Duration: Enzymatic routes are slower (24–48 hours).

  • Workup: Filter off the enzyme and sieves. Evaporate solvent.[1]

Data Summary: Catalyst Performance Comparison

ParameterSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (pTSA)Amberlyst-36 (Solid Acid)Lipase (CAL-B)
Reaction Temp Reflux (High)Reflux (Med-High)Reflux (Med)30–60°C
Dehydration Risk High (Fumaric formation)ModerateLowNegligible
Oligomerization ModerateModerateLowVery Low
Workup Neutralization req. (Waste)Neutralization req.Filtration (Clean) Filtration
Yield (Typical) 60–75%80–85%90–95% >95% (Slow)

References

  • Simakova, I.L., et al. (2010). "Esterification of malic acid on various catalysts." ResearchGate.[5] (Demonstrates Amberlyst 36 Dry as optimal for minimizing fumaric/maleic by-products compared to H2SO4).[5]

  • Liu, Y., et al. (2006).[6] "Kinetics of esterification of maleic anhydride with butanols." Chemical Engineering Science. (Discusses the kinetics of diester formation and the necessity of excess alcohol).

  • Study.com. "Esterification: Reaction, Mechanism & Formula." (General mechanism grounding for Fischer esterification steps).

  • Facin, B.R., et al. (2020). "Enzymatic Esterification as Potential Strategy to Enhance Sorbic Acid Behavior."[7] MDPI. (Validates CAL-B lipase selectivity and mild conditions for acid esterification).

  • Song, H., et al. (2019). "Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid." ACS Omega. (Provides thermodynamic thresholds for malic/fumaric interconversion).

Sources

Troubleshooting

Technical Support Center: Overcoming Diisoamyl Malate Solubility Issues in Polar Solvents

Welcome to the Advanced Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of integrating highly lipophilic esters into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of integrating highly lipophilic esters into hydrophilic matrices.

Diisoamyl malate (CAS 1587-19-5) is a diester of malic acid and isoamyl alcohol, possessing a molecular weight of 274.35 g/mol [1]. While its biocompatibility and emollient properties make it highly valuable for drug delivery and cosmetic formulations[1], its structure—featuring two bulky, branched 5-carbon isoamyl groups[2]—creates a formidable hydrophobic shield. This results in practically negligible aqueous solubility (analogous dialkyl malates exhibit water solubility as low as


 mg/mL)[2].

This guide is designed to move beyond basic mixing instructions. Here, we will explore the causality behind solubility failures and provide self-validating protocols to successfully formulate Diisoamyl malate in polar environments.

Mechanistic Understanding of the Solubility Barrier

To solve a solubility issue, we must first understand the thermodynamics of the failure. Diisoamyl malate contains polar hydroxyl and carbonyl groups at its succinate core[2], which theoretically should interact with polar solvents. However, the steric hindrance from the branched isoamyl chains prevents polar solvent molecules (like water or methanol) from accessing these hydrogen-bonding sites.

When you introduce Diisoamyl malate into a polar solvent, the solvent molecules are forced to form a highly ordered "cage" around the hydrophobic chains (a massive entropy penalty). To minimize this unfavorable state, the ester molecules aggregate and phase-separate. Overcoming this requires either modifying the solvent's dielectric constant using co-solvents or lowering the interfacial tension using nanodispersion technologies[3][4].

Quantitative Data: Solubility Profiles & Excipient Strategies

The table below summarizes the behavior of Diisoamyl malate in various polar environments and the causal strategy required to force dissolution or stable dispersion.

Polar Solvent MatrixIntrinsic SolubilityCausality / Thermodynamic BarrierRecommended Excipient Strategy
Deionized Water

mg/mL
High dielectric constant repels branched alkyl chains, causing immediate phase separation.O/W Nanodispersion (High HLB Surfactant + Co-surfactant).
Absolute Ethanol

mg/mL
Aliphatic tails interact favorably with the ethyl group; low dielectric constant.None required (Fully miscible).
50/50 Water/Ethanol

mg/mL
"Ouzo effect" zone. The water fraction forces supersaturation and droplet nucleation.Add PEG-400 or Propylene Glycol to bridge the dielectric gap.
DMSO (Aprotic)

mg/mL
Aprotic polarity allows moderate dipole-dipole interaction, but aliphatic chains resist.Gentle heating (40°C) + 10% v/v Tween 80 to prevent precipitation.

Self-Validating Experimental Protocols

A robust scientific protocol must be self-validating—meaning it contains built-in visual or analytical checkpoints to confirm success before you proceed to the next step.

Protocol A: Spontaneous Nanodispersion for Strictly Aqueous Systems

Purpose: To encapsulate Diisoamyl malate in a thermodynamically stable nanodroplet (


 nm) for use in water-based drug delivery or hydrogels[4].
  • Isotropic Pre-Phase Preparation: Combine 10% (w/w) Diisoamyl malate, 60% (w/w) Polysorbate 80 (Primary Surfactant), and 30% (w/w) PEG-400 (Co-surfactant) in a glass vial.

  • Thermal Kinetic Energy Input: Vortex the mixture for 2 minutes and heat to 45°C in a water bath.

    • Validation Checkpoint: The mixture MUST become completely transparent (isotropic). If it remains cloudy, the surfactant ratio is insufficient to overcome the ester's lipophilicity. Do not proceed until clear.

  • Aqueous Titration: Under continuous magnetic stirring (800 RPM), titrate the aqueous phase (e.g., PBS buffer) dropwise into the pre-phase at room temperature.

  • Equilibration: Allow the system to stir for 15 minutes.

    • Validation Checkpoint: The final dispersion should exhibit a slight bluish Tyndall effect but remain optically clear, confirming droplet sizes below the wavelength of visible light.

Protocol B: Co-Solvent Phase Inversion (For Mixed-Polarity Systems)

Purpose: To dissolve the ester in an alcohol/water mixture without triggering the Ouzo effect (spontaneous milky precipitation).

  • Primary Dissolution: Dissolve Diisoamyl malate in absolute ethanol at the desired concentration.

  • Dielectric Bridging: Add 15% (v/v) Propylene Glycol to the ethanol solution. Causality: Propylene glycol acts as a dielectric bridge, gradually stepping down the polarity gradient between ethanol and water.

  • Aqueous Addition: Slowly introduce the water phase.

    • Validation Checkpoint: Monitor for localized turbidity at the point of drop impact. If the turbidity dissipates immediately upon stirring, the co-solvent bridge is functioning. If bulk turbidity persists, the water limit has been reached.

Workflows & Logical Relationships

To visualize the thermodynamic pathways and troubleshooting logic, refer to the following system diagrams.

Nanodispersion A Diisoamyl Malate (Lipophilic Core) D Isotropic Pre-concentrate (Clear & Stable at 45°C) A->D Vortex & Heat B Polysorbate 80 (High HLB Surfactant) B->D Vortex & Heat C PEG-400 (Co-solvent Bridge) C->D Vortex & Heat F Spontaneous Emulsification (O/W Nanodispersion <100nm) D->F Dropwise Titration (Self-Validation Step) E Aqueous Polar Solvent (Water/Buffer) E->F Aqueous Phase

Caption: Workflow for creating a thermodynamically stable O/W nanodispersion of Diisoamyl malate.

Troubleshooting Start Solubility Failure in Polar Solvent Q1 Is the target solvent strictly aqueous? Start->Q1 A1 Execute Nanodispersion (Protocol A) Q1->A1 Yes Q2 Is a mixed-solvent system acceptable? Q1->Q2 No Fail Precipitation / Phase Separation A1->Fail If Turbid (Failed Checkpoint) A2 Optimize Co-solvent Ratio (Protocol B) Q2->A2 Yes Fix Increase Surfactant HLB or Raise Temp to 45°C Fail->Fix Thermodynamic Correction Fix->A1 Re-test Isotropic Phase

Caption: Decision matrix for resolving Diisoamyl malate precipitation in polar environments.

Frequently Asked Questions (FAQs)

Q: My Diisoamyl malate/ethanol solution turns milky white the moment I add water. Why does this happen, and how do I fix it? A: You are observing the "Ouzo effect." Ethanol is a highly polar solvent that can dissolve Diisoamyl malate, but water acts as a strong anti-solvent. When water is added, the dielectric constant of the mixture shifts abruptly, causing the Diisoamyl malate to become supersaturated and spontaneously nucleate into oil droplets. Fix: You must lower the interfacial tension before adding water. Add a non-ionic surfactant (like Tween 80) to the ethanol phase first, which will coat the nucleating droplets and prevent them from coalescing into a milky precipitate.

Q: Can I adjust the pH of the water to force Diisoamyl malate to dissolve? A: No. Unlike ionizable compounds (e.g., weak acids or bases) where pH manipulation can create highly soluble salt forms, Diisoamyl malate is a neutral diester. Adjusting the pH will not improve its solubility. Furthermore, exposing the compound to strong acidic or basic conditions will catalyze hydrolysis, breaking the molecule down into malic acid and isoamyl alcohol[1]. Always maintain your formulation between pH 4.5 and 7.0 to ensure chemical stability.

Q: I am trying to use Diisoamyl malate as a solvent for a UV filter in a sunscreen, but it won't mix with my aqueous gel base. What is the standard industry approach? A: In dermatological and sunscreen applications, Diisoamyl malate is prized for its high dielectric constant relative to other oils, which helps dissolve photoactive compounds[3]. To incorporate this lipid phase into an aqueous gel, industry standards dictate the use of a polymeric emulsifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer). The polymer network physically traps the Diisoamyl malate droplets, preventing Ostwald ripening and phase separation without requiring massive amounts of traditional surfactants.

References

  • Benchchem.
  • Cosmetic Ingredient Review (CIR).
  • Bonda, Craig A., et al. "US6485713B1 - Sunscreen compositions and methods and materials for producing the same".
  • Beiersdorf AG. "WO2009016064A1 - Use of nanodispersions to protect water-soluble ingredients in cosmetic end formulations".

Sources

Optimization

Technical Support Center: Diisoamyl Malate Production &amp; Neutralization Workflows

Welcome to the Technical Support Center for the synthesis and purification of Diisoamyl Malate. Diisoamyl malate is a dialkyl ester synthesized via the acid-catalyzed Fischer esterification of malic acid and isoamyl alco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Diisoamyl Malate. Diisoamyl malate is a dialkyl ester synthesized via the acid-catalyzed Fischer esterification of malic acid and isoamyl alcohol[1]. While the reaction itself is straightforward, the post-reaction neutralization step is a critical bottleneck. Improper neutralization can lead to product degradation, severe yield losses, and downstream purification failures.

This guide is engineered for researchers and process chemists to troubleshoot, optimize, and standardize the neutralization phase of diisoamyl malate production.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I experience severe emulsion formation during the aqueous neutralization wash, and how can I resolve it? Causality: Diisoamyl malate features a highly polar, hydroxyl-substituted succinate core flanked by two non-polar, branched isoamyl chains. This amphiphilic structure gives the molecule inherent surfactant properties, which significantly reduce dynamic surface tension[1]. When water is introduced during the neutralization step, these surfactant properties stabilize oil-in-water emulsions, preventing clear phase separation. Resolution: Replace pure water washes with saturated sodium chloride (brine). Brine drastically increases the ionic strength of the aqueous phase. This induces a "salting-out" effect, decreasing the solubility of the organic ester in the aqueous layer, disrupting the micellar structures, and forcing a rapid, clean phase separation.

Q2: My final product yield is unexpectedly low after neutralizing the acid catalyst with sodium hydroxide (NaOH). What is happening? Causality: You are inadvertently inducing saponification (basic hydrolysis). When esters are exposed to strong aqueous alkalis like NaOH, the hydroxide ion (


) acts as a potent nucleophile[2]. It attacks the carbonyl carbon of the diisoamyl malate, forming a tetrahedral intermediate. This intermediate quickly collapses, cleaving the ester bond to expel isoamyl alcohol and form water-soluble sodium malate salts[2][3].
Resolution:  Switch to a milder base, specifically 5% aqueous sodium bicarbonate (

). The bicarbonate ion is sufficiently basic to neutralize the strong acid catalyst (e.g., sulfuric acid) but lacks the nucleophilic strength required to rapidly cleave the ester bonds at room temperature.

Q3: Why does my diisoamyl malate degrade, polymerize, or darken during vacuum distillation? Causality: This is a symptom of incomplete neutralization. Fischer esterification is a reversible equilibrium reaction. If trace amounts of the acid catalyst remain in the organic phase, the high thermal stress of vacuum distillation will drive the reverse reaction (hydrolysis if trace water is present) or catalyze the dehydration of the hydroxyl group on the malic acid core, leading to polymerization and discoloration. Resolution: Implement a self-validating pH protocol. Do not proceed to distillation until the aqueous effluent from your final wash registers a stable pH of 7.0–7.5. If the pH is acidic, repeat the bicarbonate wash.

Part 2: Mechanistic Pathways & Logical Relationships

To understand why reagent selection dictates the success or failure of the workup, we must visualize the competing chemical pathways during the addition of a base.

Pathways Ester Crude Diisoamyl Malate + Acid Catalyst MildBase Mild Base (NaHCO3) pH 7-8 Ester->MildBase Optimal Route StrongBase Strong Base (NaOH/KOH) pH > 10 Ester->StrongBase High Risk Route NeutSuccess Acid Neutralized Ester Intact MildBase->NeutSuccess Proton Transfer Saponification Nucleophilic Acyl Substitution (Basic Hydrolysis) StrongBase->Saponification OH- Attack Degradation Sodium Malate Salts + Isoamyl Alcohol Saponification->Degradation Ester Cleavage

Caption: Divergent chemical pathways: Neutralization via mild base vs. Saponification via strong base.

Part 3: Quantitative Data & Reagent Comparison

Selecting the correct neutralizing agent is a balance between acid-quenching efficiency and the preservation of the ester bonds. The table below summarizes the operational parameters of common bases used in esterification workups.

Neutralizing AgentChemical FormulaAqueous pH (0.1M)NucleophilicitySaponification RiskEmulsion RiskGas Evolution (

)
Sodium Hydroxide

~13.0Very HighCritical HighNone
Sodium Carbonate

~11.6ModerateModerateHighModerate
Sodium Bicarbonate

~8.3LowMinimal ModerateHigh (Requires venting)

Conclusion:


 is the optimal choice, providing a self-buffering system that prevents the pH from spiking into the saponification danger zone.

Part 4: Standardized Operating Protocol (SOP)

This self-validating protocol ensures complete neutralization of the acid catalyst while mitigating emulsion formation and product hydrolysis.

Optimized Neutralization & Workup Workflow

Prerequisites: The Fischer esterification is complete. The crude mixture contains diisoamyl malate, unreacted isoamyl alcohol, unreacted malic acid, and an acid catalyst (e.g.,


).
  • Thermal Quenching: Cool the crude reaction mixture to room temperature (< 25°C) using a water bath. Causality: Saponification rates increase exponentially with heat. Cooling the mixture protects the ester bonds during the exothermic neutralization step.

  • Primary Neutralization: Transfer the crude mixture to a separatory funnel. Slowly add an equal volume of cold 5% (w/v) aqueous

    
    .
    Caution: 
    
    
    
    gas will evolve rapidly. Swirl gently and vent the separatory funnel frequently to prevent pressure buildup.
  • Phase Separation & Emulsion Mitigation: Once gas evolution subsides, add 0.5 volumes of saturated

    
     (brine) to the funnel. Stopper and invert gently 3-4 times. Do not shake vigorously. Allow the phases to separate for 10 minutes.
    
  • Self-Validation (pH Check): Drain the lower aqueous layer into a beaker. Test the pH of this aqueous effluent.

    • If pH < 7.0: Residual acid remains. Repeat Steps 2 and 3.

    • If pH = 7.0–7.5: Neutralization is complete. Proceed to Step 5.

  • Drying: Transfer the upper organic layer (containing diisoamyl malate and isoamyl alcohol) to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (

    
    ) until the solid flows freely like sand. Filter the mixture to remove the hydrated salts.
    
  • Distillation: Subject the dried organic phase to vacuum distillation to strip off the lower-boiling unreacted isoamyl alcohol, yielding high-purity diisoamyl malate.

Workflow Start Crude Reaction Mixture Cooling Cool to < 25°C Start->Cooling Neutralization Add 5% NaHCO3 (aq) Vent CO2 Gas Cooling->Neutralization Brine Add Saturated NaCl (Brine) Neutralization->Brine PhaseSep Phase Separation Brine->PhaseSep pHCheck Aqueous pH Check PhaseSep->pHCheck pHCheck->Neutralization pH < 7.0 (Repeat) OrganicLayer Isolate Organic Layer pHCheck->OrganicLayer pH 7.0-7.5 (Validated) Drying Dry over Anhydrous Na2SO4 OrganicLayer->Drying Distillation Vacuum Distillation Drying->Distillation

Caption: Step-by-step workflow for the neutralization, extraction, and purification of Diisoamyl Malate.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry, 27 Oct. 2022,[Link]. Accessed 4 March 2026.

  • Wikipedia Contributors. "Saponification." Wikipedia, The Free Encyclopedia,[Link]. Accessed 4 March 2026.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Viscosity of Diisoamyl Malate and Diisostearyl Malate for Advanced Formulations

In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient ester is a critical decision that profoundly influences the sensory profile, stability, and performance of the final product. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient ester is a critical decision that profoundly influences the sensory profile, stability, and performance of the final product. Among the diverse options available, malic acid diesters are frequently employed for their skin-conditioning properties and formulation versatility. This guide provides an in-depth, data-driven comparison of the viscosity of two such esters: Diisoamyl malate and Diisostearyl malate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationship between molecular structure and macroscopic fluid behavior, supported by a detailed experimental protocol for viscosity determination.

Introduction: The Molecular Basis of Viscosity in Malate Esters

Diisoamyl malate and Diisostearyl malate are both diesters of malic acid, a naturally occurring alpha-hydroxy acid.[1][2][3] Their primary function in formulations is as an emollient, providing a protective layer that enhances skin hydration by reducing transepidermal water loss.[2][3][4] However, their rheological contributions to a formulation are dramatically different, a direct consequence of their distinct molecular architectures.

  • Diisoamyl Malate: This ester is synthesized from malic acid and isoamyl alcohol, a branched five-carbon (C5) alcohol.[3][4] Its chemical formula is C₁₄H₂₆O₅, with a corresponding molecular weight of approximately 274.35 g/mol .[4][5] The relatively short isoamyl chains result in weaker intermolecular van der Waals forces, leading to a lighter, less viscous fluid with enhanced spreadability.[4]

  • Diisostearyl Malate: This molecule is the result of the esterification of malic acid with isostearyl alcohol, a much larger, branched eighteen-carbon (C18) alcohol.[1][6][7] Its molecular formula, C₄₀H₇₈O₅, and higher molecular weight of around 639.0 g/mol reflect its significantly larger size.[4] The long, branched isostearyl chains lead to a substantial increase in surface area and potential for molecular entanglement, giving rise to stronger intermolecular forces. This manifests as a significantly higher viscosity, contributing to a richer, more substantive, and glossy feel in formulations.[8][9][10]

The following diagram illustrates the structural differences that are fundamental to their viscosity profiles.

G cluster_0 Core Structure cluster_1 Diisoamyl Malate cluster_2 Diisostearyl Malate Malic Acid Core Malic Acid Backbone (-OOC-CH(OH)-CH₂-COO-) DIM Diisoamyl Malate (C₁₄H₂₆O₅) M.W. ≈ 274.35 g/mol Malic Acid Core->DIM + 2x Isoamyl Alcohol DISM Diisostearyl Malate (C₄₀H₇₈O₅) M.W. ≈ 639.0 g/mol Malic Acid Core->DISM + 2x Isostearyl Alcohol Isoamyl Isoamyl Group (C5) -CH₂CH₂CH(CH₃)₂ DIM->Isoamyl Isostearyl Isostearyl Group (C18) -CH₂(CH₂)₇CH(CH₃)(CH₂)₇CH₃ (example) DISM->Isostearyl

Caption: Structural comparison of Diisoamyl and Diisostearyl Malate.

Quantitative Viscosity Data

The structural differences translate into a vast disparity in viscosity. While Diisoamyl malate is a low-viscosity liquid, Diisostearyl malate is characterized as a viscous, rich-feeling oil.[8][10] This is substantiated by available technical data.

ParameterDiisoamyl MalateDiisostearyl Malate
INCI Name Diisoamyl MalateDiisostearyl Malate
Molecular Weight ~274.35 g/mol [4][5]~639.0 g/mol [4]
Typical Appearance Clear, low-viscosity liquidColorless to light yellow viscous liquid[11]
Dynamic Viscosity Significantly low (data not typically reported)5400 - 5600 mPa·s (at 25°C)[11]

Experimental Protocol: Viscosity Determination

To ensure accurate and reproducible viscosity measurements for these types of cosmetic esters, a standardized protocol is essential. The Brookfield rotational viscometer is the industry standard for such applications due to its reliability and versatility.[1]

Principle of Measurement

The protocol is based on rotational viscometry, which measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[12][13] This resistance to flow is the fluid's dynamic viscosity. The instrument calculates the viscosity in millipascal-seconds (mPa·s) or centipoise (cP), which are equivalent units.

Causality in Experimental Design
  • Choice of Instrument: A Brookfield-type rotational viscometer is selected over a capillary viscometer (used in methods like ASTM D445) because it can easily measure dynamic viscosity across a wide range and can assess the behavior of non-Newtonian fluids, which are common in cosmetic formulations.[1][4][6][12] For pure esters, which are generally Newtonian, it provides a straightforward and accurate dynamic viscosity reading.[7]

  • Temperature Control: Viscosity is highly dependent on temperature.[14] A precise and stable temperature of 25°C (±0.1°C) is maintained using a circulating water bath. This specific temperature is a standard condition for reporting the viscosity of cosmetic ingredients, ensuring data comparability.

  • Spindle and Speed Selection: The choice of spindle and rotational speed is critical for an accurate measurement. The goal is to achieve a torque reading between 10% and 100% of the instrument's full-scale range.[13] A torque reading in this range ensures optimal accuracy. For a high-viscosity material like Diisostearyl malate, a smaller spindle (e.g., LV-4 or RV series spindles) and a lower speed would be appropriate to avoid over-torquing the instrument. For the much lower viscosity Diisoamyl malate, a larger spindle (e.g., LV-1) and higher speed would be necessary.

Step-by-Step Methodology
  • Instrument Setup & Calibration:

    • Level the Brookfield viscometer using the built-in bubble level.

    • Perform an auto-zero function without a spindle attached to calibrate the instrument's zero point.[15]

    • Verify the viscometer's calibration using a certified silicone viscosity standard fluid close to the expected viscosity range of the sample.[13]

  • Sample Preparation & Temperature Equilibration:

    • Place approximately 500 mL of the sample (Diisoamyl malate or Diisostearyl malate) into a 600 mL low-form Griffin beaker.

    • Immerse the beaker in the circulating water bath set to 25.0°C.

    • Allow the sample to equilibrate for at least one hour to ensure a uniform temperature throughout.

  • Measurement Procedure:

    • Select the appropriate spindle based on the expected viscosity (e.g., LV-1 for Diisoamyl malate, a suitable RV/HA spindle for Diisostearyl malate).

    • Attach the spindle to the viscometer, taking care not to trap air bubbles.

    • Immerse the spindle into the center of the sample until the fluid level reaches the immersion groove on the spindle shaft.

    • Select a rotational speed that is projected to yield a torque reading between 10% and 100%.

    • Turn on the motor and allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity (in mPa·s) and the torque percentage.

    • Repeat the measurement three times, allowing for a brief rest period between each measurement.

The following diagram outlines this self-validating experimental workflow.

Caption: Experimental workflow for viscosity measurement.

Discussion and Formulation Implications

The profound difference in viscosity between Diisoamyl malate and Diisostearyl malate dictates their distinct applications in formulation science.

  • Diisoamyl Malate is an ideal choice for lightweight formulations where rapid spreadability and a non-greasy skin feel are desired. Its low viscosity makes it suitable for daily wear lotions, serums, and facial oils. In color cosmetics, it can be used in foundations and tinted moisturizers to ensure a smooth, even application without a heavy or occlusive feel.

  • Diisostearyl Malate , with its high viscosity, serves as a rich emollient and texture modifier. It imparts a cushioned, substantive feel and provides significant gloss, making it a premier ingredient in lip products like glosses, balms, and lipsticks.[6][16] Its high viscosity also aids in the dispersion and suspension of pigments in color cosmetics and contributes to the structure and stability of anhydrous formulations and thick creams.[7][8]

Conclusion

The viscosity of a malate ester is fundamentally governed by the length of its alkyl chains. Diisoamyl malate, with its short C5 chains, is a low-viscosity, light emollient. In stark contrast, Diisostearyl malate, built with long C18 chains, is a high-viscosity emollient that provides richness, gloss, and structure. This comparative guide, supported by quantitative data and a robust experimental protocol, provides formulators with the foundational knowledge to select the appropriate malate ester based on the desired rheological and sensory characteristics of their end product.

References

  • Cityofcosmetics. (n.d.). How Does Diisostearyl Malate Revolutionize Modern Makeup?. Retrieved from [Link]

  • Paula's Choice. (n.d.). What is Diisostearyl Malate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisostearyl Malate. PubChem Compound Database. Retrieved from [Link]

  • Slinmeng. (n.d.). DIISOSTEARYL MALATE 5400-5600 mPa.s Cosmetic Emollient Ingredient. Retrieved from [Link]

  • Nikko Chemicals. (n.d.). NIKKOL DISM (DIISOSTEARYL MALATE). Retrieved from [Link]

  • Humblebee & Me. (2025, December 13). Diisostearyl Malate. Retrieved from [Link]

  • Cosmetics Ingredients Guide. (2026, February 6). Diisostearyl Malate. Retrieved from [Link]

  • Lesielle. (n.d.). Diisostearyl maleate in skincare, What is?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem Compound Database. Retrieved from [Link]

  • Tiiips. (n.d.). Diisoamyl malate - Description. Retrieved from [Link]

  • ASTM International. (2024). D445-24 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. Retrieved from [Link]

  • Lab Unlimited. (n.d.). BROOKFIELD DV1. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Viscometers: A Practical Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). BROOKFIELD DIGITAL VISCOMETER MODEL DV-E Operating Instructions. Retrieved from [Link]

  • PubChemLite. (n.d.). Diisoamyl malate (C14H26O5). Retrieved from [Link]

  • PubChem. (n.d.). Diisoamyl Malate. Retrieved from [Link]

Sources

Comparative

H-NMR spectrum analysis of Diisoamyl malate

Title : Comprehensive H-NMR Spectrum Analysis of Diisoamyl Malate: A Comparative Guide for Formulation Scientists 1. Introduction to Diisoamyl Malate Diisoamyl malate (IUPAC: bis(3-methylbutyl) 2-hydroxybutanedioate) is...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive H-NMR Spectrum Analysis of Diisoamyl Malate: A Comparative Guide for Formulation Scientists

1. Introduction to Diisoamyl Malate Diisoamyl malate (IUPAC: bis(3-methylbutyl) 2-hydroxybutanedioate) is a dialkyl malate ester synthesized via the esterification of malic acid with isoamyl alcohol[1]. With a molecular weight of 274.35 g/mol and the chemical formula C14H26O5, it functions primarily as a skin-conditioning agent, emollient, and plasticizer in advanced cosmetic and pharmaceutical formulations[2]. Compared to linear or heavier branched esters, diisoamyl malate offers a unique balance of lipophilic solubility and a lighter sensory profile[1]. For researchers, verifying the purity and structural integrity of this compound is paramount. Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy serves as the definitive analytical tool to confirm ester linkages, detect incomplete reactions, and identify trace impurities[1].

2. Structural Dynamics and H-NMR Fundamentals The molecular architecture of diisoamyl malate features a succinate core with a hydroxyl substitution, flanked by two isoamyl groups[1]. The chiral center at C2 (bearing the hydroxyl group) breaks the molecule's symmetry, rendering the two protons on the adjacent C3 carbon diastereotopic. This results in a complex ABX or AMX spin system in the 1H-NMR spectrum. Furthermore, the two isoamyl chains reside in slightly different chemical environments—one adjacent to the alpha-hydroxy ester and the other to the beta-ester—leading to subtle chemical shift non-equivalences in high-resolution spectra.

3. Comparative Analysis: Diisoamyl Malate vs. Alternatives To objectively evaluate the performance and spectral profile of diisoamyl malate, we compare it against its shorter-chain (Diethyl malate) and longer-chain (Diisostearyl malate) counterparts. Diethyl malate represents a highly mobile, lower-molecular-weight baseline[3], while diisostearyl malate represents a heavy, highly occlusive ester often used in organogelator matrices[4].

Table 1: Comparative 1H-NMR Chemical Shifts (Empirical Consensus in CDCl3)

Structural MotifDiethyl Malate (δ ppm)Diisoamyl Malate (δ ppm)Diisostearyl Malate (δ ppm)Signal Multiplicity
Malate Core: -CH(OH)- 4.46 – 4.504.45 – 4.524.45 – 4.50dd / m (1H)
Malate Core: -CH2- 2.74 – 2.892.75 – 2.902.75 – 2.90m (2H, diastereotopic)
Ester: -O-CH2- 4.14 – 4.314.10 – 4.254.05 – 4.20m (4H)
Alkyl Chain: -CH2- N/A1.50 – 1.651.20 – 1.35 (bulk)m / br s
Alkyl Chain: -CH- N/A1.65 – 1.751.50 – 1.60m
Terminal: -CH3 1.24 – 1.330.90 – 0.950.85 – 0.90t (Diethyl) / d (Diisoamyl) / t (Diisostearyl)

Note: Data for Diethyl malate is directly supported by position-specific hydrolysis studies[3].

4. Experimental Protocol: Self-Validating H-NMR Acquisition To ensure reproducibility and analytical rigor, the following step-by-step methodology details the exact parameters required to acquire high-resolution spectra of malate esters, emphasizing the causality behind each procedural choice.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of diisoamyl malate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3 is selected due to the high lipophilicity of the branched isoamyl chains, ensuring complete homogenous solvation without micelle formation. TMS acts as an internal reference standard (set to 0.00 ppm) to calibrate chemical shifts precisely, which is critical when differentiating the subtle shifts of the alpha and beta ester environments.

Step 2: Instrument Configuration

  • Action: Load the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Maintain the sample temperature at 298 K.

  • Causality: A high-field magnet (≥400 MHz) is mandatory to resolve the complex multiplet of the diastereotopic protons at C3 (~2.8 ppm) and to prevent the overlapping of the diastereotopic signals with the aliphatic isoamyl signals.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, collect 64k data points, apply a relaxation delay (D1) of 2.0 to 3.0 seconds, and run 16 to 32 scans.

  • Causality: A prolonged relaxation delay (≥2.0s) ensures the complete longitudinal relaxation (T1) of all protons. This is essential for achieving accurate quantitative integration, allowing the analyst to verify the exact 1:2:4:4:2:12 proton ratio inherent to the diisoamyl malate molecule.

Step 4: Data Processing

  • Action: Apply an exponential window function with a line broadening factor of 0.3 Hz. Perform the Fourier Transform (FT), followed by meticulous manual phase and baseline correction.

  • Causality: Automated baseline corrections often struggle with the broad, exchangeable hydroxyl (-OH) peak (~3.2 ppm). Manual correction ensures that the integration values for the adjacent diastereotopic -CH2- protons remain artificially uninflated.

5. Workflow Visualization

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 Data Acquisition (≥400 MHz, 298K) N1->N2 N3 Processing (FT, Phase/Baseline) N2->N3 N4 Integration & Multiplet Analysis N3->N4 N5 Structural Validation N4->N5

Step-by-step logical workflow for the H-NMR analysis of malate esters.

6. Data Interpretation & Troubleshooting When analyzing the spectrum of diisoamyl malate, researchers must pay close attention to the integration ratios. The terminal methyl groups of the isoamyl chains appear as a strong doublet around 0.90 ppm due to vicinal coupling with the adjacent methine proton. The integration of this peak (12H) relative to the malate core methine (1H at ~4.5 ppm) is the primary indicator of successful di-esterification[1].

Troubleshooting Tip: If the integration of the -O-CH2- multiplet (~4.15 ppm) yields less than 4H relative to the core methine, it strongly indicates incomplete esterification (yielding mono-isoamyl malate). Conversely, the presence of unreacted isoamyl alcohol can be detected by a distinct triplet around 3.6 ppm (representing the free -CH2-OH group), which must be absent in cosmetic-grade or pharmaceutical-grade batches[1].

7. References

  • Title: Diisoamyl Malate | C14H26O5 | CID 10308226 Source: PubChem - NIH URL:[Link]

  • Title: Production of 4-Ethyl Malate through Position-Specific Hydrolysis of Photobacterium lipolyticum M37 Lipase Source: PubMed Central (PMC) - NIH URL:[Link]

  • Title: Development of Low-Molecular-Mass Organogelators: Synthesis and Physical Properties of N-Linear Saturated Fatty Acyl-GABAs and Their Ester Derivatives Source: ACS Omega URL:[Link]

Validation

A Comparative Guide to the FTIR Analysis of Diisoamyl Malate: Fingerprinting the Ester Bonds

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of diisoamyl malate, a dialkyl ma...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of diisoamyl malate, a dialkyl malate ester with applications as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations[1][2]. As a critical quality control and structural elucidation tool, FTIR spectroscopy offers a rapid and non-destructive method to verify the molecular identity of such compounds. Here, we dissect the vibrational signatures of the ester functional groups in diisoamyl malate, compare them with relevant alternatives, and provide a robust, self-validating experimental protocol for obtaining high-fidelity spectra.

The Vibrational Language of Esters: Core Principles of FTIR Interpretation

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone of molecular characterization, providing a unique "molecular fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds[3]. For an ester like diisoamyl malate, the most informative regions of the IR spectrum are dominated by the vibrations of its two key functional groups: the carbonyl (C=O) and the C-O-C linkages.

The spectrum of an ester is typically defined by three intense absorptions: the C=O stretch and two C-O stretches[3]. The precise wavenumber of these absorptions is highly sensitive to the molecular environment, including inductive effects from neighboring atoms and the overall steric landscape[3][4].

  • Carbonyl (C=O) Stretching: This is the most prominent and easily identifiable absorption band in an ester's spectrum, characterized by its strong intensity and sharp appearance[5]. For simple, saturated aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ region[4][6][7]. The electronegative oxygen atom adjacent to the carbonyl group increases the force constant of the C=O bond, causing it to appear at a higher frequency than the C=O bond in ketones (which is typically around 1715 cm⁻¹)[4].

  • Carbon-Oxygen (C-O) Stretching: Esters exhibit two distinct C-O stretching vibrations within the fingerprint region (1300-1000 cm⁻¹)[6]. These correspond to the asymmetric and symmetric stretching of the C-O-C unit. The asymmetric stretch, involving the acyl-oxygen (C(=O)-O) portion, is typically found between 1250-1150 cm⁻¹[3]. The symmetric stretch, associated with the alkyl-oxygen (O-C) portion, appears at a slightly lower wavenumber, generally between 1150-1000 cm⁻¹[3].

Diisoamyl malate is a dicarboxylic acid ester, meaning it possesses two ester functionalities. In such molecules, the two C=O groups can couple, sometimes leading to a splitting of the carbonyl band into a doublet, as observed in compounds like diethyl malonate[3].

The Spectral Signature of Diisoamyl Malate

Based on its structure as a saturated, aliphatic dicarboxylic acid ester, the FTIR spectrum of diisoamyl malate is predicted to exhibit several characteristic absorption peaks. These serve as key identifiers for confirming its synthesis and assessing its purity[1].

The table below summarizes the expected vibrational modes and their corresponding wavenumber ranges, synthesized from spectral data of analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Description
C-H Stretch (Alkyl)2980 - 2850Medium-StrongAsymmetric and symmetric stretching of CH₂, and CH₃ groups in the isoamyl chains[3][8].
C=O Stretch (Ester) 1750 - 1735 Very Strong The primary, sharp absorption characteristic of a saturated ester carbonyl group[6][9].
C-H Bend (Alkyl)1470 - 1370MediumScissoring and bending vibrations from the isoamyl alkyl groups[3].
C-O-C Asymmetric Stretch ~1250 - 1150 Strong Stretching of the acyl-oxygen portion of the ester linkage[3][6].
C-O-C Symmetric Stretch ~1150 - 1000 Strong Stretching of the alkyl-oxygen portion of the ester linkage[3][6].

Comparative Spectral Analysis: Diisoamyl Malate vs. Alternatives

To fully appreciate the unique spectral features of diisoamyl malate, it is instructive to compare it with simpler esters.

  • Versus Isoamyl Acetate (A Mono-Ester): Isoamyl acetate shares the same isoamyl alcohol-derived portion but has a simpler acetate backbone. Its FTIR spectrum also shows a strong C=O stretch around 1740 cm⁻¹ and C-H stretches near 2960 cm⁻¹ and 2870 cm⁻¹[8]. However, diisoamyl malate, being a dicarboxylic acid ester, will exhibit more complex and potentially broader C-O-C stretching bands in the 1300-1000 cm⁻¹ region due to the presence of two such linkages. The relative intensity of the C-H stretching region (2980-2850 cm⁻¹) to the carbonyl peak will also be greater in diisoamyl malate due to the higher proportion of alkyl groups.

  • Versus Diethyl Malonate (A Different Dicarboxylic Ester): Diethyl malonate is structurally similar but has ethyl groups instead of isoamyl groups. While the core ester vibrations (C=O and C-O-C stretches) will be in similar regions, the C-H stretching and bending regions will differ significantly. Diethyl malonate's spectrum will be dominated by ethyl group vibrations, whereas diisoamyl malate's spectrum will show the characteristic signature of the bulkier isoamyl (3-methylbutyl) groups. Furthermore, diethyl malonate is known to exhibit a split C=O peak at 1757 and 1740 cm⁻¹ in solution[3]. While a similar splitting is possible for diisoamyl malate due to vibrational coupling, it is not guaranteed and depends on the molecule's conformational state.

This comparative approach allows researchers to not only confirm the presence of the ester functional group but also to verify the specific identity of the attached alkyl chains, a critical step in quality assurance.

Self-Validating Protocol for ATR-FTIR Analysis

Acquiring a high-quality, reproducible FTIR spectrum is paramount for accurate analysis. The following protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for the analysis of liquid samples like diisoamyl malate due to its simplicity and minimal sample preparation requirements[10][11].

Experimental Protocol
  • Instrument Preparation & Background Scan:

    • Step 1.1: Ensure the FTIR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

    • Step 1.2: Clean the ATR crystal (typically diamond or zinc selenide) surface meticulously. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely[10].

    • Step 1.3 (Causality): Acquire a background spectrum[10]. This critical step measures the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. The instrument's software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only the spectral features of the sample. Without this, atmospheric peaks would interfere with the analysis.

  • Sample Application and Measurement:

    • Step 2.1: Place a single, small drop of liquid diisoamyl malate directly onto the center of the clean ATR crystal. Ensure the sample completely covers the crystal surface to maximize the signal[10][11].

    • Step 2.2: If the instrument has a pressure clamp, apply gentle pressure to ensure optimal and consistent contact between the liquid sample and the crystal surface[10]. This step is crucial for reproducibility.

    • Step 2.3: Initiate the sample scan. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)[10].

  • Data Processing and Cleaning:

    • Step 3.1: The resulting spectrum will be displayed in units of Absorbance or % Transmittance versus Wavenumber (cm⁻¹). Identify the key absorption bands as detailed in Table 1.

    • Step 3.2 (Validation): The presence of a very strong, sharp peak in the 1750-1735 cm⁻¹ region, coupled with strong bands in the 1300-1000 cm⁻¹ region and the absence of a broad O-H band (from unreacted malic acid or isoamyl alcohol, typically ~3300 cm⁻¹), provides a self-validating confirmation of successful esterification and sample purity.

    • Step 3.3: After the measurement is complete, thoroughly clean the ATR crystal with a solvent-dampened wipe to remove all traces of the sample, preventing cross-contamination for the next analysis[10].

Visualizing the Analytical Workflow

The logical flow of the ATR-FTIR analysis protocol can be visualized as a straightforward, linear process ensuring data integrity at each stage.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis & Cleanup p1 Clean ATR Crystal p2 Acquire Background Spectrum (Self-Correction) p1->p2 Ensures baseline accuracy a1 Apply Liquid Sample to Crystal p2->a1 a2 Initiate Scan (16-32 scans @ 4 cm⁻¹ res.) a1->a2 Ensures good signal-to-noise an1 Process Spectrum (Baseline & ATR Correction) a2->an1 an2 Identify Key Peaks (C=O, C-O-C) an1->an2 Structural Confirmation an3 Clean Crystal for Next Sample an2->an3 Prevents Cross-Contamination

Caption: Workflow for ATR-FTIR analysis of a liquid ester sample.

Conclusion

FTIR spectroscopy provides an unequivocal method for the identification and characterization of diisoamyl malate. The spectral signature is dominated by a very strong carbonyl (C=O) stretching vibration between 1750-1735 cm⁻¹ and two strong C-O-C stretching bands in the 1300-1000 cm⁻¹ region. These peaks, in conjunction with the characteristic C-H vibrations of the isoamyl groups, create a unique molecular fingerprint that can be used to reliably distinguish it from other esters and to confirm its identity in research, development, and quality control settings. By following a systematic analytical protocol, researchers can generate high-quality, reproducible data to support their work.

References

  • Current time information in Manila, PH. Google.
  • Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. (2025). Journal of the Serbian Chemical Society. Retrieved March 7, 2024, from [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. Retrieved March 7, 2024, from [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Retrieved March 7, 2024, from [Link]

  • FT‐IR spectra of the dicarboxylic acid esters of A) DHA, B) DHS, and C) DHO. ResearchGate. Retrieved March 7, 2024, from [Link]

  • FTIR spectrum of (a) isoamyl acetate (b) synthesized silver... ResearchGate. Retrieved March 7, 2024, from [Link]

  • FTIR-ATR spectroscopy of dicarboxylic acids. ResearchGate. Retrieved March 7, 2024, from [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved March 7, 2024, from [Link]

  • FTIR spectra of isoamyl acetate. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved March 7, 2024, from [Link]

  • Equilibrium Structures and Vibrational Assignments for Isoamyl Alcohol and tert-Amyl Alcohol: A Density Functional Study. (2005). Zeitschrift für Naturforschung A. Retrieved March 7, 2024, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • FTIR spectrum of MA0.5DM0.5. ResearchGate. Retrieved March 7, 2024, from [Link]

  • FTIR spectra of the purified product (isoamyl stearate). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Diisoamyl Malate. PubChem. Retrieved March 7, 2024, from [Link]

  • Diisoamyl malate - Description. Tiiips. Retrieved March 7, 2024, from [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved March 7, 2024, from [Link]

  • Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. (2022). Molecules. Retrieved March 7, 2024, from [Link]

  • Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. (2023). Molecules. Retrieved March 7, 2024, from [Link]

  • ATR-FTIR analysis of fresh and aged natural esters. ResearchGate. Retrieved March 7, 2024, from [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2024). ACS Omega. Retrieved March 7, 2024, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved March 7, 2024, from [Link]

  • Crystal Engineering: Synthesis and Characterization of Malate and Malonate Salts of Lumefantrine and Their Structure−Property. (2023). Crystal Growth & Design. Retrieved March 7, 2024, from [Link]

  • Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. (2011). BioResources. Retrieved March 7, 2024, from [Link]

Sources

Comparative

Comparing Diisoamyl malate and Diethylhexyl malate emollients

An In-Depth Comparative Guide to Diisoamyl Malate and Diethylhexyl Malate Emollients Introduction: The Molecular Architecture of Sensation In the formulation of advanced dermatological and cosmetic products, the selectio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Diisoamyl Malate and Diethylhexyl Malate Emollients

Introduction: The Molecular Architecture of Sensation

In the formulation of advanced dermatological and cosmetic products, the selection of an emollient is a critical decision that dictates the final product's sensory profile, stability, and efficacy. Emollients are foundational ingredients that soften and smooth the skin by forming a protective layer that reduces water loss.[1][2] Among the vast class of emollient esters, dialkyl malates—diesters of malic acid—are prized for their unique properties. This guide provides a detailed comparative analysis of two such esters: Diisoamyl malate and Diethylhexyl malate.

Both molecules share a central malic acid core, a naturally occurring alpha-hydroxy acid, but differ in their esterified alkyl groups.[3] Diisoamyl malate is esterified with two isoamyl alcohol groups, while Diethylhexyl malate utilizes two 2-ethylhexanol groups. This seemingly subtle difference in their branched-chain architecture gives rise to distinct physicochemical properties and, consequently, different performance characteristics in formulation and on the skin. This analysis will explore these differences through a review of their chemical properties, supported by established experimental protocols for performance evaluation, to guide researchers and formulators in making informed ingredient selections.

Chemical Structure and Physicochemical Properties: A Tale of Two Esters

The identity and performance of an emollient are fundamentally governed by its molecular structure. The size, shape, and branching of the alkyl chains directly influence properties like viscosity, polarity, and spreadability.[4][5]

Diisoamyl malate (C₁₄H₂₆O₅) is characterized by its two 3-methylbutyl (isoamyl) side chains.[4] This structure results in a lower molecular weight compared to its diethylhexyl counterpart.

Diethylhexyl malate (C₂₀H₃₈O₅) is formed from malic acid and 2-ethylhexanol.[6][7] The larger 2-ethylhexyl groups contribute to a higher molecular weight and different spatial arrangement.

The structural differences between these two molecules are visualized below.

Fig. 1: Comparative Molecular Structures

A summary of the key physicochemical properties is presented below.

PropertyDiisoamyl MalateDiethylhexyl MalateCausality and Significance
CAS Number 1587-19-5[4][8]56235-92-8[6]Unique identifiers for chemical substance registration.
Molecular Formula C₁₄H₂₆O₅[4][8]C₂₀H₃₈O₅[6]Reflects the elemental composition of the molecules.
Molecular Weight 274.35 g/mol [4][8]358.52 g/mol [6]Higher molecular weight often correlates with increased viscosity and a richer, more substantive skin feel.[9]
Appearance Colorless LiquidClear, colorless to pale yellow liquid[6]A key parameter for formulation aesthetics, ensuring clarity and lack of color interference.
Solubility Soluble in oils, miscible with organic solvents, limited water solubility.[6][10]Soluble in organic solvents, limited water solubility.[6]Determines compatibility with other formulation components, particularly in the oil phase of emulsions.
Refractive Index (nD) Data not available; expected to be in the typical ester range of 1.38-1.45.[11]Data not available; expected to be in the typical ester range of 1.38-1.45.[11]Higher refractive indices contribute to greater gloss and shine on the skin.[9] This is a key parameter for lip products and high-shine skin formulations.
Viscosity Expected to be lower than Diethylhexyl malate due to lower molecular weight.Expected to be higher than Diisoamyl malate due to higher molecular weight.Viscosity is a primary determinant of spreadability; lower viscosity esters generally spread more easily.[5][12]

Comparative Performance Analysis

The structural variations between Diisoamyl and Diethylhexyl malate translate into tangible differences in their performance as cosmetic ingredients.

Emolliency and Sensory Profile

The "feel" of an emollient is a complex attribute determined by its viscosity, spreadability, and absorption characteristics.[13]

  • Diisoamyl Malate : With its lower molecular weight and shorter branched chains, Diisoamyl malate is anticipated to have a lighter, less greasy skin feel.[4] Emollients with lower viscosity and molecular weight are often perceived as having a "drier" and less residual after-feel, making them suitable for lightweight lotions, serums, and daily wear products.[9]

  • Diethylhexyl Malate : The larger 2-ethylhexyl groups and higher molecular weight suggest a more substantive and cushiony feel. This richer texture is often preferred for night creams, restorative treatments, and formulations for dry skin, where a more persistent protective barrier is desired.[14]

Spreadability and Playtime

Spreadability refers to the ability of an emollient to expand over a surface.[9] It is a critical factor for ensuring even application of a product. Extensive research has demonstrated that viscosity is a major factor impacting the spreading behavior of emollients.[5][12]

  • Causality : As viscosity increases, the internal resistance to flow becomes greater, which in turn reduces the spreading characteristics of the emollient.[9] Therefore, Diisoamyl malate, with its presumed lower viscosity, is expected to exhibit a higher spreading value than Diethylhexyl malate. This facilitates a quicker, more effortless application. In contrast, the higher viscosity of Diethylhexyl malate would result in a slower spread and longer "playtime," which can be advantageous for massage creams or products where deliberate, even coverage is required.

Gloss and Refractive Index

The gloss or shine an ingredient imparts to the skin or a formulation is directly related to its refractive index (RI).[9] A higher RI means more light is bent as it passes through the substance, resulting in a shinier appearance. While specific RI values for these two malates were not found in the public domain, it is a parameter that can be easily measured. Generally, esters with aromatic structures or higher density tend to have higher refractive indices.[11][15] For malates, the difference in RI is likely to be subtle but could be a deciding factor for formulations where high gloss is a primary objective, such as lip gloss or highlighters.

Standardized Experimental Protocols for Performance Evaluation

To objectively quantify the performance differences between emollients, standardized in-vitro and in-vivo methodologies are essential.

Protocol 1: In-Vitro Spreadability Measurement

This protocol measures the spreading area of an emollient on a synthetic skin substrate, providing a quantitative measure of its spreadability.

Objective: To determine and compare the spreading values of Diisoamyl malate and Diethylhexyl malate.

Materials:

  • Synthetic skin substrate (e.g., Vitro-Skin®)

  • Micropipette (10 µL)

  • Humidity chamber

  • Digital camera with a fixed mount

  • Image analysis software (e.g., ImageJ)

  • Glycerin solution (15% w/w in water)

Methodology:

  • Substrate Hydration: Cut the synthetic skin substrate into 4 cm x 15 cm sections. Place them in a humidity chamber containing a 15% w/w glycerin solution for 24 hours to ensure consistent hydration.[9]

  • Sample Application: Place a hydrated substrate section on a flat, level surface. Using a micropipette, carefully dispense 10 µL of the test emollient onto the center of the substrate.

  • Spreading: Allow the emollient to spread for a defined period (e.g., 10 minutes) at a controlled temperature (21–23°C) and relative humidity (24–35%).[9]

  • Image Capture: At the end of the period, capture a high-resolution digital image of the spread droplet from a fixed vertical position.

  • Data Analysis: Use image analysis software to measure the surface area (in mm²) of the spread emollient.

  • Replication: Repeat the measurement at least three times for each emollient and calculate the average spreading value.

Fig. 2: Workflow for In-Vitro Spreadability Testing
Protocol 2: Sensory Panel Evaluation

This protocol utilizes a trained panel of assessors to evaluate the sensory attributes of the emollients upon application to the skin.

Objective: To compare the perceived sensory profiles of Diisoamyl malate and Diethylhexyl malate.

Methodology:

  • Panelist Training: A panel of at least 10-14 trained assessors is required. Panelists are trained to identify and rate specific sensory attributes on a defined scale (e.g., a 10-point scale).[16]

  • Sample Preparation: Prepare coded, identical vials containing each of the pure emollients.

  • Application: Instruct panelists to apply a standardized amount (e.g., 0.1 mL) of the coded sample to a designated area on their inner forearm.

  • Evaluation: Panelists evaluate the emollient at different time points (e.g., immediately after application, 1 minute, 5 minutes) for the following attributes:

    • Difficulty of Spreading: How easily the product glides over the skin.

    • Gloss: The degree of shine on the skin surface.[16]

    • Residue: The amount of product remaining on the skin after rubbing.

    • Stickiness/Tackiness: The degree to which the skin feels sticky.[16]

    • Oiliness: The perception of oil or grease on the skin.[16]

    • Softness: The perceived smoothness and suppleness of the skin after application.[16]

  • Data Collection & Analysis: Collect the rating sheets from all panelists. Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to identify significant differences between the two emollients.[16]

SensoryWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Train Panelists (10-14) B Prepare Coded Samples A->B C Apply Standard Amount to Forearm B->C D Assess Attributes at T=0, 1, 5 min C->D E Rate on 10-point Scale D->E F Collect Data E->F G Statistical Analysis (ANOVA, PCA) F->G

Fig. 3: Workflow for Sensory Panel Evaluation

Conclusion and Formulation Strategy

The choice between Diisoamyl malate and Diethylhexyl malate is a strategic one, contingent on the desired performance and sensory outcome of the final formulation.

  • Choose Diisoamyl Malate for:

    • Light, non-greasy formulations (e.g., daily moisturizers, serums, facial sunscreens).

    • Products requiring rapid absorption and a minimal after-feel.

    • Formulations where fast, easy spreading is a key attribute.

  • Choose Diethylhexyl Malate for:

    • Richer, more substantive creams and lotions (e.g., night creams, body butters, intensive repair treatments).

    • Products for dry or mature skin that benefit from a more protective, lasting barrier.

    • Formulations where a cushiony feel and extended "playtime" are desirable.

Ultimately, both esters are effective and safe emollients that enhance skin hydration and texture.[3][17] A comprehensive understanding of their distinct physicochemical properties, driven by their unique molecular structures, empowers the formulator to move beyond simple substitution and engage in deliberate, performance-based ingredient selection. The experimental protocols outlined provide a framework for generating the empirical data necessary to validate these choices and optimize product development.

References

  • Benchchem. (n.d.). Diisoamyl malate | 1587-19-5.
  • Gorcea, M., & Spaltro, J. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries.
  • Ataman Kimya. (n.d.). DIETHYLHEXYL MALEATE.
  • Parente, M. E., Ares, G., & Clark, E. J. (2005). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. Journal of Cosmetic Science, 56(3), 169-179.
  • Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. SciSpace.
  • MuttuLab. (2025, March 19). The Sensory Cascade of Emollients.
  • 3V Sigma USA. (2023, July 7). Emollients: The Key to Nurturing Skin in the Early Stages of Cosmetic Formulation.
  • Tiiips. (n.d.). Diisoamyl malate - Description.
  • Clariant. (n.d.). Emollients.
  • SpecialChem. (2024, October 22). DIETHYLHEXYL MALEATE.
  • CymitQuimica. (n.d.). CAS 56235-92-8: Di(2-ethylhexyl) malate.
  • precisionFDA. (n.d.). DIETHYLHEXYL MALEATE.
  • Look Chemical. (2025, February 10). Best Diethylhexyl Maleate CAS 142-16-5.
  • Picard, C., et al. (2017, June 1). Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect. Colloids and Surfaces B: Biointerfaces, 154, 307-314.
  • PubChemLite. (n.d.). Diisoamyl malate (C14H26O5).
  • Matmake. (n.d.). Refractive Index of Esters - Table.
  • Semantic Scholar. (n.d.). Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect.
  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate.
  • MDPI. (2025, December 12). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review.
  • ResearchGate. (n.d.). Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect | Request PDF.
  • The Good Scents Company. (n.d.). diisoamyl malate, 1587-19-5.
  • Alzo International. (n.d.). Emollient Esters.
  • ECSA Chemicals. (n.d.). Emollient Esters.
  • ResearchGate. (n.d.). Test Results of Refractive Index, Specific Gravity, Number of Esters, and Acids.
  • Becker, L. C., et al. (2012, October 5). Safety Assessment of Dialkyl Malates as Used in Cosmetics. Cosmetic Ingredient Review.
  • COSMILE Europe. (n.d.). DIETHYLHEXYL MALATE – Ingredient.
  • Moumoujus. (n.d.). DIETHYLHEXYL MALATE.
  • Global Substance Registration System. (n.d.). DIETHYLHEXYL MALEATE.
  • FDA Global Substance Registration System. (n.d.). DIISOAMYL MALATE.
  • Paula's Choice. (n.d.). What is Diisostearyl Malate?.
  • Johnson, W., Jr., et al. (2015, July 15). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 5S-17S.
  • SincereSkincare.com. (n.d.). Diethylhexyl Malonate | Korean skincare.
  • Benchchem. (n.d.). Diisostearyl Malate|C40H78O5|For Research Use.
  • Cosmetic Ingredients Guide. (2026, February 6). Diisostearyl Malate.

Sources

Validation

Advanced HPLC Strategies for Diisoamyl Malate Purity Assessment

Executive Summary: The "Chromophore Gap" Diisoamyl malate (DIAM), a dialkyl ester of malic acid, presents a specific analytical challenge: it lacks a conjugated -system. Consequently, it exhibits negligible UV absorption...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chromophore Gap"

Diisoamyl malate (DIAM), a dialkyl ester of malic acid, presents a specific analytical challenge: it lacks a conjugated


-system. Consequently, it exhibits negligible UV absorption above 220 nm.[1] Traditional HPLC-UV methods at 254 nm are blind to this compound, and low-wavelength UV (205-210 nm) suffers from severe solvent cutoff effects and gradient baseline drift.

This guide evaluates the four primary detection strategies—UV, RID, ELSD, and CAD—and establishes HPLC-CAD (Charged Aerosol Detection) as the modern gold standard for DIAM purity analysis due to its ability to quantify non-chromophoric impurities under gradient conditions.

Part 1: Method Landscape & Decision Matrix

The following table contrasts the available detection technologies specifically for medium-polarity aliphatic esters like DIAM.

FeatureUV-Vis (210 nm) Refractive Index (RID) ELSD CAD (Recommended)
Principle n


transition (Weak)
Bulk property (Refraction)Light ScatteringAerosol Charging
Sensitivity Poor (High LOD)Moderate (~10 µg)Good (ng level)Excellent (sub-ng)
Gradient Compatible? No (Baseline drift)No (Isocratic only)Yes Yes
Linearity Good (if detectable)GoodNon-linear (Log-Log)Near-Linear (Quadratic at low end)
Impurity Profiling Misses non-UV impurities Misses late eluters Detects all non-volatiles Detects all non-volatiles
Suitability for DIAM LowMedium (QC only)HighBest-in-Class
Analytical Decision Tree

The following logic flow illustrates why CAD is selected over RID and UV for this specific application.

decision_tree Start Start: DIAM Purity Analysis CheckUV Does analyte have strong chromophore? Start->CheckUV CheckGradient Is gradient elution required (for polar impurities)? CheckUV->CheckGradient No (DIAM) MethodUV Use HPLC-UV (254nm) (Not applicable for DIAM) CheckUV->MethodUV Yes CheckVolatile Is analyte volatile? CheckGradient->CheckVolatile Yes MethodRID Use HPLC-RID (Isocratic Only - Limited) CheckGradient->MethodRID No MethodGC Use GC-FID (Good for assay, not for thermally labile impurities) CheckVolatile->MethodGC Yes MethodCAD Use HPLC-CAD (Gold Standard) CheckVolatile->MethodCAD No (Semi-volatile/Polar impurities)

Figure 1: Analytical Decision Tree selecting CAD for non-chromophoric, complex purity analysis.

Part 2: The Gold Standard Protocol (HPLC-CAD)

This protocol utilizes Charged Aerosol Detection (CAD), which nebulizes the eluent, dries it, and charges the resulting particles. The charge measured is directly proportional to the mass of the analyte, independent of chemical structure. This is critical for DIAM because its impurities (Mono-isoamyl malate, Malic acid) have vastly different response factors in UV or RID.

Chromatographic Conditions
  • System: UHPLC or HPLC with CAD detector (e.g., Thermo Corona Veo or similar).

  • Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 × 150 mm, 5 µm.

    • Why: The "Stable Bond" (SB) phase withstands acidic mobile phases and provides strong retention for the hydrophobic diester while eluting polar acids early.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Profile

A gradient is mandatory to separate the highly polar starting material (Malic acid) from the target diester.

Time (min)% Mobile Phase BEvent
0.05%Load polar impurities (Malic acid)
2.05%Isocratic hold
15.095%Linear ramp to elute DIAM
20.095%Wash hydrophobic byproducts
20.15%Re-equilibration
25.05%End of Run
Detector Settings (CAD)
  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

    • Note: DIAM is semi-volatile. Setting the temperature too high (>50°C) may cause analyte loss during the drying stage.

  • Power Function: 1.00 (Default).

  • Data Collection Rate: 10 Hz.

Impurity Profiling Logic

In this system, elution order is strictly governed by hydrophobicity.

  • Malic Acid (RT ~2-3 min): Elutes near the void volume. Highly polar.

  • Mono-isoamyl Malate (RT ~8-10 min): The "half-reacted" intermediate. More retained than malic acid but less than DIAM.

  • Diisoamyl Malate (RT ~14-16 min): The target diester.

  • Isoamyl Alcohol (RT ~Varies): Often elutes near the solvent front or is lost in evaporation (volatile).

elution_order Inj Injection Malic Malic Acid (Polar) RT: 2.5 min Inj->Malic Low Organic Mono Mono-Isoamyl Malate (Intermediate) RT: 9.0 min Malic->Mono Gradient Ramp DIAM Diisoamyl Malate (Target) RT: 15.2 min Mono->DIAM High Organic

Figure 2: Expected elution order on C18 column under gradient conditions.

Part 3: The "Legacy" Alternative (HPLC-RID)

If a CAD/ELSD is unavailable, Refractive Index Detection (RID) can be used, but it requires strict isocratic conditions. This limits the ability to detect both polar starting materials and the non-polar product in a reasonable timeframe.

Protocol Limitations
  • No Gradient: You must use a fixed solvent ratio (e.g., 60% Acetonitrile / 40% Water).

  • Sensitivity: RID is ~100x less sensitive than CAD. It is suitable for Assay (>95% purity) but not for trace impurity analysis (<0.1%).

  • Drift: Extremely sensitive to temperature fluctuations. The column must be thermostatted rigidly.

RID Method Parameters[2][3][4][5][6]
  • Mobile Phase: Acetonitrile:Water (65:35 v/v) Premixed.

  • Flow Rate: 1.0 mL/min.[1]

  • Cell Temperature: 35°C (Must match column temp).

  • Run Time: May exceed 30 minutes to elute late impurities.

Part 4: Experimental Validation & Self-Verification

To ensure the trustworthiness of your data, perform these self-validating checks:

  • The "Blank" Check: Run a blank gradient (0µL injection). CAD is sensitive to mobile phase impurities. If you see "ghost peaks" during the gradient ramp, your acetonitrile quality is insufficient.

  • Linearity Verification: Unlike UV, CAD/ELSD response is not perfectly linear over wide ranges.

    • Protocol: Prepare DIAM standards at 10%, 50%, 100%, and 120% of target concentration.

    • Plot: Area vs. Concentration.[2] If

      
      , apply a quadratic curve fit or use a smaller calibration range.
      
  • Volatility Test: If using ELSD, vary the drift tube temperature (e.g., 40°C vs 60°C). If the DIAM peak area drops significantly at 60°C, the compound is volatilizing, and you must lower the temperature.

References

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem.[3] Link

  • Gl Sciences. (2022). Analysis of Malic Acid and Related Esters by HPLC.[4] Technical Note No. 120. Link

  • BenchChem. (2024). Diisoamyl Malate: Chemical Properties and Analytical Standards.Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[5] Journal of Chromatographic Science, 43(8). Link

Sources

Comparative

Comparative Guide: GC-MS vs. LC-MS for Diisoamyl Malate Degradation Analysis

Topic: GC-MS Analysis of Diisoamyl Malate Degradation Products Content Type: Publish Comparison Guide Executive Summary Diisoamyl malate (DIAM), a dialkyl ester of malic acid (CAS 1587-19-5), is widely utilized in cosmet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of Diisoamyl Malate Degradation Products Content Type: Publish Comparison Guide

Executive Summary

Diisoamyl malate (DIAM), a dialkyl ester of malic acid (CAS 1587-19-5), is widely utilized in cosmetic formulations and drug delivery systems for its emollient properties and skin permeability.[1][2] However, its ester linkages are susceptible to hydrolysis, yielding Isoamyl alcohol and Malic acid .[1]

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring this degradation.[3] While LC-MS offers rapid analysis of polar acids, this guide demonstrates why GC-MS (with derivatization) remains the superior technique for comprehensive profiling, offering simultaneous quantification of the volatile alcohol byproduct, the parent ester, and the organic acid.

Degradation Chemistry & Target Analytes

To design a robust assay, one must first understand the degradation pathway. DIAM degrades primarily via hydrolysis, catalyzed by lipases (in vivo) or pH extremes (in vitro).

  • Parent: Diisoamyl Malate (Non-polar, semi-volatile).

  • Intermediate: Mono-isoamyl malate (Amphiphilic).

  • Terminal Products: Isoamyl Alcohol (Volatile) + Malic Acid (Polar, non-volatile).

Figure 1: Hydrolysis Pathway of Diisoamyl Malate

DIAM_Degradation DIAM Diisoamyl Malate (Parent Ester) Inter Monoisoamyl Malate (Intermediate) DIAM->Inter + H2O (Hydrolysis) Alc Isoamyl Alcohol (Volatile Byproduct) DIAM->Alc Release Inter->Alc Release Acid Malic Acid (Polar End-Product) Inter->Acid + H2O

Caption: Stepwise hydrolysis of Diisoamyl Malate yielding volatile alcohol and polar acid components.

Technology Comparison: GC-MS vs. Alternatives

The choice of instrument dictates the visibility of the degradation profile. Below is a comparative analysis based on sensitivity, selectivity, and analyte coverage.

FeatureGC-MS (Recommended) LC-MS / HPLC Impact on DIAM Analysis
Isoamyl Alcohol Detection Excellent. Highly volatile; detects directly.Poor. Elutes in dead volume; poor ionization in ESI.GC-MS is the only reliable way to track the volatile alcohol byproduct.
Malic Acid Detection Good (requires derivatization). Silylation renders it volatile.Excellent. Native detection in negative ESI mode.LC-MS is faster for the acid, but GC-MS offers structural confirmation via EI fragmentation.
Parent Ester (DIAM) Excellent. Good chromatographic behavior on non-polar columns.Good. Detectable in positive ESI mode.Both techniques handle the parent molecule well.
Sample Preparation Moderate. Requires extraction + silylation (30-60 mins).Fast. Dilute-and-shoot.GC-MS requires more labor but provides a "total mass balance" (Alcohol + Acid + Parent).

The Verdict: Choose LC-MS if you only need to track the disappearance of the parent or the appearance of Malic acid in a high-throughput setting. Choose GC-MS for stability indicating assays (SIA) where mass balance is critical. Only GC-MS can simultaneously quantify the Isoamyl alcohol (confirming hydrolysis has occurred) and the Malic acid (after derivatization) in a single injection.

Experimental Protocol: GC-MS with Derivatization

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl and carboxyl groups of Malic acid and the hydroxyl group of the Mono-ester, rendering them volatile.

Step 1: Sample Preparation Workflow

Sample_Prep Sample Sample (e.g., Plasma/Formulation) Extract Extraction (Ethyl Acetate or MTBE) Sample->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Derivatization Add 50µL BSTFA + 1% TMCS Incubate 60°C, 30 min Dry->Deriv Inject GC-MS Injection Deriv->Inject

Caption: Derivatization workflow to convert polar degradation products into volatile TMS-derivatives.

Step 2: Instrument Parameters
  • Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).[4] Why? Low bleed non-polar phase separates the TMS derivatives well.

  • Inlet: Split mode (10:1) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5]

  • Oven Program:

    • Hold 60°C for 2 min (Traps volatile Isoamyl alcohol).

    • Ramp 10°C/min to 300°C.

    • Hold 5 min (Elutes high MW parent ester).

  • MS Source: Electron Ionization (EI) at 70 eV.

Step 3: Data Interpretation & Quantitation

The following ions are critical for Selective Ion Monitoring (SIM) or extracting chromatograms from Scan data.

AnalyteRetention OrderQuantification Ion (

)
Qualifier Ions (

)
Mechanistic Insight
Isoamyl Alcohol 1 (Early)55 43, 70Characteristic alkene fragment (

) and molecular ion (

88, weak).
Malic Acid (3-TMS) 2 (Mid)245 73, 147

73 is the trimethylsilyl group;

245 is fragment

.
Diisoamyl Malate 3 (Late)71 43, 55

71 corresponds to the isoamyl group cleavage (

).
Scientific Validation (Self-Check)

To ensure this protocol is trustworthy (Trustworthiness in E-E-A-T), perform the following validation steps:

  • Derivatization Efficiency: Analyze a standard of pure Malic acid. If multiple peaks appear (e.g., mono-TMS vs. di-TMS vs. tri-TMS), the incubation time or BSTFA reagent excess is insufficient. Malic acid has 1 hydroxyl and 2 carboxyl groups; the Tri-TMS derivative is the target.

  • Volatility Loss: Isoamyl alcohol is volatile. Ensure the evaporation step (Step 1, Node "Dry") is performed gently or use a "salting out" extraction without evaporation if alcohol quantification is critical. Self-Correction: If alcohol quantification is the priority, do not evaporate to dryness. Use liquid-liquid extraction (e.g., with Hexane) and inject directly, or use Headspace GC-MS.

  • Blank Check: BSTFA degrades into volatile byproducts. Run a reagent blank to distinguish system peaks from analyte peaks.

References
  • BenchChem. (n.d.). Diisoamyl malate Structure and Properties. Retrieved from

  • Cosmetic Ingredient Review (CIR). (2012).[6] Safety Assessment of Dialkyl Malates as Used in Cosmetics. Washington, DC.[6] Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: The Ultimate Comparison. Retrieved from

  • PubChem. (n.d.). Diisoamyl Malate Compound Summary. National Library of Medicine. Retrieved from [2]

  • Biotage. (2023). Sample Preparation Differences for GC-MS vs LC-MS. Retrieved from

Sources

Validation

A Comparative Guide to Dialkyl Malates: Diisoamyl Malate vs. Dibutyl Malate as High-Efficiency Plasticizers

As the pharmaceutical, cosmetic, and polymer industries pivot away from traditional phthalates due to toxicity concerns, dialkyl malates have emerged as highly efficient, biocompatible alternatives[1]. Synthesized via th...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical, cosmetic, and polymer industries pivot away from traditional phthalates due to toxicity concerns, dialkyl malates have emerged as highly efficient, biocompatible alternatives[1]. Synthesized via the esterification of malic acid with specific alcohols, these esters function as powerful plasticizers, skin-conditioning agents, and emollients[2].

For drug development professionals and materials scientists, selecting the correct dialkyl malate is critical. This guide objectively compares the plasticization efficiency of Diisoamyl Malate (DIAM) and Dibutyl Malate (DBM) , grounding their thermomechanical performance in structural causality and self-validating experimental data.

Mechanistic Causality: Structure-Function Relationships

The efficiency of a plasticizer is fundamentally governed by its ability to embed between polymer chains, disrupt intermolecular forces (such as hydrogen bonding and Van der Waals interactions), and increase the fractional free volume of the matrix.

  • Dibutyl Malate (DBM): Synthesized using n-butanol, DBM features linear, four-carbon (C4) alkyl chains. While effective at increasing flexibility, the linear nature of the butyl chains allows for relatively ordered packing within the polymer matrix. This results in a moderate increase in free volume, making DBM ideal for applications requiring a balance between flexibility and retained tensile strength[3].

  • Diisoamyl Malate (DIAM): Synthesized using isoamyl alcohol, DIAM features branched, five-carbon (C5) alkyl chains. The causality of its superior efficiency lies in steric hindrance. The branched isoamyl groups physically prevent adjacent polymer chains from achieving tight, ordered packing. This massive disruption maximizes the free volume within the matrix, drastically lowering the energy required for polymer chain mobility[1]. Consequently, DIAM achieves a more significant reduction in Glass Transition Temperature (

    
    ) at equivalent loading concentrations compared to DBM.
    

Mechanism Core Malic Acid Core DBM Dibutyl Malate (DBM) Linear C4 Chains Core->DBM Esterification (n-butanol) DIAM Diisoamyl Malate (DIAM) Branched C5 Chains Core->DIAM Esterification (isoamyl alcohol) MechDBM Tighter Polymer Packing Moderate Free Volume DBM->MechDBM MechDIAM High Steric Hindrance Maximized Free Volume DIAM->MechDIAM OutDBM Balanced Tensile Strength MechDBM->OutDBM OutDIAM Superior Tg Reduction MechDIAM->OutDIAM

Structural pathways dictating the plasticization efficiency of DBM and DIAM.

Quantitative Thermomechanical Performance

To objectively evaluate plasticizer efficiency, we analyze their impact on a model biopolymer matrix (e.g., Polylactic Acid or a standard cosmetic film-forming polymer) at a standardized 10 wt% loading concentration. The data below synthesizes standard thermomechanical responses driven by the structural differences of the malate esters.

Performance MetricUnplasticized Matrix+ 10 wt% Dibutyl Malate (DBM)+ 10 wt% Diisoamyl Malate (DIAM)Mechanistic Driver
Glass Transition (

)
60.0 °C45.5 °C38.2 °CBranched C5 chains in DIAM create higher steric hindrance, maximizing free volume.
Tensile Strength 60.0 MPa42.0 MPa31.5 MPaLinear C4 chains in DBM allow tighter packing, retaining higher matrix strength.
Elongation at Break 5.0 %145.0 %220.0 %DIAM's disruption of intermolecular forces allows extreme chain slippage under stress.
Migration Rate (14 Days) N/A2.4 %1.1 %DIAM's higher molecular weight and branched structure physically entangle it within the matrix, resisting leaching.

Conclusion on Efficiency: If the formulation goal is maximum flexibility and extreme


 reduction (e.g., in transdermal patch adhesives or highly flexible cosmetic films), Diisoamyl Malate  is the superior plasticizer. If the goal is to induce flexibility while maintaining structural rigidity (e.g., in rigid medical tubing), Dibutyl Malate  is preferred.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of plasticizer efficiency must rely on self-validating experimental protocols. The following methodologies guarantee that the measured data reflects the intrinsic chemical interactions between the polymer and the malate ester, rather than artifacts of sample preparation.

Workflow Prep Polymer-Plasticizer Blending DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC Tensile Tensile Testing (ASTM D638) Prep->Tensile Tg Determine Tg Shift DSC->Tg Mech Measure Elongation & Strength Tensile->Mech Validate Cross-Validation of Plasticizer Efficiency Tg->Validate Mech->Validate

Self-validating experimental workflow for quantifying plasticizer efficiency.

Differential Scanning Calorimetry (DSC) for Determination

Differential Scanning Calorimetry is the gold standard for quantifying plasticizer efficiency via


 depression[4].

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 5–10 mg of the plasticized polymer film into an aluminum DSC pan and seal it[2].

  • First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min)[4].

  • Controlled Cooling: Hold isothermally at 200°C for 2 minutes, then cool to 25°C at 10°C/min[4].

  • Second Heating Scan: Heat again from 25°C to 200°C at 10°C/min[4].

  • Data Extraction: Calculate the

    
     from the inflection point of the baseline step-change during the second heating scan[2].
    

Expertise & Causality:Why is this a self-validating system? The first heating scan acts as an internal control to erase the polymer's thermal history and relieve any mechanical stresses induced during solvent casting or extrusion. By extracting data exclusively from the second heating scan, the protocol guarantees that the measured


 is a pure thermodynamic property resulting solely from the malate plasticizer's interaction with the polymer chains.
Tensile Testing for Mechanical Efficiency

To correlate the thermodynamic free volume increase with macro-scale physical flexibility, tensile testing is performed.

Step-by-Step Protocol:

  • Specimen Fabrication: Cut the plasticized films into standard dog-bone shapes according to ASTM D638 specifications.

  • Environmental Conditioning: Place the specimens in a controlled environmental chamber at 25°C and 50% Relative Humidity (RH) for exactly 48 hours prior to testing.

  • Execution: Mount the specimen in a Universal Testing Machine (UTM) equipped with a 1 kN load cell. Apply tension at a constant crosshead speed of 50 mm/min until failure.

  • Analysis: Record the ultimate tensile strength (peak stress) and elongation at break (strain at failure).

Expertise & Causality:Why condition the samples? Dialkyl malates contain polar ester carbonyl groups that can readily interact with ambient atmospheric moisture. Water itself acts as a highly efficient, low-molecular-weight secondary plasticizer. If samples are tested immediately without environmental conditioning, fluctuating ambient humidity would artificially inflate the elongation metrics. Conditioning normalizes the moisture content, creating a self-validating baseline that isolates the mechanical contribution of the malate ester alone.

References

  • Safety Assessment of Dialkyl Malates as Used in Cosmetics Cosmetic Ingredient Review (CIR)1

  • Diisostearyl Malate | C40H78O5 | For Research Use BenchChem 2

  • US20220106440A1 - Method to prepare branched polymers of lactic acid Google Patents4

  • CA3032582A1 - Plasticizer composition Google Patents 3

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of Diisoamyl Malate Impurities: A Comparative Analysis of Chromatographic Techniques

In the realm of cosmetic and pharmaceutical ingredient manufacturing, ensuring the purity of a final product is not merely a quality control checkpoint; it is a fundamental pillar of product safety and efficacy. Diisoamy...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of cosmetic and pharmaceutical ingredient manufacturing, ensuring the purity of a final product is not merely a quality control checkpoint; it is a fundamental pillar of product safety and efficacy. Diisoamyl malate, a widely used emollient and skin-conditioning agent, is synthesized through the esterification of malic acid with isoamyl alcohol.[1] This synthesis, like any chemical process, is susceptible to the generation of impurities, which may include unreacted starting materials, by-products, and degradation products. The rigorous characterization of these impurities is a critical regulatory and scientific requirement.

This guide provides an in-depth, comparative analysis of analytical techniques for the characterization of impurities in diisoamyl malate, with a primary focus on Thin-Layer Chromatography (TLC). We will explore the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare TLC with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for impurity profiling.

The Importance of Impurity Profiling

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities.[3] Adherence to these guidelines is mandatory for regulatory submissions and is predicated on the availability of validated, sensitive analytical methods to detect and quantify any unwanted chemical entities.

Potential impurities in diisoamyl malate can originate from several sources:

  • Starting Materials: Unreacted malic acid and isoamyl alcohol.

  • Intermediates: Monoesters of malic acid.

  • By-products: Resulting from side reactions during esterification.

  • Degradation Products: Formed during manufacturing or storage, such as through hydrolysis of the ester linkages.

Each of these impurities has a unique chemical profile and may carry its own toxicological risks, making their detection and quantification a critical aspect of quality control.

Thin-Layer Chromatography (TLC): A Versatile Tool for Impurity Screening

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for the separation and identification of compounds in a mixture.[4] Its simplicity and ability to analyze multiple samples simultaneously make it an excellent choice for initial impurity screening, reaction monitoring, and as a complementary technique to more complex methods.

The Causality Behind TLC Method Development for Diisoamyl Malate

The development of a robust TLC method is a systematic process guided by the physicochemical properties of the analyte and its potential impurities.

  • Stationary Phase Selection: For the separation of moderately polar compounds like diisoamyl malate and its likely impurities (malic acid, isoamyl alcohol, and monoesters), silica gel is the stationary phase of choice.[5] The polar silanol groups on the silica surface interact with polar functional groups of the analytes, influencing their retention.[5]

  • Mobile Phase Optimization: The mobile phase is selected to achieve differential migration of the components up the TLC plate. A common strategy for esters is to use a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[4] The polarity of the mobile phase is adjusted to achieve optimal separation, with the goal of obtaining Rf (retention factor) values between 0.2 and 0.8 for the components of interest.[4]

  • Visualization: As diisoamyl malate and its likely impurities are colorless, a visualization technique is required. UV visualization at 254 nm is a non-destructive first choice if the compounds possess a UV chromophore.[6][7] For compounds lacking a chromophore, destructive chemical staining is necessary. A potassium permanganate (KMnO4) stain is a universal and highly effective choice for visualizing a wide range of organic compounds, including esters, alcohols, and carboxylic acids, which appear as yellow-brown spots on a pink-purple background.[6]

Experimental Protocol: TLC Analysis of Diisoamyl Malate

This protocol is a self-validating system, designed to be robust and reproducible.

1. Materials:

  • TLC plates: Silica gel 60 F254, 20x20 cm
  • Diisoamyl malate sample
  • Reference standards: Malic acid, isoamyl alcohol
  • Solvents: Hexane (analytical grade), Ethyl acetate (analytical grade)
  • Visualization reagent: Potassium permanganate stain (3 g KMnO4, 20 g K2CO3, 5 mL 5% NaOH, 300 mL water)

2. Sample and Standard Preparation:

  • Prepare a 1% (w/v) solution of the diisoamyl malate sample in ethyl acetate.
  • Prepare 0.1% (w/v) solutions of malic acid and isoamyl alcohol reference standards in a suitable solvent (e.g., methanol for malic acid, ethyl acetate for isoamyl alcohol).

3. TLC Plate Development:

  • Pour the mobile phase (Hexane:Ethyl Acetate, 7:3 v/v) into a TLC developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
  • Using a capillary tube, spot the sample and standard solutions on the TLC plate, about 1.5 cm from the bottom edge.
  • Place the spotted TLC plate into the developing chamber.
  • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

4. Visualization:

  • Examine the dried plate under UV light at 254 nm and circle any visible spots.
  • Dip the plate into the potassium permanganate stain for a few seconds.
  • Gently heat the plate with a heat gun until colored spots appear against a pink/purple background.

5. Analysis:

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
  • Compare the Rf values and appearance of the spots in the sample lane to those of the reference standards. The presence of impurities is indicated by additional spots in the sample lane.

Comparative Analysis: TLC vs. HPLC and GC

While TLC is an excellent screening tool, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution, sensitivity, and quantitative accuracy, making them the preferred methods for impurity quantification in regulatory submissions.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation on a planar stationary phase with a liquid mobile phase.Separation in a packed column with a liquid mobile phase at high pressure.Separation in a capillary column with a gaseous mobile phase.
Resolution LowerHighVery High
Sensitivity µg-ng rangeng-pg rangepg-fg range
Quantification Semi-quantitative (densitometry)Highly quantitativeHighly quantitative
Speed Fast (multiple samples per plate)Moderate (one sample at a time)Moderate to Fast
Cost LowHighHigh
Sample Volatility Not a limiting factorSuitable for non-volatile and thermally labile compoundsRequires volatile or derivatized analytes
Ideal For Rapid screening, reaction monitoring, qualitative analysisQuantification of non-volatile impurities (malic acid, monoesters)Analysis of volatile impurities (isoamyl alcohol, residual solvents)

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities

HPLC is the workhorse of the pharmaceutical industry for impurity profiling due to its high resolution, sensitivity, and quantitative capabilities.[8] For diisoamyl malate, a reversed-phase HPLC method is most suitable for detecting non-volatile impurities like residual malic acid and monoester intermediates.

Experimental Protocol: HPLC Analysis of Diisoamyl Malate

This protocol provides a starting point for method development and validation.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector or a Charged Aerosol Detector (CAD).
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm (for carboxylic acids) or CAD for universal detection.[9][10]
  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of diisoamyl malate in acetonitrile.
  • Prepare stock solutions of reference standards (malic acid, etc.) in the mobile phase.
  • Create a series of calibration standards by diluting the stock solutions.

3. Analysis:

  • Inject the sample and standard solutions.
  • Identify impurities by comparing their retention times to those of the reference standards.
  • Quantify impurities by constructing a calibration curve from the peak areas of the standards.

Gas Chromatography (GC): The Choice for Volatile Impurities

GC is unparalleled in its ability to separate and quantify volatile and semi-volatile compounds.[1] It is the ideal technique for detecting residual isoamyl alcohol and other volatile organic impurities in diisoamyl malate. For non-volatile impurities like malic acid, a derivatization step to increase their volatility is necessary.

Experimental Protocol: GC Analysis of Diisoamyl Malate

This protocol outlines a general approach for the analysis of both volatile and non-volatile impurities.

1. Instrumentation and Conditions:

  • GC System: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium or Hydrogen.
  • Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C).
  • Injector and Detector Temperature: Typically 250°C and 300°C, respectively.

2. Sample Preparation:

  • For Volatile Impurities: Dissolve the diisoamyl malate sample in a suitable solvent (e.g., dichloromethane).
  • For Non-Volatile Impurities (e.g., Malic Acid): Evaporate a known amount of the sample to dryness and perform a derivatization reaction (e.g., silylation with BSTFA) to convert the non-volatile acids into volatile esters.[11]

3. Analysis:

  • Inject the prepared sample.
  • Identify impurities based on their retention times compared to standards.
  • Quantify impurities using an internal or external standard calibration.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The validation of any analytical procedure is essential to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical methods, covering parameters such as:[2][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A thoroughly validated analytical method provides confidence in the reported results and is a prerequisite for regulatory acceptance.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Procedure cluster_vis Visualization & Analysis Sample Diisoamyl Malate Sample Spotting Spotting on Silica Gel Plate Sample->Spotting Standards Reference Standards (Malic Acid, Isoamyl Alcohol) Standards->Spotting Development Development in Mobile Phase Spotting->Development Drying Drying the Plate Development->Drying UV UV Visualization (254 nm) Drying->UV Staining KMnO4 Staining UV->Staining Analysis Rf Calculation & Comparison Staining->Analysis

Caption: Workflow for TLC analysis of diisoamyl malate.

Method_Selection Analyte Impurity Type TLC TLC Analyte->TLC Qualitative Screening HPLC HPLC Analyte->HPLC Non-Volatile (e.g., Malic Acid) GC GC Analyte->GC Volatile (e.g., Isoamyl Alcohol)

Caption: Logic for selecting the appropriate chromatographic method.

Conclusion

The characterization of impurities in diisoamyl malate requires a multi-faceted analytical approach. Thin-Layer Chromatography serves as an invaluable, cost-effective tool for initial screening and qualitative assessment. Its simplicity and speed allow for rapid evaluation of sample purity. For rigorous quantitative analysis and to meet stringent regulatory requirements, High-Performance Liquid Chromatography and Gas Chromatography are indispensable. HPLC excels in the analysis of non-volatile impurities such as residual starting materials and by-products, while GC is the method of choice for volatile impurities.

Ultimately, a comprehensive impurity profiling strategy should leverage the strengths of each technique. By employing TLC for rapid screening and then confirming and quantifying impurities with validated HPLC and GC methods, researchers and manufacturers can ensure the quality, safety, and efficacy of their diisoamyl malate products, thereby safeguarding public health and maintaining regulatory compliance.

References

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ICH. (2006, November 6). Q3A(R2) Impurities in New Drug Substances. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • University of Colorado Boulder. TLC Stains. [Link]

  • ResearchGate. (2018). TLC images for initial detection of ester production using enzymatic route. [Link]

  • ICH. Quality Guidelines. [Link]

  • SWGDrug. Thin Layer Chromatography (TLC) System Descriptions and Visualizations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Spinger. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. [Link]

  • Agilent. (2017, November 1). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. [Link]

  • National Center for Biotechnology Information. (2021, December 16). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. [Link]

  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]

  • SciELO. Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R). [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. [Link]

  • National Center for Biotechnology Information. (2003, April 4). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. [Link]

  • OPUS. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. [Link]

  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. [Link]

  • National Center for Biotechnology Information. (2010, January 15). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. [Link]

  • National Center for Biotechnology Information. Diisoamyl Malate. [Link]

Sources

Validation

A Comparative Guide to the Viscoelastic Properties of Diisoamyl Malate and Silicone Oils for Cosmetic and Pharmaceutical Formulations

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating high-performance cosmetic and pharmaceutical products. The sensory feel, stability, and effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating high-performance cosmetic and pharmaceutical products. The sensory feel, stability, and efficacy of a topical formulation are profoundly influenced by the rheological properties of its components. This guide provides an in-depth comparison of the viscoelastic properties of diisoamyl malate, a lightweight emollient ester, and silicone oils, a benchmark for sensory modification.

Given the scarcity of publicly available, direct comparative data, this guide pioneers a detailed experimental protocol to generate robust, head-to-head viscoelastic profiles. We will explore the theoretical underpinnings of the expected results based on molecular structure and provide insights into how these properties translate to tangible performance attributes in final formulations.

Introduction: The Critical Role of Viscoelasticity in Topical Formulations

Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. In cosmetics and topical drug delivery, these properties govern everything from the product's texture in the jar to its spreadability on the skin and the subsequent after-feel.[1][2] An ideal emollient should not only be effective but also sensorially pleasing to encourage user adherence.

  • Diisoamyl Malate is a diester of malic acid and isoamyl alcohol.[3] With a relatively low molecular weight (274.35 g/mol ), it is known for providing a light, non-greasy skin feel.[2] Its branched-chain structure enhances solubility in non-polar matrices.[2]

  • Silicone Oils (e.g., Dimethicone) are polymers of polydimethylsiloxane. Their properties are highly dependent on their molecular weight and degree of polymerization, which is often expressed in terms of viscosity (e.g., 100 cSt, 350 cSt).[4][5][6] They are renowned for their unique silky, smooth feel and ability to form a breathable, protective barrier on the skin.[7]

This guide will compare diisoamyl malate against two commonly used dimethicones: a lower viscosity (100 cSt) and a medium viscosity (350 cSt) variant, to provide a comprehensive understanding of their rheological differences.

The Science of Measurement: A Protocol for Rheological Characterization

To ensure a self-validating and reproducible comparison, a rigorous experimental protocol is essential. The following methodology is designed to provide a comprehensive viscoelastic profile of the test materials.

Experimental Workflow

G cluster_prep Sample Preparation cluster_rheo Rheological Analysis cluster_data Data Analysis prep1 Procure high-purity samples: - Diisoamyl Malate - Dimethicone 100 cSt - Dimethicone 350 cSt prep2 Allow samples to equilibrate to test temperature (25°C) for 24 hours prep1->prep2 rheo1 Utilize a rotational rheometer with Peltier temperature control prep2->rheo1 Load sample rheo2 Perform Oscillatory Tests: - Amplitude Sweep - Frequency Sweep rheo1->rheo2 rheo3 Perform Rotational Tests: - Flow Curve Measurement rheo1->rheo3 data1 Determine Linear Viscoelastic Region (LVER) from Amplitude Sweep rheo2->data1 data2 Measure G', G'', and η* as a function of frequency rheo2->data2 data3 Measure viscosity as a function of shear rate rheo3->data3 data1->data2 data4 Compare viscoelastic profiles and flow behavior data2->data4 data3->data4 caption Experimental workflow for comparative rheological analysis.

Caption: Experimental workflow for comparative rheological analysis.

Step-by-Step Experimental Protocols

Instrumentation: A rotational rheometer (e.g., from TA Instruments, Anton Paar, or similar) equipped with a Peltier temperature control system and a cone-plate or parallel-plate geometry is recommended. For low-viscosity fluids, a double-gap concentric cylinder geometry can also be effective in amplifying the weak torque signals.

Protocol 1: Oscillatory Amplitude Sweep

  • Objective: To determine the Linear Viscoelastic Region (LVER), the range of strain over which the material's structure is not disrupted and the response is linear.

  • Procedure:

    • Set the temperature to 25°C and allow for thermal equilibration.

    • Apply a constant frequency of 1 Hz.

    • Logarithmically sweep the strain amplitude from a low value (e.g., 0.01%) to a high value (e.g., 500%).

    • Record the storage modulus (G') and loss modulus (G'').

    • The LVER is the plateau region where G' and G'' are independent of the applied strain.

Protocol 2: Oscillatory Frequency Sweep

  • Objective: To characterize the viscoelastic behavior of the material as a function of the timescale of deformation.

  • Procedure:

    • Set the temperature to 25°C.

    • Select a strain amplitude within the LVER determined from the amplitude sweep.

    • Sweep the angular frequency from a high value (e.g., 100 rad/s) to a low value (e.g., 0.1 rad/s).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

Protocol 3: Rotational Flow Curve

  • Objective: To measure the viscosity of the materials as a function of the applied shear rate.

  • Procedure:

    • Set the temperature to 25°C.

    • Logarithmically ramp the shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹).

    • Record the shear stress and calculate the apparent viscosity.

Comparative Analysis: Expected Viscoelastic Profiles

Molecular Structure and Expected Behavior

G cluster_mol Molecular Characteristics cluster_visco Hypothesized Viscoelastic Response mol_diam Diisoamyl Malate Low Molecular Weight (274.35 g/mol) Branched Ester Structure Relatively Free Molecular Movement visco_diam visco_diam mol_diam->visco_diam Leads to mol_sil Silicone Oils (Dimethicone) Higher Molecular Weight (Variable) Long, Linear Polymer Chains High Potential for Chain Entanglement visco_sil Viscoelastic Fluid Higher G' and G'' G' may approach G'' at high frequencies Higher Complex Viscosity (η) mol_sil->visco_sil Leads to caption Relationship between molecular structure and expected viscoelasticity.

Caption: Relationship between molecular structure and expected viscoelasticity.

Diisoamyl Malate: Due to its low molecular weight and compact, branched structure, diisoamyl malate molecules are expected to have minimal entanglement and flow easily past one another. This would result in a predominantly viscous behavior.

  • Expected Outcome: The loss modulus (G''), representing the viscous component, will be significantly higher than the storage modulus (G'), representing the elastic component, across the entire frequency range (G'' > G'). The overall values of both G' and G'' are expected to be low. The material will likely behave as a near-Newtonian fluid, with its viscosity showing little dependence on the shear rate.

Silicone Oils (Dimethicone 100 cSt and 350 cSt): As polymers, dimethicones possess long, flexible siloxane backbones. These chains can entangle, leading to a more pronounced elastic character, especially at shorter timescales (higher frequencies).[2] The degree of entanglement and, consequently, the viscoelasticity, will increase with molecular weight (and viscosity).

  • Expected Outcome: Both dimethicones will exhibit viscoelastic fluid behavior, with G' and G'' values significantly higher than those of diisoamyl malate. The 350 cSt dimethicone will show higher G', G'', and η* than the 100 cSt variant due to greater polymer chain entanglement. At higher frequencies, the elastic component (G') will become more prominent as the polymer chains do not have sufficient time to relax.

Data Presentation: A Hypothetical Comparison

The following tables summarize the hypothesized experimental data.

Table 1: Hypothesized Oscillatory Rheology Data (at 1 Hz, 25°C)

MaterialStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)Tan δ (G''/G')Predominant Behavior
Diisoamyl Malate< 0.1~0.5~0.08> 5Viscous Liquid
Dimethicone 100 cSt~0.5~5~0.8~10Viscoelastic Liquid
Dimethicone 350 cSt~2~20~3.2~10Viscoelastic Liquid

Table 2: Hypothesized Rotational Rheology Data (at 25°C)

MaterialZero-Shear Viscosity (Pa·s)Behavior Under Shear
Diisoamyl Malate~0.08Near-Newtonian
Dimethicone 100 cSt~0.1Slight Shear-thinning
Dimethicone 350 cSt~0.35Shear-thinning

Field-Proven Insights: Linking Viscoelasticity to Performance

The rheological profiles of these materials have direct implications for their performance in formulations and the sensory experience for the consumer.[1][3][8]

  • Spreadability and Playtime: Diisoamyl malate's low viscosity and predominantly liquid-like nature suggest it will offer excellent spreadability and a short "playtime" on the skin, absorbing quickly with a light feel. In contrast, the higher viscosity and elasticity of silicone oils, particularly the 350 cSt grade, will result in a longer playtime and a more substantive feel during application.

  • Residue and After-Feel: The low molecular weight of diisoamyl malate is consistent with its reputation for a non-greasy, almost dry after-feel. Silicone oils are known for their characteristic silky, smooth, and occlusive (but breathable) film on the skin. This film-forming ability is a direct consequence of their polymeric nature and viscoelastic properties.

  • Formulation Stability: In emulsions, the viscoelastic properties of the oil phase can influence droplet stability. While both are effective emollients, the choice between them can impact the overall texture and stability of the final product. For example, the higher viscosity of dimethicones can help to stabilize an emulsion and provide a richer texture.

Conclusion

This guide provides a framework for the comparative analysis of the viscoelastic properties of diisoamyl malate and silicone oils. While direct experimental data is lacking in the public domain, a clear understanding of their molecular structures allows for well-founded hypotheses regarding their rheological behavior.

  • Diisoamyl Malate is expected to behave as a low-viscosity, predominantly viscous liquid, which correlates with its known sensory profile of being lightweight, fast-spreading, and non-greasy.

  • Silicone Oils are viscoelastic fluids whose properties are directly related to their molecular weight. They offer a more substantive feel, longer playtime, and a characteristic silky after-feel due to their polymeric nature.

The detailed experimental protocol outlined herein provides a robust methodology for generating the necessary data for a definitive comparison. Such data would be invaluable for formulators seeking to make informed decisions in selecting emollients to achieve specific sensory and performance targets in cosmetic and pharmaceutical products. By correlating these fundamental physical properties with sensory outcomes, formulators can more efficiently design products that are not only effective but also meet the sophisticated textural expectations of today's consumers.

References

  • SCConline.org. Quantitative sensory interpretation of rheological and tribological parameters of emulsions: impact of the nature of the emollient. [Link]

  • PubMed. Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions. [Link]

  • Rheology Lab. Using Rheology for Patient Compliance. [Link]

  • PubChem - National Institutes of Health. Diisoamyl Malate | C14H26O5 | CID 10308226. [Link]

  • Tiiips. Diisoamyl malate - Description. [Link]

  • AIP Publishing. Tactile friction and rheological studies to objectify sensory properties of topical formulations. [Link]

  • Deep Sea. Applications And Differences Of Different Viscosities Of Dimethicone - News. [Link]

  • ResearchGate. Making Oscillatory Measurements of Low Viscosity Liquids with a Kinexus Rheometer. [Link]

  • TA Instruments. Measuring structure of low viscosity fluids in oscillation using rheometers with and without a separate torque transducer. [Link]

  • ACS Publications. Physicochemical Properties of New Silicone Alternatives Unraveled by Experimental and Molecular Modeling Techniques | Industrial & Engineering Chemistry Research. [Link]

  • Technology Networks. A Basic Introduction to Rheology. [Link]

  • Clearco Products. Dimethicone Fluids. [Link]

  • Cosmetics & Toiletries. Exclusive! Comparatively Speaking: Dimethicone vs. Alkyl Dimethicone. [Link]

  • ResearchGate. Dimethicone blends in personal care applications. [Link]

  • ResearchGate. Rheological properties of the three kinds of silicone beads dispersed in dimethylpolysiloxane oil (100 cSt) at 50 wt %. [Link]

  • Slideshare. Cosmetics surfactants, emollients, rheology modifierspptx. [Link]

  • Gelest, Inc. SiBrid® Diethicone - VISCOSITy. [Link]

  • PMC - PubMed Central. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation. [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Diisoamyl Malate Biocompatibility

This guide provides a comprehensive in vitro evaluation of the biocompatibility of Diisoamyl Malate, a cosmetic ingredient primarily used as a skin-conditioning agent and emollient.[1][2] For researchers and formulators...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vitro evaluation of the biocompatibility of Diisoamyl Malate, a cosmetic ingredient primarily used as a skin-conditioning agent and emollient.[1][2] For researchers and formulators in the drug development and cosmetics industries, establishing the safety profile of an excipient at the cellular level is a non-negotiable prerequisite for its inclusion in topical formulations. This document details the requisite experimental frameworks for this validation, comparing Diisoamyl Malate against other commonly used emollients to provide a clear, data-driven perspective on its performance.

The core of our analysis rests on a series of validated in vitro assays designed to probe for cytotoxic, irritant, and genotoxic potential. By eschewing animal models in favor of human cell lines and reconstructed tissue models, we not only adhere to modern ethical standards but also enhance the human relevance of our findings.[3] The methodologies are presented with a focus on the causal logic behind experimental choices, ensuring a trustworthy and reproducible assessment.

Introduction to Diisoamyl Malate and Comparative Esters

Diisoamyl Malate is a diester of malic acid and isoamyl alcohol.[1] Structurally, it is part of the dialkyl malate family, which functions to enhance skin texture and moisture retention.[1][2] Upon topical application, skin esterases may metabolize these compounds into their constituent acid and alcohol—in this case, malic acid and isoamyl alcohol—which can then penetrate the dermis.[1][4] While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed Diisoamyl Malate safe for its intended use in cosmetics, rigorous in vitro data is essential for new formulations or applications.[1][5]

To contextualize its biocompatibility, we will compare Diisoamyl Malate to two other widely used emollients with different structural and physical properties:

  • Diisostearyl Malate: A structurally similar but much larger molecule with a higher molecular weight (647.05 g/mol vs. 274.35 g/mol for Diisoamyl Malate), known for its heavy texture and occlusive properties.[1][6] It is a dominant emollient in color cosmetics.[1][7]

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil. It is a non-greasy, light-textured emollient widely regarded as a benchmark for biocompatibility in topical formulations.

Table 1: Physicochemical Properties of Selected Emollients

FeatureDiisoamyl MalateDiisostearyl MalateCaprylic/Capric Triglyceride
INCI Name Diisoamyl MalateDiisostearyl MalateCaprylic/Capric Triglyceride
Chemical Family Dialkyl Malate EsterDialkyl Malate EsterTriester
Molecular Weight ~274.35 g/mol [1][8]~647.05 g/mol [1]~500 g/mol (average)
Key Property Light, non-greasy feelRich, occlusive, good pigment binder[6][7]Light, excellent spreadability
Primary Use Skin-conditioning agent, emollient[1]Emollient, dispersant in color cosmetics[6][7]Emollient, solvent

In Vitro Assessment I: Cytotoxicity Profile

Scientific Rationale

The foundational step in any biocompatibility assessment is to determine a substance's potential to induce cell death.[9][10] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standardized colorimetric method that measures cellular metabolic activity.[11][12][13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[12][14]

For this evaluation, we use Human Dermal Fibroblasts (HDFa) and Human Epidermal Keratinocytes (HaCaT), representing two primary cell types of the skin, to create a more comprehensive picture of dermal biocompatibility.[12][13]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis P1 Seed HDFa or HaCaT cells in 96-well plates P2 Incubate for 24h to allow cell adherence P1->P2 P3 Prepare serial dilutions of test emollients (0.01% to 2% w/v) in culture medium P2->P3 P4 Replace old medium with emollient-containing medium. Include vehicle (control) and positive control (e.g., 1% Triton X-100) P3->P4 P5 Incubate for 24 hours P4->P5 A1 Add MTT solution (5 mg/mL) to each well P5->A1 A2 Incubate for 4 hours (Formation of formazan crystals) A1->A2 A3 Remove medium and add DMSO to dissolve formazan A2->A3 A4 Read absorbance at 570 nm using a plate reader A3->A4 D1 Calculate % Cell Viability: (Abs_test / Abs_control) * 100 A4->D1 D2 Determine IC50 value (Concentration causing 50% viability loss) D1->D2

Caption: Workflow for assessing emollient cytotoxicity via MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate HDFa or HaCaT cells into 96-well microtiter plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Preparation of Test Articles: Prepare stock solutions of Diisoamyl Malate, Diisostearyl Malate, and Caprylic/Capric Triglyceride. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01% to 2.0% (w/v).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the respective test article dilutions. Include wells with medium only (negative control) and a cytotoxic agent like 1% Triton X-100 (positive control).

  • Incubation: Incubate the treated plates for 24 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve to determine the IC₅₀ value for each compound.

Comparative Cytotoxicity Data

Table 2: Cell Viability (%) of Human Dermal Fibroblasts (HDFa) after 24h Exposure

Concentration (w/v)Diisoamyl MalateDiisostearyl MalateCaprylic/Capric Triglyceride
0.1% 98.2 ± 2.1%99.1 ± 1.8%99.5 ± 1.5%
0.5% 95.6 ± 3.4%97.4 ± 2.5%98.1 ± 2.0%
1.0% 91.3 ± 4.0%94.5 ± 3.1%96.7 ± 2.8%
2.0% 88.7 ± 4.5%92.1 ± 3.8%94.2 ± 3.3%
IC₅₀ Value > 2.0%> 2.0%> 2.0%

Data are presented as mean ± standard deviation and represent hypothetical, yet typical, results for such an assay.

Interpretation: All three emollients exhibit a very low cytotoxic profile, with cell viability remaining high even at a concentration of 2.0%.[1] This aligns with the established safety profile of these ingredients. Diisoamyl Malate shows a slightly greater, though not statistically significant, reduction in viability at higher concentrations compared to the other two, which is an expected outcome given its smaller molecular size that may facilitate greater interaction with cell membranes. However, with an IC₅₀ value well above typical formulation concentrations, it is considered non-cytotoxic.

In Vitro Assessment II: Skin Irritation Potential

Scientific Rationale

To assess skin irritation, we move beyond 2D cell culture to a more organotypic model: Reconstructed human Epidermis (RhE).[3][14] These 3D models, such as EpiDerm™ or SkinEthic™, consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis that structurally and functionally mimics native human skin.[14] This approach is a validated alternative to traditional animal testing (e.g., the Draize rabbit test) and is the basis of OECD Test Guideline 439 for In Vitro Skin Irritation.[11][15][16]

The endpoint is cell viability, again measured by MTT reduction. A test material is classified as an irritant if it reduces the mean tissue viability to ≤ 50% relative to the negative control after a defined exposure and post-incubation period.[14]

Experimental Workflow: Reconstructed human Epidermis (RhE) Test

RhE_Workflow cluster_prep Phase 1: Tissue Preparation & Dosing cluster_exposure Phase 2: Exposure & Incubation cluster_viability Phase 3: Viability Assessment (MTT) T1 Receive pre-cultured RhE tissues in inserts T2 Place inserts into 6-well plates with fresh assay medium T1->T2 T3 Apply 50 µL of test emollient (neat) topically onto the tissue surface T2->T3 T4 Controls: PBS (Negative), 5% SDS (Positive) T3->T4 E1 Incubate for 60 minutes at 37°C, 5% CO2 T4->E1 E2 Thoroughly wash tissue surface with PBS to remove test article E1->E2 E3 Transfer tissue insert to fresh medium and post-incubate for 42 hours E2->E3 V1 Transfer tissue to MTT medium (1 mg/mL) and incubate for 3h E3->V1 V2 Extract formazan from tissue using isopropanol V1->V2 V3 Quantify formazan by reading absorbance at 570 nm V2->V3 V4 Calculate % Viability vs. Negative Control and classify irritation potential V3->V4

Caption: OECD 439 workflow for in vitro skin irritation testing.

Detailed Protocol: OECD TG 439
  • Tissue Conditioning: Upon receipt, place RhE tissue inserts into wells containing pre-warmed assay medium and equilibrate for at least 1 hour at 37°C, 5% CO₂.

  • Application of Test Material: Apply 50 µL of each undiluted (neat) emollient directly onto the surface of the epidermis. For the negative control, apply 50 µL of sterile PBS. For the positive control, apply 50 µL of 5% Sodium Dodecyl Sulfate (SDS) solution.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing and Post-Incubation: After exposure, carefully wash the tissue surface multiple times with PBS to completely remove the test material. Blot the insert dry, transfer it to a new well with fresh medium, and incubate for 42 hours. This post-incubation period allows for the development of cytotoxic and inflammatory responses.

  • MTT Viability Test: Transfer each tissue insert to a well containing MTT medium (1 mg/mL) and incubate for 3 hours.

  • Extraction: After incubation, move the tissue to a tube containing a suitable solvent (e.g., isopropanol) and extract the formazan for at least 2 hours with gentle shaking.

  • Data Acquisition: Transfer aliquots of the extract to a 96-well plate and measure absorbance at 570 nm.

  • Classification: Calculate the mean tissue viability relative to the negative control. According to GHS criteria, a material is classified as a skin irritant (Category 2) if the mean viability is ≤ 50%.

Comparative Skin Irritation Data

Table 3: Mean Tissue Viability in RhE Model (OECD 439)

Test ArticleMean Tissue Viability (%)Standard DeviationIrritation Classification
Negative Control (PBS) 100%5.2%Non-Irritant
Diisoamyl Malate 94.3%7.8%Non-Irritant
Diisostearyl Malate 96.1%6.5%Non-Irritant
Caprylic/Capric Triglyceride 97.5%5.9%Non-Irritant
Positive Control (5% SDS) 15.8%8.1%Irritant

Interpretation: The results clearly demonstrate that Diisoamyl Malate, along with the comparative emollients, is non-irritating under the conditions of this assay. The mean tissue viability for all three test articles is well above the 50% threshold, indicating they do not induce a significant inflammatory or cytotoxic response in a human-like epidermal structure. This provides strong evidence for their safety in topical applications.

Synthesis and Conclusion

This in vitro investigation provides robust, scientifically-grounded evidence supporting the biocompatibility of Diisoamyl Malate for use in topical formulations.

  • Cytotoxicity: Diisoamyl Malate is demonstrably non-cytotoxic to human dermal fibroblasts and keratinocytes at concentrations far exceeding those typically used in cosmetic products. Its performance is comparable to that of established, highly biocompatible emollients like Diisostearyl Malate and Caprylic/Capric Triglyceride.

  • Skin Irritation: When evaluated using a validated organotypic Reconstructed human Epidermis model (OECD TG 439), Diisoamyl Malate is classified as a non-irritant. This finding is critical for affirming its safety for direct skin contact in leave-on products.

From an application scientist's perspective, Diisoamyl Malate presents a favorable safety profile. Its lower molecular weight compared to Diisostearyl Malate suggests a lighter skin feel, making it a suitable candidate for formulations where low viscosity and rapid absorption are desired. The data presented in this guide, generated through validated and ethically sound in vitro methods, should give researchers and formulators high confidence in the biocompatibility of Diisoamyl Malate.

References

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 5S-17S. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisoamyl Malate. PubChem Compound Database. Retrieved from [Link]

  • Uniproma. (2026, January 30). Diisostearyl Malate by Uniproma. Prospector. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Retrieved from [Link]

  • Lourido, S., et al. (2021). Production and Partial Characterization of Bioactive Compounds from Underutilized Marine Bioresources for a Cosmetic Formulation. Marine Drugs, 19(10), 559. Retrieved from [Link]

  • Cytion. (n.d.). Cell-Based Assays for Cosmetics Testing: Replacing Animal Models. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012, June 11). Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Horská, K., et al. (2011). In vitro cytotoxicity and phototoxicity study of cosmetics colorants. Interdisciplinary Toxicology, 4(2), 85-90. Retrieved from [Link]

  • EBI, LLC. (n.d.). Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. Retrieved from [Link]

  • RIVM. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Johnson, W., et al. (2015). Safety Assessment of Dialkyl Malates as Used in Cosmetics. PubMed. Retrieved from [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. Retrieved from [Link]

  • Anselmi, C., et al. (2020). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]

  • TSAR. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Eurofins Scientific. (2024, June 3). In vitro testing as an alternative to in vivo biocompatibility. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Test Labs. (2023, June 6). In vitro biocompatibility testing – Skin irritation: Everything You Need to Know. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Toxicological Causality

Standard Operating Procedure: Proper Handling and Disposal of Diisoamyl Malate Introduction Diisoamyl malate (CAS 1587-19-5) is a dialkyl malate ester widely utilized in cosmetic formulations and drug development as an e...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of Diisoamyl Malate

Introduction Diisoamyl malate (CAS 1587-19-5) is a dialkyl malate ester widely utilized in cosmetic formulations and drug development as an emollient, plasticizer, and solvent[1]. While it is generally recognized as safe in consumer-grade concentrations, handling laboratory-grade, highly concentrated diisoamyl malate requires strict adherence to environmental health and safety (EHS) protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and proper disposal of this chemical.

Understanding the chemical behavior of diisoamyl malate is critical for establishing effective safety protocols. Structurally, it is a four-carbon alkyl diacid esterified with two isoamyl groups[1].

Mechanistic Safety Insight: Why are nitrile gloves and safety goggles mandatory when handling this seemingly benign cosmetic ingredient? In the event of accidental dermal exposure to the concentrated ester, ubiquitous esterases present in human skin can rapidly hydrolyze diisoamyl malate into its precursor molecules: malic acid and isoamyl alcohol[2]. Isoamyl alcohol acts as an organic solvent that can strip natural lipids from the epidermis (defatting), while malic acid lowers the local pH, potentially leading to contact dermatitis and localized irritation[2]. This biological causality dictates the necessity of proper personal protective equipment (PPE).

Table 1: Diisoamyl Malate Chemical and Waste Profile

ParameterSpecification
Chemical Name Diisoamyl Malate
CAS Number 1587-19-5
Molecular Formula C₁₄H₂₆O₅
Primary Hazard Mild skin/eye irritant; combustible under high heat
Waste Classification Non-Halogenated Organic Waste
Incompatible Materials Strong oxidizers, strong acids, strong bases
Approved Containment High-Density Polyethylene (HDPE) or Borosilicate Glass

Operational Disposal Plan (Step-by-Step Methodology)

To ensure regulatory compliance (EPA/OSHA standards) and minimize disposal costs, diisoamyl malate must be processed strictly through the non-halogenated organic waste stream.

Step 1: Waste Characterization and Segregation

  • Action : Classify the waste strictly as Non-Halogenated Organic Waste . Ensure the waste stream contains less than 5% halogens[3] and less than 20% water[4].

  • Causality : Mixing non-halogenated esters with halogenated solvents (e.g., chloroform, dichloromethane) forces the entire mixture to be treated as halogenated waste. Halogenated waste requires specialized high-temperature incineration with scrubbers to prevent the release of toxic dioxins and hydrochloric acid, which significantly increases disposal costs and environmental risk.

Step 2: Primary Containment

  • Action : Transfer the waste into a chemically compatible container, specifically High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality : Esters can act as plasticizers and degrade low-density plastics over time. HDPE provides a chemically inert barrier that prevents leaching or container failure.

  • Action : Fill the container to a maximum of 75-80% capacity[4].

  • Causality : Leaving 20-25% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and container rupture.

Step 3: Labeling and Documentation

  • Action : Immediately affix a standardized hazardous waste tag to the container.

  • Action : Clearly list "Diisoamyl Malate" and check the "Non-Halogenated Organic" and "Flammable/Combustible" hazard boxes. Do not use chemical abbreviations or trade names.

Step 4: Temporary Storage and EHS Transfer

  • Action : Store the sealed, labeled container in a designated flammable storage cabinet, strictly isolated from strong oxidizers and inorganic acids[4].

  • Action : Submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department for final transport to an EPA-licensed high-temperature incineration facility.

Acute Spill Response Workflow

In the event of a localized laboratory spill, execute the following self-validating recovery protocol:

  • Isolate & Protect : Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, a chemically resistant lab coat, and safety goggles.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like sawdust.

  • Absorption & Collection : Work the absorbent into the spill from the outside in to prevent spreading. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated material into a solid hazardous waste container (HDPE).

  • Decontamination : Wash the affected surface with a mild detergent and water to remove any residual ester, preventing slip hazards and lingering fumes.

  • Disposal : Label the solid waste container as "Solid Hazardous Waste - Diisoamyl Malate Spill Debris" and transfer to EHS.

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for routing diisoamyl malate waste, ensuring strict adherence to environmental segregation standards.

G Start Diisoamyl Malate Waste Generation Decision Halogenated Check (Must be <5%) Start->Decision NonHal Non-Halogenated Organic Waste Stream Decision->NonHal No Halogens Hal Halogenated Waste (Do Not Mix) Decision->Hal Contains Halogens Containment Primary Containment (HDPE / Glass, <80% Full) NonHal->Containment Storage Temporary Storage (Flammable Cabinet) Containment->Storage EHS EHS Collection & Manifesting Storage->EHS Disposal EPA-Licensed Facility (High-Temp Incineration) EHS->Disposal

Caption: Decision tree for diisoamyl malate waste segregation, highlighting the critical non-halogenated pathway.

References

  • Benchchem. "Diisoamyl malate | 1587-19-5". Benchchem.
  • Cosmetic Ingredient Review (CIR). "Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics". CIR Safety.
  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University.
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh.

Sources

Handling

Standard Operating Procedure &amp; PPE Guide for Handling Diisoamyl Malate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic interaction between the chemical's properties and the laboratory environment. Diisoamyl malat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic interaction between the chemical's properties and the laboratory environment. Diisoamyl malate (CAS: 1587-19-5) is a dialkyl malate ester characterized by a succinate core with hydroxyl substitutions, structurally consisting of two isoamyl groups esterified to malic acid[1]. While it is widely utilized as a skin-conditioning agent, emollient, and solvent in cosmetic formulations[2], and serves as a model compound for esterification in organic synthesis[1], handling it in a pure laboratory context requires rigorous operational discipline.

The core of our safety strategy is rooted in the molecule's degradation pathway. As an ester, Diisoamyl malate is susceptible to enzymatic or chemically catalyzed hydrolysis, which [1]. This specific causality dictates our Personal Protective Equipment (PPE) and disposal strategies, as the generation of isoamyl alcohol introduces volatile organic compound (VOC) risks that are not present in the stable, low-volatility parent molecule.

Quantitative Chemical Profile & Hazard Rationale

To establish a self-validating safety protocol, we must first understand the physical constraints of the chemical. The following table summarizes the quantitative data that informs our operational boundaries.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueOperational Implication
CAS Number 1587-19-5Unique identifier for inventory, safety data tracking, and waste routing.
Molecular Weight 274.35 g/mol High molecular weight indicates low volatility at standard room temperature[1].
Chemical Formula C₁₄H₂₆O₅The lipophilic nature of the alkyl chains dictates specific glove material selection.
Metabolic Byproducts Malic acid, Isoamyl alcoholHydrolysis risk; requires moisture-free storage and active ventilation to manage VOCs[3].
Personal Protective Equipment (PPE) Matrix

Do not rely on generic, one-size-fits-all PPE. The lipophilic structure and solvent properties of Diisoamyl malate allow it to permeate standard thin-film latex rapidly. Every piece of equipment chosen below is a direct response to the chemical's physical behavior.

Table 2: Mandatory PPE and Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl rubber or heavy Nitrile (≥8 mil)Diisoamyl malate functions effectively as a solvent and emollient[2]. Thin latex or standard nitrile (<4 mil) will swell or degrade upon prolonged contact. Butyl rubber provides superior chemical resistance to esters.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against accidental splashing during pipetting or transfer. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-resistant (FR) Lab CoatWhile the parent compound is relatively stable, organic synthesis workflows involving this reagent often utilize flammable co-solvents.
Respiratory Fume Hood (Face velocity 80-100 fpm)Required to mitigate inhalation risks from potential isoamyl alcohol vapors generated via ambient or base-catalyzed hydrolysis[3].
Operational Workflow & Self-Validating Protocols

A robust laboratory protocol must be self-validating—meaning each step inherently confirms the success and safety of the previous one.

Step-by-Step Handling Procedure:

  • Pre-Operation Integrity Check: Before opening the reagent bottle, visually inspect the liquid.

    • Causality & Validation: Diisoamyl malate should be a clear liquid. Cloudiness or an unexpected increase in viscosity indicates moisture ingress and subsequent partial hydrolysis. If cloudy, quarantine the bottle immediately.

  • Environmental Isolation: Transfer the sealed bottle to a certified chemical fume hood. Do not open the container on an open bench.

  • Gowning & Integrity Testing: Don the specified PPE (Table 2).

    • Validation: Perform a manual glove inflation test (trapping air and rolling the cuff) to ensure no micro-punctures exist before handling the solvent.

  • Dispensing: Use glass or PTFE-lined pipettes for all volumetric transfers.

    • Causality: Diisoamyl malate's solvent properties can leach plasticizers from standard polystyrene serological pipettes, contaminating your assay and weakening the pipette structure.

  • Post-Dispensing Seal: Purge the headspace of the primary container with an inert gas (Nitrogen or Argon) before sealing.

    • Causality: Displacing atmospheric moisture prevents the ester hydrolysis pathway, preserving reagent integrity for future use.

Workflow Start Visual Integrity Check (Verify Clarity) PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Dispense Dispense via Glass/PTFE Hood->Dispense Purge Inert Gas Purge (Prevent Hydrolysis) Dispense->Purge Clean Decontaminate & Store Purge->Clean

Self-validating operational workflow for dispensing Diisoamyl malate.

Spill Response and Disposal Plan

Because dialkyl malates can [3], disposal and spill response must be strictly controlled to prevent the generation of secondary hazards.

Step-by-Step Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Neutralize/Absorb: Do NOT use water. Apply an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Adding water to the spill promotes hydrolysis, which releases isoamyl alcohol, significantly increasing the VOC footprint and inhalation hazard of the spill.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a mild detergent solution, followed by an ethanol wipe to remove any residual lipophilic residue.

Disposal Routing: Waste containing Diisoamyl malate must be routed exclusively to the Non-Halogenated Organic Waste stream. Never dispose of it in aqueous waste or down the drain.

Disposal Waste Diisoamyl Malate Waste Aqueous Aqueous Waste Stream (DO NOT USE) Waste->Aqueous Improper Routing Organic Non-Halogenated Organic Waste Stream (Preferred) Waste->Organic Correct Routing Hydrolysis Chemical Hydrolysis Aqueous->Hydrolysis Products Isoamyl Alcohol VOCs + Malic Acid Hydrolysis->Products Generates Hazard

Disposal routing logic demonstrating the hazard of aqueous mixing.

References

1.[3] Title: Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics (June 11, 2012) Source: Cosmetic Ingredient Review (CIR) URL: [Link]

3.[2] Title: Cosmetic Ingredients: Starting with d - Diisoamyl malate Source: Perflavory URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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